molecular formula C21H27N7O B1683945 Reversine CAS No. 656820-32-5

Reversine

Cat. No.: B1683945
CAS No.: 656820-32-5
M. Wt: 393.5 g/mol
InChI Key: ZFLJHSQHILSNCM-UHFFFAOYSA-N
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Description

Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) is a synthetic, small-molecule 2,6-disubstituted purine derivative that functions as a potent ATP-competitive inhibitor of multiple kinases . Initially identified for its ability to dedifferentiate lineage-committed cells, it has significant research value for its potent anti-tumor properties . Its primary mechanisms of action include the inhibition of key kinases such as MEK1, Monopolar Spindle 1 (MPS1), and Aurora kinases A and B, which are critical regulators of cell cycle progression, cytokinesis, and the mitotic checkpoint . In cancer research, this compound has demonstrated broad efficacy by suppressing proliferation and inducing cell death in various models. It inhibits osteosarcoma cell viability, colony formation, and tumor growth in vivo by targeting MEK1 expression . It induces caspase-dependent apoptosis and cell cycle arrest (often at G0-G1 or G2/M phases) in renal cell carcinoma, cholangiocarcinoma, and glioblastoma cells . Furthermore, this compound is a well-established inhibitor of cancer cell migration and invasion, making it a valuable tool for metastasis research. It has been shown to inhibit colon carcinoma cell migration by specifically targeting the JNK1 signaling pathway . Additional research indicates it can trigger autophagic cell death and disrupt cellular energy metabolism by diminishing glucose uptake and ATP production in cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
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InChI

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLJHSQHILSNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8041113
Record name Reversine
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Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

656820-32-5
Record name Reversine
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Record name Reversine
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Record name Reversine
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Record name REVERSINE
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Foundational & Exploratory

Reversine: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction: Reversine, a 2,6-disubstituted purine (B94841) derivative, has emerged as a fascinating small molecule with a dual capacity to influence cell fate and inhibit cancer cell proliferation. Initially identified for its remarkable ability to induce dedifferentiation of lineage-committed cells, it has since been characterized as a potent inhibitor of key mitotic kinases. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery of a Dual-Action Molecule

This compound, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first reported in 2004 by the research group of Peter G. Schultz.[1][2] Their work, published in the Journal of the American Chemical Society, described the discovery of this small molecule through a high-throughput screen of combinatorial libraries. The primary goal of this screen was to identify compounds capable of inducing the dedifferentiation of murine C2C12 myoblasts, a cell line committed to the myogenic lineage.[1][2]

The discovery was significant as it presented a chemical tool to potentially reverse the differentiated state of cells, opening new avenues for regenerative medicine.[1] Subsequent studies confirmed that this compound-treated C2C12 cells could be redifferentiated into other cell types, such as osteoblasts and adipocytes, demonstrating a gain of multipotency.[3] Further research has revealed that this compound's biological effects are largely attributed to its inhibitory activity against several key protein kinases, particularly Aurora kinases and Monopolar spindle 1 (Mps1), which are crucial regulators of mitosis.[1][4][5][6] This kinase inhibitory profile also underpins its potential as an anti-cancer agent.[4][7][8]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a two-step process starting from the commercially available 2,6-dichloropurine (B15474). The methodology relies on sequential nucleophilic aromatic substitution reactions at the C6 and C2 positions of the purine ring.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-cyclohexylamino-2-chloro-purine

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) in n-pentanol.

  • Addition of Reagent: Add cyclohexylamine (B46788) (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 70°C for 4 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica (B1680970) gel to isolate the monosubstituted product, 6-cyclohexylamino-2-chloro-purine.

Step 2: Synthesis of this compound (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine)

  • Reaction Setup: Dissolve the 6-cyclohexylamino-2-chloro-purine (1 equivalent) obtained from Step 1 in dry n-butanol.

  • Addition of Reagent: Add 4-morpholinoaniline (B114313) (2.5 equivalents) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl, 1-3 drops) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 120°C for 14 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Note: While a specific yield was not detailed in the initial publication, syntheses of analogous 2,6-disubstituted purines report yields ranging from fair to excellent (40-90%). Purity is typically assessed by NMR and mass spectrometry.

Quantitative Biological Activity

This compound's biological effects are concentration-dependent and vary across different cell types and kinase targets. The following tables summarize key quantitative data on its activity.

Table 1: Inhibitory Activity of this compound against Protein Kinases
Kinase TargetIC50 (nM)Assay Conditions
Aurora A150 - 400In vitro kinase assay
Aurora B98.5 - 500In vitro kinase assay
Aurora C400In vitro kinase assay
Mps1 (TTK)3In vitro kinase assay
MEK1>1500In vitro kinase assay
Muscle Myosin350In vitro kinase assay

Data compiled from multiple sources.[1][6][7][8][9]

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) at 48h
HOGGlioma<0.4
T98GGlioma3.6
U251MGGlioma7.5
KKU-100Cholangiocarcinoma~1-10
KKU-213ACholangiocarcinoma~1-10
KKU-213BCholangiocarcinoma~1-10
JurkatT-cell Acute Lymphoblastic LeukemiaDose-dependent reduction in viability
NamalwaBurkitt's LymphomaDose-dependent reduction in viability
SW480Colorectal CancerDose-dependent cytotoxic activity
HCT-116Colorectal CancerDose-dependent cytotoxic activity
HeLaCervical CancerDose-dependent growth inhibition
U14Cervical CancerDose-dependent growth inhibition

Data compiled from multiple sources.[4][5][10][11][12]

Key Signaling Pathways and Experimental Workflows

This compound primarily exerts its effects by inhibiting the kinase activity of Aurora kinases and Mps1, leading to defects in mitosis and ultimately cell cycle arrest or apoptosis in cancer cells.

Aurora Kinase Signaling Pathway Inhibition

Aurora kinases (A, B, and C) are critical regulators of mitosis, involved in centrosome separation, chromosome alignment, and cytokinesis.[13] this compound, as an ATP-competitive inhibitor, blocks the phosphorylation of downstream targets of Aurora kinases.[7][14] For instance, inhibition of Aurora B leads to a failure in the phosphorylation of histone H3 at Serine 10, a key event for chromosome condensation and segregation.[1][14] This disruption of the Aurora kinase signaling cascade leads to mitotic catastrophe, characterized by the formation of polyploid cells and subsequent apoptosis.[4][14]

Aurora_Kinase_Pathway This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits MitoticCatastrophe Mitotic Catastrophe (Polyploidy, Apoptosis) This compound->MitoticCatastrophe HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates PhosphoH3 Phosphorylated Histone H3 (Ser10) ChromosomeCondensation Chromosome Condensation & Segregation PhosphoH3->ChromosomeCondensation Promotes ChromosomeCondensation->MitoticCatastrophe Disruption leads to

Caption: Inhibition of the Aurora B kinase pathway by this compound.

Mps1 Kinase Signaling Pathway Inhibition

Mps1 (Monopolar spindle 1), also known as TTK, is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[2][15] this compound is a potent inhibitor of Mps1.[2][5][6] Inhibition of Mps1 by this compound leads to the premature silencing of the SAC, even in the presence of unattached kinetochores.[2][6] This results in chromosome missegregation, aneuploidy, and ultimately, cell death.[2]

Mps1_Signaling_Pathway This compound This compound Mps1 Mps1 Kinase This compound->Mps1 Inhibits Aneuploidy Aneuploidy & Chromosome Missegregation This compound->Aneuploidy SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Anaphase Proper Anaphase Initiation SAC->Anaphase Inhibits until ready CellDeath Cell Death Aneuploidy->CellDeath Leads to

Caption: Inhibition of the Mps1-mediated spindle assembly checkpoint by this compound.

Experimental Workflow: C2C12 Cell Dedifferentiation Assay

This workflow outlines the key steps to assess the dedifferentiation potential of this compound on C2C12 myoblasts.

C2C12_Dedifferentiation_Workflow Start Start: Plate C2C12 myoblasts ReversineTreatment Treat with this compound (e.g., 5 µM for 4 days) Start->ReversineTreatment Wash Wash to remove this compound ReversineTreatment->Wash Split Split cells into different lineage-inducing conditions Wash->Split Osteogenic Osteogenic Medium Split->Osteogenic Adipogenic Adipogenic Medium Split->Adipogenic Myogenic Myogenic Medium (Control) Split->Myogenic Analysis Analyze for differentiation markers (e.g., Alkaline Phosphatase, Oil Red O) Osteogenic->Analysis Adipogenic->Analysis Myogenic->Analysis

Caption: Experimental workflow for assessing this compound-induced cell dedifferentiation.

Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Conclusion and Future Directions

This compound stands as a testament to the power of small molecules in dissecting and manipulating complex biological processes. Its journey from a cell fate modulator to a potential anti-cancer therapeutic highlights the interconnectedness of cellular signaling pathways. For researchers, this compound offers a valuable tool to probe the mechanisms of cell plasticity and mitotic regulation. For drug development professionals, it represents a promising scaffold for the design of novel kinase inhibitors with therapeutic potential in oncology and regenerative medicine. Future research will likely focus on optimizing its potency and selectivity, elucidating its full range of cellular targets, and exploring its efficacy in preclinical and clinical settings.

References

An In-depth Technical Guide on the Mechanism of Action of Reversine in Cell Dedifferentiation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reversine, a 2,6-disubstituted purine (B94841) derivative, has been identified as a potent small molecule capable of inducing the dedifferentiation of various lineage-committed somatic cells into a more primitive, multipotent progenitor state.[1][2][3] This remarkable ability has positioned this compound as a valuable tool in regenerative medicine and cellular reprogramming research. Its mechanism of action is primarily centered on the inhibition of key protein kinases, most notably Aurora B Kinase and Mitogen-activated protein kinase kinase 1 (MEK1).[1] This inhibition triggers a cascade of downstream cellular events, including profound cell cycle alterations, epigenetic remodeling, and the re-expression of pluripotency-associated genes, collectively driving the cell towards a less differentiated phenotype. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, quantitative effects, and experimental protocols associated with this compound-induced dedifferentiation.

Core Mechanism of Action: Dual Kinase Inhibition

This compound's capacity to induce cellular dedifferentiation stems from its function as a multi-kinase inhibitor. While it affects several kinases, its primary and most well-characterized targets are Aurora Kinase B (AURKB) and MEK1, a key component of the ERK/MAPK signaling pathway.[1][4]

  • Aurora Kinase Inhibition: this compound is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C.[5][6] Aurora kinases are critical serine/threonine kinases that regulate multiple stages of mitosis, including centrosome duplication, chromosome segregation, and cytokinesis.[5][6] Inhibition of Aurora B, in particular, leads to a failure in cytokinesis, the final stage of cell division.[7] This disruption causes cells to exit mitosis without dividing, resulting in the formation of polyploid cells (cells with more than two sets of chromosomes) and arrest in the G2/M phase of the cell cycle.[1][3][8] This profound disruption of the cell cycle is a critical initiating event in the dedifferentiation process.[1]

  • MEK1/ERK Pathway Inhibition: this compound also inhibits MEK1, which in turn prevents the phosphorylation and activation of its downstream target, ERK (extracellular signal-regulated kinase).[1][9] The MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation.[1] By blocking this pathway, this compound helps to dismantle the established gene expression programs that maintain a cell's differentiated state, making it more susceptible to reprogramming cues.[1][4]

Signaling Pathways and Molecular Events

The dual inhibition of Aurora B and MEK1 by this compound initiates a complex interplay of signaling and molecular events that culminate in dedifferentiation.

Disruption of Cell Cycle and Cytokinesis

As detailed above, the most immediate and striking effect of this compound is the inhibition of Aurora B kinase. This leads to a failure of cytokinesis and subsequent G2/M cell cycle arrest.[1][8] This state of cellular crisis is thought to be a prerequisite for erasing the epigenetic memory of the differentiated cell, thereby increasing its plasticity.

G1 cluster_0 This compound Action cluster_1 Kinase Inhibition cluster_2 Signaling & Cellular Effects cluster_3 Outcome This compound This compound AURKB Aurora B Kinase This compound->AURKB Inhibits MEK1 MEK1 This compound->MEK1 Inhibits Cytokinesis Cytokinesis Failure AURKB->Cytokinesis Disrupts ERK_Pathway ERK/MAPK Pathway Inhibition MEK1->ERK_Pathway Blocks G2M G2/M Arrest & Polyploidy Cytokinesis->G2M Epigenetic Epigenetic Remodeling G2M->Epigenetic ERK_Pathway->Epigenetic Dedifferentiation Cellular Dedifferentiation Epigenetic->Dedifferentiation Leads to

Caption: Core mechanism of this compound-induced dedifferentiation.

Epigenetic Reprogramming

Dedifferentiation requires extensive reorganization of the cell's epigenetic landscape to silence differentiation-specific genes and reactivate pluripotency-associated genes. This compound facilitates this through several mechanisms:

  • Histone Modifications: Treatment with this compound is associated with significant changes in histone modifications. Studies have shown it leads to increased histone H3 acetylation and decreased H3K9 methylation.[1] These changes create a more "open" chromatin structure, making genes that were previously silenced accessible to the transcriptional machinery.[1]

  • miRNA Regulation: this compound has been shown to epigenetically silence the expression of muscle-specific microRNAs, such as miR-133a.[10] It achieves this by decreasing active histone modifications on the miR-133a promoter.[10] Since miR-133a promotes myogenesis, its suppression is a key step in allowing myoblasts to dedifferentiate.[10]

Re-expression of Pluripotency Markers

A hallmark of successful dedifferentiation is the re-expression of genes associated with pluripotency. Treatment with this compound has been shown to significantly increase the expression of Oct4, a master regulator of pluripotency, in various cell types, including bovine and sheep fibroblasts.[1][3][8] This reactivation of key developmental genes is a crucial step in reverting the cell to a progenitor-like state.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding this compound's activity from various experimental studies.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound Against Target Kinases

Kinase TargetIC₅₀ ValueAssay ConditionReference(s)
Aurora Kinase A150 - 400 nMIn vitro kinase assay[5][6][11]
Aurora Kinase B500 nMIn vitro kinase assay[1][5][6][11]
Aurora Kinase C400 nMIn vitro kinase assay[5][6][11]
MEK1>1.5 µMIn vitro kinase assay[1][5]
Muscle Myosin350 nMIn vitro kinase assay[5]

Table 2: Effective Concentrations and Conditions for Dedifferentiation

Cell TypeThis compound ConcentrationTreatment DurationKey OutcomeReference(s)
C2C12 Murine Myoblasts20 nM48 hoursGained multipotency[4]
Bovine Fibroblasts5 µM4 daysInduction of multipotency, Oct4 expression[1]
Sheep Fibroblasts5 µMNot specifiedIncreased plasticity, Oct4 expression[8]
Annulus Fibrosus Cells300 nM96 hoursIncreased plasticity and differentiation potential[12]

Table 3: Cell Viability (IC₅₀) of this compound in Various Cancer Cell Lines (48-72h Treatment)

Cell LineCell TypeIC₅₀ Value (µM)Reference(s)
MDA-MB-231Human Breast Cancer0.19[13]
MCF-7Human Breast Cancer0.22[13]
4T1Mouse Breast Cancer0.13[13]
A549Human Lung Cancer4.0[14]
H1435Human Lung Cancer0.9[14]
HOGHuman Glioma<0.4[15][16]
T98GHuman Glioma0.4[15][16]
U251MGHuman Glioma6.9[16]
KKU-213A/BCholangiocarcinoma~1-2[17]
AGS / NCI-N87Gastric Cancer~5-10[17]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involving this compound.

Protocol 1: Induction of Dedifferentiation in Fibroblasts

This protocol is adapted from studies on the dedifferentiation of fibroblasts.[16]

  • Cell Seeding: Plate fibroblasts (e.g., bovine or human dermal) at a density of 5 x 10⁴ cells per well in a 6-well plate using standard growth medium (e.g., DMEM with 10% FBS). Allow cells to adhere overnight.

  • This compound Treatment: Replace the growth medium with fresh medium containing 5 µM this compound (from a DMSO stock). Include a vehicle control (0.1% DMSO).

  • Culture Maintenance: Culture the cells for 4-7 days. Replace the this compound-containing medium every 48 hours. Monitor cells daily for morphological changes, such as increased size and a more flattened, adhesive appearance.[3]

  • Post-Treatment Analysis: After the treatment period, wash the cells three times with PBS to remove this compound. The cells are now considered "progenitor-like" and can be subjected to downstream analysis (e.g., RT-qPCR for pluripotency markers like Oct4) or directed differentiation protocols.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol is based on methods used to study this compound-induced cell cycle arrest.[17][18]

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 0, 1, 2, 5 µM) for 24-48 hours.

  • Cell Fixation: Harvest cells by trypsinization, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours (or overnight at 4°C).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 10 µg/ml) and RNase A (0.1 mg/ml) in PBS.

  • Flow Cytometry: Incubate in the dark at room temperature for 30 minutes. Analyze the cell cycle distribution using a flow cytometer, acquiring at least 20,000 events per sample. Analyze data using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 3: Cell Viability (MTT) Assay

This protocol is adapted from methodologies for assessing this compound's effect on cell proliferation.[17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/ml to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Mandatory Visualizations

G2 cluster_analysis Analysis of Dedifferentiation cluster_rediff Redifferentiation Potential start Somatic Cells (e.g., Fibroblasts, Myoblasts) This compound Treat with this compound (e.g., 5µM for 4 days) start->this compound wash Wash to Remove This compound This compound->wash progenitor Dedifferentiated Progenitor-like Cells wash->progenitor morphology Morphology Check progenitor->morphology qpcr RT-qPCR for Markers (Oct4, Sox2) progenitor->qpcr facs FACS for Surface Markers (CD90, CD29) progenitor->facs osteo Osteogenic Medium progenitor->osteo adipo Adipogenic Medium progenitor->adipo chondro Chondrogenic Medium progenitor->chondro osteoblast Osteoblasts osteo->osteoblast adipocyte Adipocytes adipo->adipocyte chondrocyte Chondrocytes chondro->chondrocyte

References

Whitepaper: Unveiling the Molecular Landscape of Reversine Beyond Aurora Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide to the Non-Aurora Kinase Molecular Targets of Reversine

Executive Summary

This compound, a 2,6-disubstituted purine (B94841) analog, was initially characterized by its remarkable ability to induce cellular dedifferentiation and as a potent inhibitor of Aurora kinases.[1][2] Its role in reversing the lineage commitment of cells, such as myoblasts, into multipotent progenitors has positioned it as a valuable tool in regenerative medicine.[1][3] Concurrently, its potent anti-proliferative effects, attributed to the inhibition of mitotic kinases, have driven its investigation as an anticancer agent.[1][3] While its interaction with Aurora kinases A and B is well-documented, a growing body of evidence reveals that the pharmacological profile of this compound is more complex.[4] This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond the Aurora kinase family, offering quantitative data, detailed experimental methodologies for target identification, and visualization of the associated signaling pathways. Understanding this polypharmacology is critical for elucidating its full mechanism of action and for the strategic design of future therapeutic applications.

Identified Molecular Targets Beyond Aurora Kinases

This compound exhibits a promiscuous binding profile, interacting with several other critical cellular proteins. These off-target interactions are crucial to its broader biological effects, including cell cycle modulation, apoptosis, and regulation of cellular plasticity.[5][6] The primary non-Aurora kinase targets identified to date include key enzymes in mitotic regulation, signal transduction, and cellular structure.

Monopolar Spindle 1 (MPS1) Kinase

MPS1 (also known as TTK) is a pivotal dual-specificity kinase and a central component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8][9] this compound has been identified as a highly potent inhibitor of MPS1, in some cases demonstrating greater affinity for MPS1 than for Aurora B.[5][9][10] Inhibition of MPS1 by this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe in cancer cells.[5][9]

Mitogen-activated Protein Kinase Kinase 1 (MEK1)

MEK1 is a key kinase in the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a pathway fundamental to regulating cellular proliferation, differentiation, and survival.[6][11] this compound directly inhibits MEK1, which is a critical component of its dedifferentiation activity.[11][12] By blocking the downstream phosphorylation of ERK1/2, this compound can suppress signals that maintain a differentiated cellular phenotype.[11][12]

A3 Adenosine (B11128) Receptor (A3AR)

Beyond kinases, this compound also functions as a potent antagonist of the human A3 adenosine receptor, a G protein-coupled receptor.[8][13][14] As an antagonist, it competitively inhibits the receptor, which can influence intracellular signaling cascades, such as those involving cAMP production.[13]

Other Identified Kinase Targets

Kinase profiling studies have revealed that this compound can inhibit other kinases, contributing to its complex pharmacological effects. These include:

  • Janus Kinase 2 (JAK2): A key mediator of cytokine signaling.[7]

  • Src Family Kinases: Involved in regulating cell growth and survival.[7]

  • Akt (Protein Kinase B): A central node in pathways controlling cell survival and metabolism.[7]

  • c-Jun N-terminal Kinases (JNK): A member of the MAPK family involved in stress responses and apoptosis.[15]

Non-Kinase Targets: Nonmuscle Myosin II (NMMII)

Affinity chromatography has identified nonmuscle myosin II as a direct target of this compound.[12][16][17] NMMII is an ATPase motor protein essential for cytokinesis, the final stage of cell division.[12][17] Inhibition of NMMII's ATPase activity contributes to the failures in cytokinesis and the formation of polyploid cells observed upon this compound treatment.[12]

Quantitative Data Summary: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its various molecular targets. This data allows for a quantitative comparison of its potency against different proteins.

Target Protein FamilySpecific TargetParameterValue (nM)NotesReference(s)
Mitotic Kinases MPS1 (full-length) IC502.835-fold more selective for MPS1 over Aurora B in vitro.[9]
MPS1 (kinase domain) IC506[9]
Aurora Kinase AIC50~400 - 876ATP-competitive inhibitor. Value varies between studies.[9][16][17][18]
Aurora Kinase BIC50~98.5 - 500ATP-competitive inhibitor. Value varies between studies.[9][16][17][18]
Aurora Kinase CIC50400[13][16][18]
MAPK Pathway MEK1 IC508Determined by ERK2 phosphorylation assay.[12]
MEK1 IC50>1500Discrepancy in reported values may reflect different assay conditions.[6]
GPCRs A3 Adenosine Receptor Ki660Potent antagonist activity.[8][13][14]
Motor Proteins Nonmuscle Myosin II --Inhibits ATPase activity. Specific IC50 not detailed.[12][17]

Key Signaling Pathways and Mechanisms of Action

This compound's interaction with its non-Aurora kinase targets leads to the modulation of several critical signaling pathways.

Inhibition of the MEK/ERK Pathway

By targeting MEK1, this compound directly attenuates the MAPK signaling pathway. This inhibition is crucial for its ability to induce dedifferentiation by removing the pro-differentiation signals transmitted through ERK.[11]

MEK_ERK_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 Inhibits ERK ERK MEK1->ERK Phosphorylates Differentiation Differentiation ERK->Differentiation Proliferation Proliferation ERK->Proliferation Upstream Upstream Signals (e.g., Ras/Raf) Upstream->MEK1 Activates

Inhibition of the MEK/ERK signaling pathway by this compound.
Disruption of the Spindle Assembly Checkpoint via MPS1

This compound's potent inhibition of MPS1 directly compromises the spindle assembly checkpoint. This prevents the cell from arresting in mitosis to correct improper microtubule-kinetochore attachments, leading to aneuploidy and cell death.[9]

Spindle_Assembly_Checkpoint This compound This compound MPS1 MPS1 This compound->MPS1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC Anaphase Anaphase Progression SAC->Anaphase Prevents MitoticArrest Mitotic Arrest (Error Correction) SAC->MitoticArrest Inhibits Anaphase Unattached Unattached Kinetochores Unattached->MPS1 Recruits & Activates

This compound disrupts the Spindle Assembly Checkpoint by inhibiting MPS1.

Experimental Protocols for Target Identification & Validation

The identification of this compound's molecular targets has relied on a combination of chemical biology, biochemical, and cellular assays.

Target Identification via Affinity Chromatography

This method was instrumental in identifying MEK1 and nonmuscle myosin II as direct binding partners of this compound.[12][19]

Methodology:

  • Probe Synthesis: A this compound derivative is synthesized with a linker at a position that does not disrupt its biological activity (e.g., the C6 position). This linker is then coupled to a solid support matrix, such as agarose (B213101) beads, creating the affinity matrix. A negative control matrix is also prepared using an inactive analog of this compound.[12][19]

  • Cell Lysate Preparation: Cells of interest (e.g., C2C12 myoblasts) are grown and harvested. A total cell lysate is prepared under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: The cell lysate is incubated with both the this compound-affinity matrix and the negative control matrix. Proteins that specifically bind to this compound will be captured on the active matrix.

  • Washing: The matrices are washed extensively with buffer to remove non-specific and weakly bound proteins.

  • Elution: Specifically bound proteins are eluted from the matrix, typically by boiling in SDS-PAGE sample buffer or by competition with excess free this compound.

  • Protein Identification: Eluted proteins are separated by SDS-PAGE and visualized (e.g., by silver staining). Protein bands unique to the this compound-affinity matrix are excised and identified using mass spectrometry (LC-MS/MS).[12]

Affinity_Chromatography_Workflow start Synthesize this compound Affinity Probe incubate Incubate Lysate with Probe-Beads start->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds Separate by SDS-PAGE elute->sds ms Identify Proteins by Mass Spec sds->ms end Target(s) Identified ms->end

Workflow for identifying protein targets using affinity chromatography.
In Vitro Kinase Inhibition Assay

These assays are used to quantify the inhibitory potency (IC50) of this compound against purified kinases like MPS1 and MEK1.[9][12]

Methodology (Example: Radiometric Assay):

  • Reaction Setup: A reaction mixture is prepared in a microtiter plate containing purified active kinase (e.g., MPS1), a specific substrate (e.g., a peptide or protein like myelin basic protein), and a reaction buffer containing MgCl2.

  • Inhibitor Addition: Serial dilutions of this compound (or a vehicle control, e.g., DMSO) are added to the wells.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid).

  • Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter membrane. The phosphorylated substrate binds to the membrane, while the unreacted [γ-³²P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

A3 Adenosine Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the A3AR.[13]

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells engineered to overexpress the human A3 adenosine receptor (e.g., CHO cells).

  • Assay Setup: In each tube, a constant amount of cell membrane suspension (e.g., 20 µg of protein) is incubated with a fixed concentration of a high-affinity radiolabeled A3AR ligand (e.g., [¹²⁵I]AB-MECA).

  • Competitive Binding: Increasing concentrations of unlabeled this compound are added to the tubes to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters, which trap the membranes.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a pharmacologically complex molecule with a range of molecular targets that extend well beyond the Aurora kinase family. Its potent inhibition of MPS1, MEK1, and the A3 adenosine receptor, alongside its interaction with other kinases and nonmuscle myosin II, collectively defines its diverse biological activities—from inducing cellular dedifferentiation to its potent anti-cancer effects.[5][9][11] The data and protocols presented in this guide underscore the importance of comprehensive target profiling in drug development. For researchers utilizing this compound as a chemical probe, acknowledging its polypharmacology is essential for the accurate interpretation of experimental results. Future research should focus on developing more selective this compound analogs to dissect the specific contribution of each target to its overall cellular effects. Such efforts will be invaluable for refining its potential applications in both regenerative medicine and oncology.

References

Reversine's Impact on Histone Modification and Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a small synthetic purine (B94841) derivative, is a potent inhibitor of Aurora kinases A and B, crucial regulators of mitosis.[1] While its role in inducing cellular dedifferentiation and promoting apoptosis in cancer cells is well-documented, the underlying epigenetic mechanisms are a subject of ongoing investigation.[2][3] This technical guide provides an in-depth analysis of this compound's effects on histone modification and chromatin remodeling. It consolidates current knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document serves as a comprehensive resource for researchers exploring the epigenetic landscape sculpted by this compound and for professionals in drug development targeting chromatin-modifying pathways.

Core Mechanism of Action: Aurora Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of Aurora kinases, with IC50 values of 400 nM for Aurora A and 500 nM for Aurora B.[4] Aurora kinases are serine/threonine kinases that play pivotal roles in cell cycle progression. Aurora B, a component of the chromosomal passenger complex, is directly responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph) during mitosis, a critical event for chromosome condensation and segregation.[1] By inhibiting Aurora B, this compound directly reduces levels of H3S10 phosphorylation, leading to defects in cytokinesis and the induction of polyploidy.[1]

Signaling Pathways and Chromatin Remodeling

This compound's influence on chromatin extends beyond the direct inhibition of H3S10 phosphorylation. It instigates a cascade of events that culminates in significant chromatin remodeling, impacting both active and repressive histone marks.

The this compound-Aurora Kinase-Histone H3 Axis

The most direct epigenetic consequence of this compound treatment is the inhibition of histone H3 phosphorylation. This pathway is a well-established mechanism of action for Aurora kinase inhibitors.

Reversine_H3_Phosphorylation This compound This compound AuroraB Aurora Kinase B This compound->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (S10) H3S10ph H3S10 Phosphorylation (Decreased) HistoneH3->H3S10ph ChromatinCondensation Chromatin Condensation H3S10ph->ChromatinCondensation Promotes

Direct inhibition of H3S10 phosphorylation by this compound.
Indirect Regulation of Histone Modifications and Polycomb Repressive Complexes

Emerging evidence suggests that this compound indirectly modulates other histone marks, contributing to a broader chromatin remodeling landscape that favors a less differentiated state. This is, in part, mediated through the regulation of Polycomb group (PcG) proteins.

This compound treatment has been shown to enhance the expression of key components of the Polycomb Repressive Complexes (PRCs), namely Ezh2 (the catalytic subunit of PRC2) and PHC1 (a component of PRC1).[5] PRC2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. An increase in Ezh2 expression would predictably lead to elevated global or locus-specific H3K27me3 levels, thereby repressing lineage-specific gene expression and contributing to cellular dedifferentiation.

Furthermore, Aurora B kinase has been shown to regulate the activity of Ring1B, the E3 ubiquitin ligase component of PRC1, which mediates the monoubiquitination of histone H2A at lysine 119 (H2AK119ub).[6] By inhibiting Aurora B, this compound may alter PRC1 activity, further contributing to changes in the chromatin landscape.

Concurrently, this compound treatment has been observed to decrease active histone modifications at specific gene promoters, such as the trimethylation of H3K4 and H3K36, and the acetylation of H3K14 on the miR-133a promoter.[7] This suggests a multi-faceted mechanism where this compound not only promotes the establishment of repressive chromatin domains but also diminishes the maintenance of active chromatin marks.

Reversine_Chromatin_Remodeling cluster_direct Direct Effect cluster_indirect Indirect Effects This compound This compound AuroraB Aurora Kinase B This compound->AuroraB Inhibits Ezh2_PHC1 Ezh2 & PHC1 Expression (Increased) AuroraB->Ezh2_PHC1 Regulates (Mechanism unclear) ActiveMarks Active Histone Marks (H3K4me3, H3K36me3, H3K14ac) (Decreased) AuroraB->ActiveMarks Influences (Indirectly) PRC2 PRC2 Activity Ezh2_PHC1->PRC2 Enhances H3K27me3 H3K27 Trimethylation (Increased) PRC2->H3K27me3 Catalyzes GeneSilencing Lineage-Specific Gene Silencing H3K27me3->GeneSilencing Promotes ActiveMarks->GeneSilencing Opposes Dedifferentiation Cellular Dedifferentiation GeneSilencing->Dedifferentiation Leads to

This compound's indirect effects on chromatin remodeling.

Quantitative Data on Histone Modifications

While comprehensive, genome-wide quantitative analyses of histone modifications following this compound treatment are not yet widely published, existing studies provide valuable locus-specific data.

Histone ModificationTarget LocusCell TypeTreatmentChange in OccupancyReference
Phospho-H3S10 GlobalHCT1165 µM this compound (24h)Significant Decrease[1]
Trimethyl-H3K4 miR-133a promoterC2C12This compoundDecrease[7]
Trimethyl-H3K36 miR-133a promoterC2C12This compoundDecrease[7]
Acetyl-H3K14 miR-133a promoterC2C12This compoundDecrease[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess this compound's impact on histone modifications and chromatin remodeling.

Histone Extraction for Western Blot Analysis

This protocol is adapted for the analysis of total histone modifications from cultured cells treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • TEB Buffer (PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)

  • Extraction Buffer (0.5 N HCl, 10% glycerol)

  • Acetone (B3395972), ice-cold

  • Distilled water

  • Bradford assay reagent

  • LDS sample buffer with 100 mM DTT

Procedure:

  • Cell Harvest: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration. Harvest cells by scraping or trypsinization and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.

  • Cell Lysis: Wash the cell pellet with ice-cold PBS. Resuspend the cells in TEB buffer (1 mL per 10^7 cells) and incubate on ice for 10 minutes with gentle stirring to lyse the cell membrane.

  • Nuclei Isolation: Centrifuge the lysate at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in ice-cold Extraction Buffer (~200 µL per 10^7 cells). Incubate on ice for 30 minutes with intermittent vortexing.

  • Histone Precipitation: Centrifuge at 12,000 rpm for 5 minutes at 4°C. Transfer the supernatant containing histones to a new tube. Add 8 volumes of ice-cold acetone and incubate at -20°C overnight to precipitate the histones.

  • Sample Preparation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the histones. Discard the supernatant and wash the pellet with ice-cold acetone. Air-dry the pellet and resuspend in distilled water.

  • Quantification and Loading: Determine the protein concentration using a Bradford assay. For each sample, dilute 0.5-1.0 µg of histones in 1X LDS sample buffer with 100 mM DTT for Western blot analysis.

Western Blotting for Histone Modifications

Materials:

  • 10% Bis-Tris polyacrylamide gels

  • Transfer buffer (e.g., NuPAGE Transfer Buffer)

  • Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for small histone proteins)

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies against specific histone modifications (e.g., anti-H3S10ph, anti-H3K27me3, anti-pan-H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Electrophoresis: Load the prepared histone samples onto a 10% Bis-Tris gel and run according to the manufacturer's instructions.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer at 30V for 70-90 minutes is recommended for efficient transfer of small histone proteins.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Normalize the signal of the modified histone to the signal of total histone H3.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol allows for the investigation of specific histone modifications at particular gene loci in this compound-treated cells.

Materials:

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • RIPA lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-H3K27me3, IgG control)

  • Protein A/G magnetic beads

  • Elution buffer

  • Proteinase K

  • PCR purification kit

  • Primers for qPCR analysis of target and control loci

Procedure:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-700 bp using sonication. Optimization of sonication conditions is critical.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (or IgG control).

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the gene loci of interest. Calculate the enrichment of the histone modification as a percentage of the input DNA and normalize to the IgG control.

Immunofluorescence Staining for Histone Modifications

This method allows for the visualization of histone modifications at the single-cell level.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (0.2% Triton X-100 in PBS)

  • Blocking buffer (10% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-H3S10ph, anti-H3K27me3)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 10% normal goat serum for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating this compound's effects on histone modifications.

Experimental_Workflow cluster_wb Western Blot Analysis cluster_chip ChIP-qPCR Analysis cluster_if Immunofluorescence start Cell Culture & this compound Treatment harvest Cell Harvesting start->harvest fix_perm Fixation & Permeabilization start->fix_perm hist_ext Histone Extraction harvest->hist_ext crosslink Cross-linking & Sonication harvest->crosslink sds_page SDS-PAGE & Transfer hist_ext->sds_page wb_detect Immunodetection sds_page->wb_detect quant_wb Quantification of Global Histone Modifications wb_detect->quant_wb ip Immunoprecipitation crosslink->ip dna_purify DNA Purification ip->dna_purify qpcr qPCR Analysis dna_purify->qpcr quant_chip Locus-Specific Modification Analysis qpcr->quant_chip staining Antibody Staining fix_perm->staining imaging Microscopy staining->imaging quant_if Single-Cell Visualization imaging->quant_if

Workflow for analyzing this compound's epigenetic effects.

Conclusion and Future Directions

This compound's primary role as an Aurora kinase inhibitor directly leads to a decrease in histone H3 serine 10 phosphorylation. However, its broader impact on chromatin remodeling appears to be more complex, involving the indirect upregulation of Polycomb Repressive Complexes and a subsequent shift towards a more repressive chromatin state, characterized by increased H3K27me3 and decreased active histone marks at specific loci. This dual effect on both direct histone phosphorylation and the machinery of histone methylation and acetylation underscores its potent ability to reprogram cellular identity.

Future research should focus on obtaining a genome-wide, quantitative understanding of the changes in the histone modification landscape and chromatin accessibility upon this compound treatment, for instance through techniques like mass spectrometry-based proteomics (for global histone PTM analysis) and ATAC-seq. Elucidating the precise signaling cascade that links Aurora kinase inhibition to the upregulation of Polycomb group gene expression will be crucial for a complete mechanistic understanding. Such studies will not only enhance our fundamental knowledge of epigenetic regulation but also inform the strategic development of this compound and similar compounds as therapeutic agents in oncology and regenerative medicine.

References

The Role of Reversine in Inducing Cellular Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a 2,6-disubstituted purine (B94841) analog, has emerged as a potent small molecule capable of inducing cellular plasticity, including dedifferentiation and transdifferentiation of various somatic cell types. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and established experimental protocols related to this compound's activity. By primarily targeting Aurora kinases, this compound orchestrates a cascade of cellular events, including cell cycle modulation and epigenetic reprogramming, that ultimately revert differentiated cells to a more multipotent, progenitor-like state. This document serves as a detailed resource for leveraging this compound in cellular reprogramming research and its potential applications in regenerative medicine and drug development.

Introduction

The ability to manipulate cell fate holds immense promise for regenerative medicine and disease modeling. While transcription factor-based reprogramming has been revolutionary, the use of small molecules to induce cellular plasticity offers a potentially safer and more controlled alternative. This compound (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) has been identified as a key player in this field, demonstrating the capacity to increase the plasticity of lineage-committed cells.[1][2] This guide delves into the technical aspects of this compound's function, providing quantitative data, detailed experimental procedures, and visual representations of its molecular interactions to aid researchers in harnessing its potential.

Mechanism of Action

This compound's primary mechanism for inducing cellular plasticity lies in its role as a potent, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[3][4][5] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome duplication, spindle formation, and cytokinesis.[3] Inhibition of Aurora kinases by this compound leads to defects in cell division, often resulting in cytokinesis failure and the formation of polyploid cells.[4][6] This disruption of the cell cycle is a critical initiating event in the dedifferentiation process.

Beyond its effects on Aurora kinases, this compound has also been shown to function as a dual inhibitor of nonmuscle myosin II (NMMII) and mitogen-activated protein kinase kinase 1 (MEK1), a key component of the ERK/MAPK signaling pathway.[1][2][7] Inhibition of MEK1 can lead to changes in histone acetylation status, contributing to a more open chromatin state that facilitates the re-expression of pluripotency-associated genes.[2][8]

Key Signaling Pathways Modulated by this compound

This compound's induction of cellular plasticity is a consequence of its modulation of several interconnected signaling pathways. The inhibition of its primary targets triggers a downstream cascade that ultimately alters cellular identity.

Aurora Kinase Signaling

This compound's inhibition of Aurora kinases, particularly Aurora B, disrupts the phosphorylation of key mitotic substrates like histone H3.[4][5] This leads to defects in chromosome segregation and cytokinesis, causing cell cycle arrest, typically at the G2/M phase.[8] This mitotic disruption is thought to be a crucial step in erasing the established epigenetic marks of a differentiated cell, thereby increasing its plasticity.

cluster_0 This compound's Impact on Aurora Kinase Pathway This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates HistoneH3->Cytokinesis Regulates CellCycleArrest G2/M Arrest & Polyploidy Cytokinesis->CellCycleArrest Disruption leads to Plasticity Increased Cellular Plasticity CellCycleArrest->Plasticity Promotes

Caption: this compound inhibits Aurora B kinase, disrupting cytokinesis and leading to cell cycle arrest, which promotes cellular plasticity.
MEK/ERK and PI3K/Akt Signaling Pathways

This compound also acts as an inhibitor of MEK1, which in turn suppresses the downstream ERK signaling pathway.[1][8] The ERK pathway is often involved in maintaining a differentiated cellular state.[8] Furthermore, the activation of the PI3K signaling pathway has been shown to be essential for this compound-induced increases in cellular plasticity.[1][2] The interplay between the inhibition of the MEK/ERK pathway and the activation of the PI3K pathway appears to be a critical component of this compound's reprogramming capabilities.

cluster_1 This compound's Influence on MEK/ERK and PI3K Pathways This compound This compound MEK1 MEK1 This compound->MEK1 Inhibits PI3K PI3K Pathway This compound->PI3K Activates ERK ERK MEK1->ERK Plasticity Increased Cellular Plasticity MEK1->Plasticity Inhibition contributes to Differentiation Maintained Differentiated Phenotype ERK->Differentiation Maintains PI3K->Plasticity Essential for cluster_2 Experimental Workflow for Myoblast Reprogramming Start Seed C2C12 Myoblasts Treat Treat with 20 nM This compound for 48h Start->Treat Wash Remove this compound & Wash Cells Treat->Wash Split Wash->Split Osteo Culture in Osteogenic Medium (6 days) Split->Osteo Adipo Culture in Adipogenic Medium (6 days) Split->Adipo AnalyzeOsteo Analyze for Osteogenesis Osteo->AnalyzeOsteo AnalyzeAdipo Analyze for Adipogenesis Adipo->AnalyzeAdipo

References

Understanding the Epigenetic Landscape Remodeled by Reversine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a small synthetic purine (B94841) derivative, has garnered significant attention for its remarkable ability to induce cellular dedifferentiation and for its potential as an anti-cancer agent. The primary mechanism of action for this compound is the inhibition of Aurora kinases, particularly Aurora kinase B, a key regulator of mitosis. This inhibition sets off a cascade of downstream effects, profoundly altering the epigenetic landscape of the cell. This technical guide provides an in-depth exploration of the epigenetic changes induced by this compound, focusing on its impact on histone modifications, DNA methylation, and chromatin remodeling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the fields of regenerative medicine and oncology.

Core Mechanism of Action: Aurora Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C, with IC50 values of 400 nM, 500 nM, and 400 nM, respectively[1]. A primary and direct downstream target of Aurora kinase B is the phosphorylation of histone H3 at serine 10 (H3S10ph)[2][3]. This phosphorylation event is a critical hallmark of mitosis, playing a crucial role in chromosome condensation and segregation[3]. By inhibiting Aurora kinase B, this compound directly reduces the levels of H3S10ph, which serves as a central node in a signaling cascade that leads to widespread epigenetic remodeling[3][4].

Impact on Histone Modifications

The inhibition of Aurora kinase B and the subsequent reduction in H3S10 phosphorylation by this compound trigger a series of changes in other histone post-translational modifications (PTMs), influencing the overall chromatin architecture and gene expression.

Quantitative Analysis of Histone Modifications

Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) has been utilized to quantify the changes in specific histone marks at the promoters of key myogenic regulatory genes, such as MyoD, Myogenin, and Id1, in C2C12 myoblast cells treated with this compound. The following table summarizes the observed fold enrichment of various histone modifications.

Histone ModificationGene PromoterFold Enrichment (this compound vs. Control)Cell LineReference
H3K9acMyoDIncreasedC2C12[5]
H3K14acMyoDIncreasedC2C12[5]
H3S10phMyoDDecreasedC2C12[3][5]
H3K9me2MyoDNo Significant ChangeC2C12[5]
H3K4me2MyoDNo Significant ChangeC2C12[5]
H3K9acMyogeninIncreasedC2C12[5]
H3K14acMyogeninIncreasedC2C12[5]
H3S10phMyogeninDecreasedC2C12[5]
H3K9me2MyogeninNo Significant ChangeC2C12[5]
H3K4me2MyogeninNo Significant ChangeC2C12[5]
H3K9acId1DecreasedC2C12[5]
H3K14acId1DecreasedC2C12[5]
H3S10phId1DecreasedC2C12[5]
H3K9me2Id1No Significant ChangeC2C12[5]
H3K4me2Id1No Significant ChangeC2C12[5]
Interplay with Histone Deacetylases (HDACs)

The activity of Aurora kinase B is itself regulated by acetylation and deacetylation, with HDAC3 being a key deacetylase that maintains Aurora B in a more active state[2][6]. Inhibition of HDACs can lead to hyperacetylation and reduced kinase activity of Aurora B[2]. This suggests an intricate feedback loop where this compound's inhibition of Aurora B may indirectly influence the balance of histone acetylation by modulating the activity of other epigenetic regulators. Specifically, Aurora B has been shown to phosphorylate and regulate the localization and activity of class IIa HDACs (HDAC4, HDAC5, and HDAC9)[7]. By inhibiting Aurora B, this compound may therefore disrupt this regulatory axis, contributing to the observed changes in histone acetylation.

Effects on Chromatin Remodeling and Polycomb Repressive Complex 2 (PRC2)

This compound treatment has been shown to induce chromatin remodeling, a process essential for its ability to drive cellular dedifferentiation[8]. One key player in this process appears to be the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing.

Studies in C2C12 myoblasts have demonstrated that this compound treatment enhances the expression of Ezh2, the catalytic subunit of the PRC2 complex, as well as Phc1, a component of the Polycomb Repressive Complex 1 (PRC1)[9]. This upregulation of Polycomb group genes correlates with the inhibition of muscle-specific transcription factors like MyoD, Myogenin, and Myf5, suggesting that this compound may promote a more plastic, undifferentiated state by modulating the activity of these repressive complexes[9].

Influence on DNA Methylation

While the primary epigenetic effects of this compound appear to be mediated through histone modifications, there is emerging evidence suggesting an impact on DNA methylation, a fundamental epigenetic mark involved in long-term gene silencing. DNA methylation is a reversible process, and its dynamic regulation is crucial for development and cellular identity[10][11]. Although direct, quantitative genome-wide studies on the effect of this compound on DNA methylation are limited, the interplay between histone modifications and DNA methylation is well-established. For instance, PRC2-mediated H3K27me3 can recruit DNA methyltransferases (DNMTs) to specific loci, leading to de novo DNA methylation and stable gene silencing. Therefore, by upregulating Ezh2 expression, this compound may indirectly influence DNA methylation patterns. Further research is required to elucidate the precise and quantitative impact of this compound on the DNA methylome.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Epigenetic Changes

The following diagram illustrates the signaling cascade initiated by this compound, leading to downstream epigenetic modifications.

Reversine_Epigenetic_Pathway This compound This compound AuroraB Aurora Kinase B This compound->AuroraB Inhibits Ezh2 Ezh2 Expression This compound->Ezh2 Upregulates (Indirect) H3S10ph Histone H3 Ser10 Phosphorylation (H3S10ph) AuroraB->H3S10ph Phosphorylates HDACs Class IIa HDACs (HDAC4, 5, 9) AuroraB->HDACs Regulates Chromatin Chromatin Remodeling & Gene Expression Changes H3S10ph->Chromatin Histone_Ac Histone Acetylation (e.g., H3K9ac, H3K14ac) HDACs->Histone_Ac Deacetylates Histone_Ac->Chromatin PRC2 PRC2 Activity (H3K27me3) Ezh2->PRC2 PRC2->Chromatin

This compound's impact on epigenetic signaling pathways.
Experimental Workflow for ChIP-qPCR Analysis

The following diagram outlines a typical workflow for Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to analyze histone modifications after this compound treatment.

ChIP_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_qpcr Quantitative PCR (qPCR) start Plate C2C12 cells treat Treat with this compound (e.g., 50 nM) or DMSO (Control) start->treat crosslink Cross-link proteins to DNA (Formaldehyde) treat->crosslink lyse Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse ip Immunoprecipitation with specific histone modification antibody lyse->ip wash Wash to remove non-specific binding ip->wash elute Elute chromatin & Reverse cross-links wash->elute purify Purify DNA elute->purify qpcr qPCR with primers for specific gene promoters purify->qpcr analysis Data Analysis: Calculate Fold Enrichment qpcr->analysis

Workflow for ChIP-qPCR analysis of histone modifications.

Detailed Experimental Protocols

Cell Culture and this compound Treatment (for C2C12 cells)
  • Cell Culture: C2C12 mouse myoblasts are maintained in growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)[12].

  • Plating: For experiments, plate C2C12 cells at a density of approximately 6,000 cells per cm²[12].

  • Treatment: After allowing the cells to adhere, treat them with this compound at a final concentration of 50 nM in GM for the desired duration (e.g., 48-72 hours). A vehicle control (DMSO) should be run in parallel[3][12].

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol is adapted from standard ChIP procedures and should be optimized for your specific experimental conditions.

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and incubate on ice.

  • Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a fraction of the chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K9ac, anti-H3S10ph) overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.

Western Blotting for Histone Modifications
  • Histone Extraction: Harvest cells and perform an acid extraction procedure to isolate histone proteins.

  • Protein Quantification: Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound induces a complex and multifaceted reprogramming of the epigenetic landscape, primarily initiated by its inhibition of Aurora kinase B. This leads to a direct reduction in H3S10 phosphorylation, which in turn influences other histone modifications, including acetylation, and the expression of key epigenetic regulators like EZH2. The resulting chromatin remodeling contributes to the observed changes in cell fate and proliferation. This guide provides a foundational understanding of these processes, along with the necessary data and protocols to facilitate further research into the therapeutic applications of this compound in regenerative medicine and oncology. Further genome-wide quantitative studies will be crucial to fully elucidate the intricate epigenetic network modulated by this potent small molecule.

References

Reversine's Impact on Cell Cycle Regulation in Somatic Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reversine, a synthetic purine (B94841) derivative, has emerged as a potent modulator of cell cycle progression in somatic cells. Initially identified for its remarkable ability to induce dedifferentiation of lineage-committed cells, its profound effects on the cell cycle have garnered significant attention, particularly in the context of cancer research and regenerative medicine. This technical guide provides a comprehensive overview of this compound's core mechanisms of action, focusing on its impact on key regulatory pathways and cellular processes. This compound primarily functions as a multi-kinase inhibitor, most notably targeting Aurora kinase A and B, as well as Monopolar Spindle 1 (MPS1). This inhibition disrupts critical mitotic events, leading to a cascade of downstream effects including G2/M phase arrest, failure of cytokinesis, endoreduplication, and the induction of polyploidy. The cellular response to this compound is context-dependent, often culminating in either apoptosis, mitotic catastrophe, or cellular senescence, with the p53 and Retinoblastoma (Rb) tumor suppressor pathways playing pivotal roles in determining cell fate. The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in mediating some of this compound's effects. This document summarizes the quantitative data on this compound's impact on cell cycle distribution, details the experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-Kinase Inhibitor

This compound exerts its primary effects through the competitive inhibition of the ATP-binding pockets of several key mitotic kinases.

  • Aurora Kinase Inhibition: this compound is a potent inhibitor of Aurora kinases A, B, and C.[1] Aurora A is crucial for centrosome maturation and separation, as well as for entry into mitosis. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these fundamental mitotic processes.[1]

  • Monopolar Spindle 1 (MPS1) Inhibition: this compound also targets MPS1, a key component of the spindle assembly checkpoint (SAC). The SAC ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. Inhibition of MPS1 by this compound weakens the SAC, allowing cells to exit mitosis prematurely, even in the presence of unattached chromosomes.

The dual inhibition of Aurora kinases and MPS1 underlies many of this compound's profound effects on cell cycle regulation, leading to mitotic errors and genomic instability.

Impact on Cell Cycle Progression

This compound treatment leads to significant perturbations in the normal progression of the cell cycle, primarily affecting the G2 and M phases.

G2/M Phase Arrest

A hallmark of this compound treatment is the accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the inhibition of Aurora kinases, which are critical for the G2/M transition and mitotic progression. Specifically, inhibition of Aurora B disrupts the proper functioning of the chromosomal passenger complex, leading to defects in chromosome alignment and activation of the spindle assembly checkpoint, thus halting the cell cycle at metaphase.

Cytokinesis Failure, Endoreduplication, and Polyploidy

One of the most striking effects of this compound is the induction of cytokinesis failure.[1] Inhibition of Aurora B, which plays a pivotal role in the formation of the cleavage furrow, leads to cells completing nuclear division (karyokinesis) but failing to undergo cytoplasmic division (cytokinesis). This results in the formation of single cells with multiple nuclei (multinucleation) or a single, large nucleus with a polyploid DNA content (>4N). This process of DNA replication without subsequent cell division is known as endoreduplication.[2]

Key Signaling Pathways Modulated by this compound

This compound's impact on the cell cycle is mediated through its influence on several critical signaling pathways that govern cell fate decisions.

The p53 Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to this compound-induced mitotic errors. In cells with functional p53, the genomic instability and polyploidy triggered by this compound can lead to p53 activation. Activated p53 can then induce the expression of downstream targets like the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, senescence, or apoptosis. The cellular outcome often depends on the concentration of this compound and the cell type. Interestingly, some studies suggest that p53-deficient cells may be more susceptible to this compound-induced mitotic catastrophe and apoptosis at higher concentrations.

dot

p53_Pathway This compound This compound Aurora_Kinases Aurora Kinases This compound->Aurora_Kinases inhibits Mitotic_Errors Mitotic Errors (Polyploidy, Aneuploidy) This compound->Mitotic_Errors induces p53 p53 Mitotic_Errors->p53 activates p21 p21 (CDKN1A) p53->p21 induces expression Senescence Senescence p53->Senescence induces Apoptosis Apoptosis p53->Apoptosis induces G1_Arrest G1 Arrest p21->G1_Arrest leads to Rb_Pathway cluster_0 Rb-E2F Complex This compound This compound Aurora_B Aurora Kinase B This compound->Aurora_B inhibits p21 p21 This compound->p21 induces (via p53) Rb Rb Aurora_B->Rb phosphorylates CDK CDK4/6, CDK2 p21->CDK inhibits CDK->Rb phosphorylates pRb p-Rb (inactive) Rb->pRb G1_S_Arrest G1/S Arrest Rb->G1_S_Arrest mediates E2F E2F S_phase_genes S-phase Genes E2F->S_phase_genes activates transcription MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK inhibits (potential) Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Harvest 2. Harvest Cells (Trypsinization) Cell_Culture->Harvest Fixation 3. Fixation (e.g., 70% Ethanol) Harvest->Fixation Staining 4. Staining (Propidium Iodide + RNase A) Fixation->Staining Analysis 5. Flow Cytometry Analysis Staining->Analysis Data_Interpretation 6. Data Interpretation (Cell Cycle Phase Distribution) Analysis->Data_Interpretation

References

An In-depth Technical Guide to the Purine Analog Structure of Reversine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a synthetically derived 2,6-disubstituted purine (B94841) analog, has garnered significant attention in the scientific community for its remarkable dual activities. Initially identified for its capacity to induce dedifferentiation in lineage-committed cells, it has also emerged as a potent inhibitor of key mitotic kinases, positioning it as a molecule of interest for both regenerative medicine and oncology. This technical guide provides a comprehensive investigation into the purine analog structure of this compound, its chemical synthesis, and its multifaceted biological activities. Detailed experimental protocols for its biological evaluation and a summary of its quantitative inhibitory data are presented. Furthermore, this guide visualizes the core signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action.

The Purine Analog Structure of this compound

This compound, with the IUPAC name N'-Cyclohexyl-N-(4-morpholinophenyl)-7H-purine-2,6-diamine, is a small molecule characterized by a core purine scaffold.[1] Its chemical formula is C₂₁H₂₇N₇O, and it has a molar mass of 393.49 g/mol . The structure features a cyclohexylamino group at the C6 position and a 4-morpholinoanilino group at the C2 position of the purine ring. This 2,6-disubstitution pattern is crucial for its biological activity.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Structure-activity relationship (SAR) studies have indicated that while the C6 position of the purine ring can tolerate a range of substitutions without a significant loss of activity, the N9 hydrogen and the NH substitution at the C2 position are essential for its dedifferentiation effects.

Synthesis of this compound

The synthesis of this compound, 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is typically achieved through a multi-step process starting from commercially available purine derivatives. A common synthetic route involves the sequential nucleophilic substitution of a di-substituted purine precursor.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 2,6-Dichloropurine is a common starting material.

  • Step 1: Introduction of the C6 substituent. 2,6-Dichloropurine is reacted with an excess of cyclohexylamine (B46788) in a suitable solvent such as ethanol (B145695) or n-butanol at an elevated temperature. The reaction selectively substitutes the more reactive chlorine atom at the C6 position. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 2-chloro-6-cyclohexylaminopurine, is isolated and purified.

  • Step 2: Introduction of the C2 substituent. The intermediate from Step 1 is then reacted with 4-morpholinoaniline. This reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF) or n-butanol, often in the presence of a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction mixture is heated for several hours until the starting material is consumed.

  • Purification: The final product, this compound, is then isolated from the reaction mixture. Purification is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield a pure solid.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Biological Activity

This compound exhibits potent inhibitory activity against several key kinases involved in cell cycle regulation. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and binding affinity (Ki) values for this compound against its primary targets.

Target KinaseIC₅₀ (nM)Ki (nM)Cell Line/Assay ConditionReference
Aurora A400-In vitro kinase assay[1][2][3]
Aurora B500-In vitro kinase assay[1][2][3]
Aurora C400-In vitro kinase assay[1][2]
Mps1 (TTK)2.8 - 6-In vitro kinase assay (full-length and kinase domain)[4]
Adenosine A3 Receptor-660Radioligand binding assay[5]
MEK1>1500-In vitro kinase assay[3]
Nonmuscle Myosin II350-ATPase activity assay[3]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the IC₅₀ of this compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., Aurora A, Aurora B, Mps1)

    • Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

    • ATP solution

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). b. To each well of the 384-well plate, add the diluted this compound or vehicle control (DMSO). c. Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add this master mix to each well. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction. g. Measure the luminescence using a plate reader. h. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of this compound on the viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HeLa, HCT116)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours). c. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[6][7]

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure: a. Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. d. Wash the fixed cells with PBS to remove the ethanol. e. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. f. Analyze the stained cells using a flow cytometer. g. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects primarily by inhibiting key kinases that regulate mitosis and cell cycle progression. The two most well-characterized targets are the Aurora kinases and Monopolar Spindle 1 (Mps1).

Inhibition of the Aurora Kinase Pathway

Aurora kinases (A, B, and C) are critical regulators of mitosis.[1] this compound acts as an ATP-competitive inhibitor of these kinases, leading to defects in several mitotic processes.[1][8] Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly. Inhibition of Aurora B, a component of the chromosomal passenger complex, results in improper chromosome-microtubule attachments, failure of the spindle assembly checkpoint, and defects in cytokinesis, often leading to polyploidy.

Aurora_Pathway cluster_0 Mitotic Progression This compound This compound AuroraA Aurora A Kinase This compound->AuroraA Inhibits AuroraB Aurora B Kinase This compound->AuroraB Inhibits Centrosome Centrosome Separation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Spindle Checkpoint AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to

Caption: this compound's inhibition of Aurora kinases.

Inhibition of the Mps1 Pathway and the Spindle Assembly Checkpoint

Mps1 (also known as TTK) is a crucial kinase for the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation.[6][9] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound is a potent inhibitor of Mps1.[5][9] By inhibiting Mps1, this compound compromises the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, aneuploidy and cell death in cancer cells.

Mps1_Pathway cluster_1 Spindle Assembly Checkpoint This compound This compound Mps1 Mps1 (TTK) Kinase This compound->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Anaphase Anaphase Onset SAC->Anaphase Inhibits Aneuploidy Aneuploidy & Cell Death Anaphase->Aneuploidy Premature onset leads to

Caption: this compound's inhibition of the Mps1 pathway.

Conclusion

This compound's unique purine analog structure underpins its dual biological activities of inducing cellular dedifferentiation and inhibiting critical mitotic kinases. This technical guide has provided a detailed overview of its chemical nature, synthesis, and biological functions. The presented experimental protocols and quantitative data serve as a valuable resource for researchers investigating this compound's therapeutic potential. The visualization of its impact on the Aurora kinase and Mps1 signaling pathways further elucidates its mechanisms of action. Continued research into the structure-activity relationships of this compound and its analogs may lead to the development of more potent and selective compounds for applications in regenerative medicine and cancer therapy.

References

The Dawn of Cellular Re-Awakening: An In-depth Technical Guide to Early Studies on Reversine for Lineage Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of reversing cellular lineage commitment, once relegated to the realm of developmental biology, has emerged as a tangible and powerful strategy in regenerative medicine. At the forefront of this revolution is Reversine, a small molecule, 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, that has demonstrated a remarkable ability to induce dedifferentiation in lineage-committed cells, effectively turning back their developmental clock. This technical guide delves into the foundational, early studies (prior to 2015) that first elucidated the potential of this compound to reprogram cell fate. We will explore its mechanisms of action, provide detailed experimental protocols from seminal studies, and present key quantitative data in a structured format to offer a comprehensive resource for researchers and professionals in the field. These early investigations primarily centered on the murine C2C12 myoblast cell line, human and murine dermal fibroblasts, and 3T3-L1 preadipocytes, laying the groundwork for future advancements in cellular reprogramming and regenerative therapeutics.

Mechanisms of Action: Unraveling the Molecular Pathways

Early research into this compound's mode of action identified its role as an inhibitor of several kinases, leading to profound changes in cellular signaling and gene expression. The primary mechanisms implicated in its reprogramming capabilities include the inhibition of the MEK-ERK pathway and the activation of the PI3K pathway, as well as modulation of the TGF-β signaling cascade and epigenetic landscapes.

MEK/ERK Pathway Inhibition and PI3K Pathway Activation

A pivotal study demonstrated that this compound's ability to increase the plasticity of C2C12 myoblasts is dependent on its dual inhibition of nonmuscle myosin II and MEK1, a key component of the MAPK/ERK signaling pathway.[1] Inhibition of MEK1 leads to downstream effects on cell cycle and histone acetylation.[1] Concurrently, the activation of the Phosphoinositide 3-kinase (PI3K) pathway was found to be essential for the induction of cellular plasticity by this compound.[1] The interplay between the inhibition of the pro-differentiating MEK/ERK pathway and the activation of the pro-survival and plasticity-associated PI3K pathway appears to be a central axis in this compound-induced dedifferentiation.

MEK_PI3K_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 inhibition PI3K PI3K This compound->PI3K activation ERK ERK MEK1->ERK Differentiation Differentiation ERK->Differentiation Plasticity Plasticity PI3K->Plasticity

This compound's dual action on MEK and PI3K pathways.
TGF-β Pathway Modulation in Preadipocytes

In the context of 3T3-L1 preadipocytes, this compound was shown to inhibit adipogenesis and promote osteogenesis by inducing the Transforming Growth Factor-β (TGF-β) pathway.[2][3] This suggests a context-dependent mechanism where this compound can modulate distinct signaling cascades to alter cell fate. The activation of the TGF-β pathway appears to be a critical step in redirecting preadipocytes towards an osteoblastic lineage.[2]

TGF_Beta_Pathway This compound This compound TGF_beta_Pathway TGF_beta_Pathway This compound->TGF_beta_Pathway induces Adipogenesis Adipogenesis TGF_beta_Pathway->Adipogenesis inhibits Osteogenesis Osteogenesis TGF_beta_Pathway->Osteogenesis promotes Preadipocyte Preadipocyte Preadipocyte->Adipogenesis differentiation

This compound modulates the TGF-β pathway in preadipocytes.
Epigenetic Regulation via miRNA Suppression

Further mechanistic insights revealed that this compound induces multipotency in C2C12 myoblasts by epigenetically silencing the muscle-specific microRNA, miR-133a.[4] The downregulation of miR-133a is achieved through a decrease in active histone modifications on its promoter, leading to reduced expression.[4] This finding highlights the critical role of epigenetic modifications in this compound-mediated lineage reprogramming.

miRNA_Pathway This compound This compound Active_Histone_Modifications Active_Histone_Modifications This compound->Active_Histone_Modifications decreases miR_133a_Promoter miR_133a_Promoter Active_Histone_Modifications->miR_133a_Promoter miR_133a_Expression miR_133a_Expression miR_133a_Promoter->miR_133a_Expression Myoblast_Dedifferentiation Myoblast_Dedifferentiation miR_133a_Expression->Myoblast_Dedifferentiation suppression leads to

This compound's impact on miR-133a expression.

Detailed Experimental Protocols

The following protocols are compiled from early key studies on this compound-induced lineage reprogramming.

Protocol 1: Dedifferentiation of C2C12 Myoblasts and Redifferentiation into Osteoblasts and Adipocytes

This protocol is based on the methodology described in the foundational studies on C2C12 cell reprogramming.[1]

1. Cell Culture and Maintenance:

  • Culture C2C12 murine myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15-20% Fetal Bovine Serum (FBS) and 1x Penicillin/Streptomycin.

  • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Passage cells before they reach 70% confluency to prevent spontaneous differentiation.

2. This compound Treatment for Dedifferentiation:

  • Seed C2C12 cells at a density of 6,000 cells/cm² in GM.

  • After 24 hours, replace the medium with fresh GM containing 5 µM this compound.

  • Incubate the cells with this compound for 48-96 hours.

3. Redifferentiation into Osteoblasts:

  • After this compound treatment, wash the cells twice with phosphate-buffered saline (PBS).

  • Replace the medium with Osteogenic Induction Medium (OIM): GM supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.

  • Culture for 14-21 days, changing the medium every 2-3 days.

  • Assess osteogenic differentiation by Alizarin Red S staining for calcium deposits and analysis of osteogenic marker gene expression (e.g., Osteocalcin, Runx2).

4. Redifferentiation into Adipocytes:

  • After this compound treatment, wash the cells twice with PBS.

  • Replace the medium with Adipogenic Induction Medium (AIM): GM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Culture for 10-14 days, changing the medium every 2-3 days.

  • Assess adipogenic differentiation by Oil Red O staining for lipid droplets and analysis of adipogenic marker gene expression (e.g., PPARγ, aP2).

Protocol 2: Reprogramming of Human Dermal Fibroblasts into Myogenic-Competent Cells

This protocol is adapted from early work demonstrating the conversion of fibroblasts to a myogenic lineage.

1. Cell Culture:

  • Culture primary human dermal fibroblasts in Fibroblast Growth Medium: DMEM supplemented with 10% FBS and 1x Penicillin/Streptomycin.

2. This compound Treatment:

  • Seed fibroblasts at a suitable density.

  • Treat confluent cultures with 5 µM this compound in Fibroblast Growth Medium for 4 days.

3. Myogenic Induction:

  • After this compound treatment, wash the cells and switch to Myogenic Differentiation Medium: DMEM supplemented with 2% horse serum and 1x Penicillin/Streptomycin.

  • Co-culture with C2C12 myoblasts can be performed to enhance myogenic differentiation.

  • Culture for 5-7 days.

  • Assess myogenic differentiation by immunofluorescence staining for myogenic markers such as MyoD and myogenin, and the presence of multinucleated myotubes.

Quantitative Data Summary

The following tables summarize key quantitative findings from the early studies on this compound.

Table 1: Reprogramming Efficiency of C2C12 Myoblasts

Cell LineTreatmentDifferentiation LineageEfficiency (%)Reference
C2C125 µM this compound (4 days)Osteoblasts~15-20%[1]
C2C125 µM this compound (4 days)Adipocytes~10-15%[1]

Table 2: Effect of this compound on Gene Expression in C2C12 Myoblasts (Fold Change)

GeneTreatmentFold Change vs. ControlTime PointReference
MyoD5 µM this compoundDownregulated4 days[5]
Osteocalcin5 µM this compound + OIMUpregulated14 days[1]
PPARγ5 µM this compound + AIMUpregulated10 days[1]
miR-133a5 µM this compound~0.44 days[4]

Conclusion

The pioneering studies on this compound conducted before 2015 were instrumental in establishing the principle of small molecule-induced lineage reprogramming. They demonstrated that a single compound could erase cellular memory and endow committed cells with newfound plasticity. The elucidation of its impact on key signaling pathways like MEK/ERK and PI3K, and its ability to modulate epigenetic factors such as microRNAs, provided a crucial mechanistic framework. While these early investigations were largely focused on in vitro models and specific cell types, they laid an indispensable foundation for the subsequent explosion of research in cellular reprogramming. The detailed protocols and quantitative data presented in this guide offer a valuable resource for contemporary researchers aiming to build upon this legacy, refine reprogramming strategies, and ultimately translate the potential of this compound and similar molecules into transformative therapies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Reversine Treatment in Fibroblast Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a 2,6-disubstituted purine (B94841) derivative, has emerged as a potent small molecule for inducing cellular dedifferentiation and reprogramming of somatic cells, including fibroblasts.[1][2] It offers a valuable tool for regenerative medicine and drug discovery by enabling the generation of multipotent progenitor cells from readily accessible cell sources.[2][3] this compound treatment promotes cellular plasticity by modulating key signaling pathways and epigenetic landscapes, leading to the reactivation of pluripotency-associated genes.[4] These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in the reprogramming of fibroblasts.

Principle of Action

This compound induces dedifferentiation through a multi-faceted mechanism. It has been identified as an inhibitor of several kinases, including Aurora B kinase, MEK1, and nonmuscle myosin II heavy chain.[5][6] The inhibition of these targets leads to downstream effects on critical cellular processes:

  • Epigenetic Modification: this compound treatment has been shown to alter the epigenetic state of fibroblasts by increasing histone H3 lysine (B10760008) 9 acetylation (acH3K9) and decreasing its methylation (meH3K9), modifications associated with a more open chromatin state and gene activation.[4]

  • Signaling Pathway Modulation: It influences key signaling pathways that govern cell fate decisions. Notably, this compound has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a component of the MAPK signaling pathway.[4] It has also been implicated in the modulation of the TGF-β and PI3K signaling pathways.[5][7]

  • Upregulation of Pluripotency Factors: A primary outcome of this compound treatment is the upregulation of pluripotency-associated genes, such as Oct4.[2][4]

Data Presentation

The following table summarizes quantitative data on the effects of this compound treatment on fibroblasts as reported in the literature.

ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Histone H3K9 Acetylation (acH3K9)FibroblastsNot specifiedNot specified76.34% ± 3.84% increase[4]
Histone H3K9 Methylation (meH3K9)FibroblastsNot specifiedNot specified43.23% ± 5.34% decrease[4]
Oct4 ExpressionFibroblastsNot specified4 daysUpregulation[4]
Reprogramming to Myogenic-Competent CellsPrimary Murine and Human Dermal FibroblastsNot specifiedNot specifiedSuccessful Reprogramming[3]
Reprogramming to Multipotent Progenitor CellsLong-Term Cryopreserved Bovine Fibroblasts20 nM2 daysIncreased Plasticity[2]
Enhanced Cardiomyocyte DifferentiationDedifferentiated Fat Cells10 nMNot specifiedIncreased cTnT expression[8]

Experimental Protocols

This section provides a detailed protocol for the reprogramming of human dermal fibroblasts (HDFs) using this compound. This protocol is a synthesis of methodologies described in the cited literature.[4][9]

Materials
  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Culture Medium:

    • DMEM (High Glucose, GlutaMAX™)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 1% MEM Non-Essential Amino Acids (NEAA)[4]

  • This compound (Stock solution prepared in DMSO)[4]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.05% Trypsin-EDTA[4]

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure
  • Fibroblast Culture:

    • Culture HDFs in Fibroblast Culture Medium.

    • Passage cells upon reaching 80-90% confluency. For routine passaging, wash cells with PBS, detach with 0.05% Trypsin-EDTA, neutralize with Fibroblast Culture Medium, centrifuge, and re-seed at a 1:3 to 1:5 ratio.[4]

  • Seeding for this compound Treatment:

    • The day before initiating treatment, seed HDFs onto the desired culture plates (e.g., 6-well plates) at a density of 5 x 10^4 cells/cm².[4]

    • Allow cells to attach and spread overnight in the incubator.

  • This compound Treatment:

    • Prepare Fibroblast Culture Medium containing the desired final concentration of this compound. A starting range of 0.5 µM to 5 µM is recommended for initial optimization experiments.[4]

    • Aspirate the standard culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a period of 4 to 8 days.[4][9]

    • Change the medium every 48 hours with fresh this compound-containing medium.[4]

  • Post-Treatment Analysis:

    • Following the treatment period, cells can be analyzed for changes in morphology, gene expression, and protein levels.

    • Immunocytochemistry: Fix cells and stain for pluripotency markers such as OCT4.[4]

    • RT-PCR/Western Blotting: Lyse cells to extract RNA or protein and analyze the expression of pluripotency-associated genes (e.g., OCT4, SOX2, NANOG) and changes in histone modifications (acH3K9, meH3K9).[4]

  • Assessment of Multipotency (Optional):

    • After removing this compound, culture the cells in various differentiation-inducing media (e.g., osteogenic, adipogenic, neurogenic) to assess their multipotent potential.[2] For example:

      • Osteogenic Differentiation: Culture in low glucose-DMEM with 10% FBS, 50 mg/mL ascorbic acid-2-phosphate, 1 mM dexamethasone, and 10 mM β-glycerophosphate for 14-21 days.[2]

      • Adipogenic Differentiation: Culture for 7 days in adipogenic medium containing 1.7 mM insulin, 1 mM dexamethasone, and 0.5 mM 3-isobutyl-1-methylxanthine.[2]

      • Neuronal Differentiation: Treat cells with 0.5 µM all-trans-retinoic acid (RA) in serum-free DMEM/F-12 medium for 2 days, followed by culture in the same medium without RA.[2]

Visualizations

Experimental Workflow

G cluster_0 Day -1: Seeding cluster_1 Day 0: Treatment Initiation cluster_2 Days 1-8: Incubation & Maintenance cluster_3 Day 8+: Analysis seed Seed Fibroblasts (5x10^4 cells/cm²) treat Add this compound-containing Medium (0.5 - 5 µM) seed->treat incubate Incubate at 37°C, 5% CO2 treat->incubate media_change Change Medium with Fresh this compound (every 48 hours) incubate->media_change analysis Post-Treatment Analysis: - Immunocytochemistry (OCT4) - RT-PCR/Western Blot - Assess Multipotency incubate->analysis media_change->incubate

Caption: Experimental workflow for this compound-induced fibroblast reprogramming.

Signaling Pathways

G cluster_0 Kinase Inhibition cluster_1 Downstream Effects cluster_2 Cellular Outcome This compound This compound MEK1 MEK1 This compound->MEK1 inhibits AuroraB Aurora B Kinase This compound->AuroraB inhibits MyosinII Nonmuscle Myosin II This compound->MyosinII inhibits TGFb TGF-β Pathway Modulation This compound->TGFb PI3K PI3K Pathway Activation This compound->PI3K ERK p-ERK (Decreased) MEK1->ERK Histone Histone Modifications AuroraB->Histone Dedifferentiation Dedifferentiation & Increased Plasticity ERK->Dedifferentiation Oct4 Oct4 Expression (Upregulated) Histone->Oct4 TGFb->Dedifferentiation PI3K->Dedifferentiation Oct4->Dedifferentiation

Caption: Signaling pathways modulated by this compound in fibroblast reprogramming.

References

Application Notes and Protocols: Optimal Concentration of Reversine for Inducing Pluripotency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a 2,6-disubstituted purine (B94841) analog, is a small molecule that has gained significant attention for its ability to induce dedifferentiation in various somatic cell types.[1] It promotes cellular plasticity, causing lineage-committed cells to revert to a more multipotent, progenitor-like state.[2] This property makes this compound a valuable tool in the field of regenerative medicine and cellular reprogramming, offering a chemical-based alternative to genetic modification methods for generating pluripotent cells.[2]

These application notes provide a comprehensive overview of the optimal use of this compound for inducing pluripotency, summarizing key quantitative data and providing detailed experimental protocols.

Principle of Action

This compound's mechanism of action in promoting cellular plasticity is multifactorial:

  • Kinase Inhibition : this compound is known to inhibit Aurora B kinase and Monopolar Spindle 1 (MPS1) kinase.[2][3][4] Inhibition of these kinases, which are crucial for mitosis, can lead to cell cycle arrest at the G2/M phase and the formation of polyploid cells.[5][6]

  • Epigenetic Modification : Treatment with this compound alters the epigenetic landscape of somatic cells. It has been shown to cause a significant increase in the acetylation of histone H3 at lysine (B10760008) 9 (acH3K9) and a decrease in the methylation of H3K9 (meH3K9).[5][6] These changes contribute to a more open chromatin structure, facilitating the expression of pluripotency-associated genes.

  • Upregulation of Pluripotency Factors : A key outcome of this compound treatment is the dramatic upregulation of the core pluripotency transcription factor Oct4.[2][5][6] Interestingly, in several studies, the expression of other key factors like Sox2 and Nanog was not detected, suggesting that this compound selectively activates the Oct4 pathway to induce a state of increased plasticity.[5][6]

  • Signaling Pathway Modulation : this compound's effects are also mediated through the modulation of critical signaling pathways. For instance, it has been shown to induce the Transforming Growth Factor-β (TGF-β) pathway, which is involved in cellular reprogramming.[2][7]

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type and the specific experimental goal. The following tables summarize the concentrations used in various studies to induce a plastic, multipotent state.

Table 1: Recommended this compound Concentrations for Inducing Cellular Plasticity

Cell Type This compound Concentration Treatment Duration Key Observed Effects Reference(s)
Human Dermal Fibroblasts (HDFs) 0.5 µM - 5 µM 4 - 6 days Optimal range for inducing a multipotent progenitor-like state. [1][2]
Bovine Fibroblasts (cryopreserved) 5 µM 4 days Acquired flatter, larger morphology; ability to differentiate into all three germ layers. [5]
Sheep Fibroblasts 5 µM 3 days Reversed differentiation into MSC-like cells; increased expression of Oct4. [6]
C2C12 Myoblasts Not specified Not specified Induced multipotency and redifferentiation into neural and mesodermal lineages. [8][9]

| Dedifferentiated Fat (DFAT) Cells* | 10 nM - 40 nM | 15 minutes | Enhanced subsequent differentiation into mature cardiomyocytes (10 nM was optimal). |[10] |

*Note: The study on DFAT cells focused on enhancing subsequent differentiation rather than inducing a stable pluripotent state.

Table 2: Effect of this compound Treatment on Pluripotency and Epigenetic Markers

Marker Change Observed Cell Type Reference(s)
Pluripotency Genes
Oct4 Dramatically Increased Bovine & Sheep Fibroblasts [5][6]
Sox2 Not Detected / Negative Bovine & Sheep Fibroblasts [5][6]
Nanog Not Detected / Negative Bovine & Sheep Fibroblasts [5][6]
Mesenchymal Stem Cell Markers
CD29, CD44, CD73 Increased Bovine & Sheep Fibroblasts [5][11]
Epigenetic Markers
Acetylated Histone H3 (acH3K9) Significantly Increased Bovine & Sheep Fibroblasts [5][6]
Methylated Histone H3 (meH3K9) Significantly Decreased Bovine & Sheep Fibroblasts [5][6]

| Phosphorylated Histone H3 (p-H3H10) | Significantly Increased | Sheep Fibroblasts |[6] |

Signaling Pathways and Experimental Workflows

Visualizations

Reversine_Signaling_Pathway This compound This compound AuroraB Aurora B Kinase / MPS1 Kinase This compound->AuroraB Inhibits TGFb TGF-β Pathway This compound->TGFb Modulates Histone_Mod Epigenetic Modification AuroraB->Histone_Mod Regulates Oct4 Oct4 Expression ↑ TGFb->Oct4 Histone_Mod->Oct4 acH3K9 acH3K9 ↑ acH3K9->Histone_Mod meH3K9 meH3K9 ↓ meH3K9->Histone_Mod Plasticity Increased Cellular Plasticity (Multipotent Progenitor State) Oct4->Plasticity

Caption: this compound signaling pathway in somatic cells.

Experimental_Workflow Start Start: Human Dermal Fibroblasts Culture Culture and Expand Fibroblasts (80-90% confluency) Start->Culture Seed Seed Fibroblasts for Treatment (e.g., 5 x 10^4 cells/cm²) Culture->Seed Treat Treat with this compound (0.5 - 5 µM for 4-6 days) Seed->Treat MediumChange Medium change every 48h with fresh this compound Treat->MediumChange Analysis Post-Treatment Analysis Treat->Analysis MediumChange->Treat Repeat ICC Immunocytochemistry (Oct4) Analysis->ICC RTPCR RT-PCR / Western Blot (Pluripotency & Epigenetic Markers) Analysis->RTPCR Diff Assess Multipotency (Differentiation Assays) Analysis->Diff End End: Multipotent Progenitor-like Cells ICC->End RTPCR->End Diff->End

References

Application Notes and Protocols for Cardiomyocyte Differentiation Using Reversine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte regeneration is a critical area of research for treating heart failure and other cardiovascular diseases. One promising approach involves the directed differentiation of stem or progenitor cells into functional cardiomyocytes. Reversine, a 2,6-disubstituted purine (B94841) derivative, has emerged as a valuable small molecule in this field. It has been shown to induce the dedifferentiation of lineage-committed cells, thereby increasing their plasticity and potential to differentiate into other cell types, including cardiomyocytes.[1] This document provides a detailed guide for utilizing this compound to enhance the differentiation of dedifferentiated fat (DFAT) cells into cardiomyocytes, summarizing key quantitative data and providing comprehensive experimental protocols.

This compound functions, in part, by inhibiting nonmuscle myosin II heavy chain and mitogen-activated extracellular signal-regulated kinase 1 (MEK1).[2][3] Its activity can also lead to changes in histone acetylation and activation of the PI3K signaling pathway, contributing to its ability to reprogram cells.[3] Studies have demonstrated that an optimal concentration of this compound can significantly enhance the expression of cardiac-specific markers, offering a simplified protocol for generating cardiomyocytes from an abundant cell source like adipose tissue.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene expression during the cardiomyocyte differentiation of DFAT cells. The data is compiled from studies analyzing gene expression changes at various concentrations of this compound and over different time points.

Table 1: Effect of this compound Concentration on Stemness and Early Cardiac Progenitor Gene Expression

Gene MarkerThis compound ConcentrationMean Gene Expression (relative units)Key Finding
Oct4 ControlHighest ExpressionThis compound treatment tends to decrease the expression of the pluripotency marker Oct4.
10 nMLower than Control
20 nMLower than 10 nM
40 nMLowest Expression
Brachyury ControlNo Significant DifferenceThis compound did not significantly alter the expression of the mesodermal marker Brachyury at the tested concentrations.
10 nMNo Significant Difference
20 nMNo Significant Difference
40 nMNo Significant Difference
Flk-1 ControlBaseline Expression10 nM this compound significantly increased the expression of the cardiac progenitor marker Flk-1 compared to the control group.[4]
10 nMSignificantly Higher than Control
20 nMHigher than Control
40 nMHigher than Control

Table 2: Time-Course Analysis of Cardiomyocyte-Specific Gene Expression with Optimal this compound Concentration (10 nM)

Gene MarkerDay 7 Expression (relative units)Day 21 Expression (relative units)Key Finding
GATA4 1.650.015The expression of the early cardiac transcription factor GATA4 significantly decreased from day 7 to day 21, which is consistent with cardiomyocyte maturation.[4][5]
cTnT 5.078.22The expression of the mature cardiomyocyte marker cardiac Troponin T (cTnT) significantly increased from day 7 to day 21, indicating successful differentiation.[4][5]

Signaling Pathways in this compound-Mediated Cardiomyocyte Differentiation

This compound's mechanism of action involves the modulation of several key signaling pathways that influence cell fate and differentiation. By inhibiting MEK1, a component of the MAPK/ERK pathway, and potentially influencing the TGF-β pathway, this compound helps to guide dedifferentiated cells towards a cardiac lineage.

This compound This compound MEK1 MEK1 This compound->MEK1 Inhibits TGF_beta_pathway TGF-β Pathway This compound->TGF_beta_pathway Modulates ERK ERK MEK1->ERK Dedifferentiation Increased Cell Plasticity (Dedifferentiation) ERK->Dedifferentiation Inhibition promotes Cardiac_Progenitors Cardiac Progenitors (Flk-1+, GATA4+) Dedifferentiation->Cardiac_Progenitors TGF_beta_pathway->Cardiac_Progenitors Cardiomyocytes Mature Cardiomyocytes (cTnT+) Cardiac_Progenitors->Cardiomyocytes

Signaling pathways influenced by this compound.

Experimental Protocols

This section provides a step-by-step guide for the differentiation of DFAT cells into cardiomyocytes using this compound.

Isolation and Culture of Dedifferentiated Fat (DFAT) Cells

This protocol is based on the ceiling culture method which utilizes the buoyancy of mature adipocytes.

Materials:

  • Adipose tissue

  • MEM (Minimum Essential Medium)

  • Fetal Bovine Serum (FBS)

  • 6-well plates

  • 70 µm cell strainers

Procedure:

  • Wash the collected adipose tissue three times in MEM supplemented with 20% FBS.

  • Transfer approximately 30 µL of the washed adipose tissue into each well of a 6-well plate containing a 70 µm filter.

  • Incubate for 5 days in MEM. During this time, DFAT cells will migrate through the filter and adhere to the bottom of the plate.

  • After 5 days, discard the filter and any remaining adipocytes.

  • Culture the adherent DFAT cells in MEM with 20% FBS, passaging as needed. This protocol has been validated using cells from the 6th passage.

Cardiomyocyte Differentiation Protocol

This protocol outlines the timeline and media changes required for inducing cardiomyocyte differentiation from DFAT cells using this compound.

Day0 Day 0: Seed DFAT Cells Day1 Day 1: Add this compound (10 nM) Day0->Day1 Incubation 15 min Incubation at Room Temp Day1->Incubation Culture Culture in Differentiation Medium Incubation->Culture Day7 Day 7: Assess Early Markers (GATA4) Culture->Day7 Day21 Day 21: Assess Mature Markers (cTnT) Day7->Day21

Workflow for this compound-induced differentiation.

Materials:

  • Cultured DFAT cells (passage 6 recommended)

  • This compound (StemCell Technologies)

  • Differentiation Medium (e.g., MEM supplemented with 20% FBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Day 0: Seed the DFAT cells into the desired culture plates.

  • Day 1:

    • Prepare a 10 nM working solution of this compound in the differentiation medium.

    • Aspirate the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for 15 minutes at room temperature.

    • Following the incubation, continue to culture the cells in the this compound-containing differentiation medium under standard cell culture conditions (37°C, 5% CO2).

  • Media Changes: Change the differentiation medium every 2-3 days.

  • Day 7 Onwards: Monitor the cells for morphological changes. At desired time points (e.g., Day 7 and Day 21), proceed with characterization assays.

Characterization of Differentiated Cardiomyocytes by Immunocytochemistry

This protocol is for the fluorescent staining of key cardiac markers to confirm successful differentiation.

Materials:

  • Differentiated cells on coverslips or in culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

  • Primary antibodies:

    • Anti-GATA4

    • Anti-cardiac Troponin T (cTnT)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets like GATA4 and cTnT):

    • Incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-GATA4 and anti-cTnT) in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the appropriate fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS, protected from light.

    • Incubate with DAPI solution for 5 minutes for nuclear staining.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium, or add mounting medium directly to the wells.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope. Positive staining for GATA4 (nuclear) and cTnT (cytoplasmic, striated pattern) confirms cardiomyocyte identity.

Conclusion

The use of this compound provides a straightforward and effective method for enhancing the differentiation of DFAT cells into cardiomyocytes. By following the detailed protocols and understanding the underlying signaling pathways, researchers can reliably generate cardiomyocytes for applications in disease modeling, drug screening, and regenerative medicine research. The quantitative data presented offers a benchmark for expected outcomes, facilitating the successful implementation of this valuable differentiation strategy.

References

Application Notes and Protocols for Generating Neural Crest Progenitor Cells Using Reversine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neural crest cells are a multipotent, migratory cell population in the developing embryo that give rise to a diverse array of cell types, including neurons and glia of the peripheral nervous system, melanocytes, and craniofacial cartilage and bone. Their remarkable plasticity and regenerative potential make them a valuable resource for disease modeling, drug discovery, and regenerative medicine. Reversine, a 2,6-disubstituted purine (B94841) analog, has been identified as a small molecule capable of inducing dedifferentiation in lineage-committed cells, enhancing their plasticity.[1][2] This document provides detailed application notes and a proposed protocol for leveraging the plasticity-inducing effects of this compound to generate neural crest progenitor cells from somatic cells, such as fibroblasts.

Principle

The generation of neural crest progenitor cells using this compound is based on a two-stage conceptual framework:

  • Induction of Cellular Plasticity with this compound: this compound treatment of somatic cells, such as fibroblasts, promotes a more plastic, progenitor-like state. This is achieved through the inhibition of key signaling molecules and the modulation of epigenetic factors.[2][3] Mechanistically, this compound has been shown to be a dual inhibitor of nonmuscle myosin II heavy chain and MEK1.[3] This inhibition leads to alterations in the cell cycle and changes in histone acetylation status, contributing to a more open chromatin state and increased developmental potential.[2][3]

  • Directed Differentiation to Neural Crest Progenitors: Following the induction of a plastic state by this compound, the cells are cultured in a specialized medium containing a cocktail of small molecules that mimic the signaling environment required for neural crest specification during embryonic development. This typically involves the modulation of Wnt and BMP signaling pathways, which are crucial for the induction of neural crest fate.[4][5]

Quantitative Data

The following tables summarize quantitative data reported in the literature regarding the efficiency of this compound-induced plasticity and subsequent neural differentiation, as well as typical efficiencies for directed differentiation of pluripotent stem cells to neural crest cells using established protocols.

Table 1: Efficiency of Neural-like Cell Generation from this compound-Treated Fibroblasts

Starting Cell TypeThis compound ConcentrationTreatment DurationNeural Induction ConditionsResulting Neural-like Cell MarkersConversion EfficiencyReference
Bovine Fibroblasts5 µM4 daysNeural-Inducing (NID) mediumMAP2, NFM, NSE, GFAP, TUJ-139.2 ± 4.65% (NFM) to 53.2 ± 6.60% (MAP2)[1]

Table 2: Marker Expression in this compound-Treated Cells

Cell TypeThis compound ConcentrationTreatment DurationMarkerChange in ExpressionReference
C2C12 MyoblastsNot specifiedNot specifiedNgn2, Nts, Irx3, Pax7, Hes1, Hes6Upregulation[6][7]
Sheep Fibroblasts5 µM24 hoursacH3K956.26% ± 4.28 increase[2]
Sheep Fibroblasts5 µM24 hoursmeH3K964.25% ± 5.64 decrease[2]
Sheep Fibroblasts5 µM24 hoursPhospho-H3-Ser-1036.34% ± 3.84 increase[2]

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Mechanism of this compound-Induced Cellular Plasticity

Reversine_Mechanism This compound This compound MEK1 MEK1 This compound->MEK1 inhibits Nonmuscle_Myosin_II Nonmuscle Myosin II This compound->Nonmuscle_Myosin_II inhibits Histone_Acetylation Histone Acetylation Changes This compound->Histone_Acetylation influences Cell_Cycle_Alteration Cell Cycle Alteration (G2/M Arrest) MEK1->Cell_Cycle_Alteration Nonmuscle_Myosin_II->Cell_Cycle_Alteration Increased_Plasticity Increased Cellular Plasticity (Progenitor-like State) Cell_Cycle_Alteration->Increased_Plasticity Histone_Acetylation->Increased_Plasticity

Caption: A diagram illustrating the proposed mechanism of action of this compound in inducing cellular plasticity.

Diagram 2: Experimental Workflow for Generating Neural Crest Progenitor Cells

Experimental_Workflow Start_Cells Somatic Cells (e.g., Fibroblasts) Stage1 Stage 1: Induction of Plasticity - Culture in growth medium - Treat with this compound (e.g., 5 µM) - Duration: 4 days Start_Cells->Stage1 Plastic_Cells Plastic, Progenitor-like Cells Stage1->Plastic_Cells Stage2 Stage 2: Directed Differentiation - Culture in Neural Crest  Induction Medium - Small molecules (e.g., CHIR99021, SB431542) - Duration: ~10-15 days Plastic_Cells->Stage2 NCPCs Neural Crest Progenitor Cells (SOX10+, p75+) Stage2->NCPCs Characterization Characterization - Immunocytochemistry - qRT-PCR - Flow Cytometry NCPCs->Characterization

Caption: A schematic of the proposed two-stage experimental workflow for generating neural crest progenitor cells.

Experimental Protocols

Materials and Reagents

  • Human dermal fibroblasts (or other somatic cell line)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (Sigma-Aldrich or equivalent)

  • DMSO

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Neural Crest Induction Medium (see formulation below)

  • CHIR99021 (GSK3 inhibitor)

  • SB431542 (TGF-β/Activin/Nodal inhibitor)

  • Tissue culture plates and flasks

  • Antibodies for characterization (e.g., anti-SOX10, anti-p75/NGFR, anti-TFAP2A)

Neural Crest Induction Medium Formulation

ComponentStock ConcentrationFinal Concentration
DMEM/F121X-
N2 Supplement100X1X
B27 Supplement50X1X
L-Glutamine200 mM2 mM
Penicillin-Streptomycin100X1X
CHIR9902110 mM3 µM
SB43154210 mM10 µM

Protocol 1: Induction of Cellular Plasticity from Fibroblasts

  • Cell Seeding: Plate human dermal fibroblasts in a T75 flask with fibroblast growth medium. Culture at 37°C and 5% CO2 until they reach 70-80% confluency.

  • This compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. On the day of treatment, dilute the this compound stock in fibroblast growth medium to a final concentration of 5 µM.

  • Incubation: Aspirate the old medium from the fibroblasts and add the this compound-containing medium. Culture the cells for 4 days, replacing the medium with fresh this compound-containing medium every 2 days.

  • Monitoring: Observe the cells daily for morphological changes. This compound-treated cells may appear larger and exhibit a more flattened morphology.

  • Harvesting: After 4 days, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA. Neutralize the trypsin with fibroblast growth medium, centrifuge the cells, and resuspend the cell pellet for the next stage.

Protocol 2: Directed Differentiation to Neural Crest Progenitor Cells

  • Cell Plating: Resuspend the this compound-treated cells in Neural Crest Induction Medium and plate them onto tissue culture plates coated with an appropriate extracellular matrix (e.g., Matrigel or Geltrex). A seeding density of 5 x 10^4 cells/cm^2 is recommended.

  • Differentiation: Culture the cells at 37°C and 5% CO2. Replace the Neural Crest Induction Medium every 2 days.

  • Morphological Observation: Over the course of 10-15 days, monitor the cells for morphological changes indicative of neural crest cell formation, such as a more elongated, spindle-like shape and migratory behavior.

  • Characterization: At the end of the differentiation period, the cells can be fixed and stained for neural crest progenitor markers such as SOX10, p75 (NGFR), and TFAP2A using immunocytochemistry. Gene expression levels of these markers can be quantified by qRT-PCR, and the percentage of positive cells can be determined by flow cytometry.

Troubleshooting

IssuePossible CauseSolution
Low cell viability after this compound treatmentThis compound concentration is too high or treatment is too long.Perform a dose-response and time-course experiment to determine the optimal this compound concentration and duration for your specific cell line.
Poor differentiation efficiencySuboptimal cell density; inefficient induction of plasticity.Optimize the seeding density for differentiation. Ensure that the cells have undergone morphological changes indicative of plasticity after this compound treatment.
High levels of non-neural crest cellsIncomplete differentiation; presence of contaminating cell types.Extend the differentiation period. Consider using cell sorting to enrich for neural crest progenitor cells based on surface markers like p75/NGFR.

Conclusion

The use of this compound to induce a plastic, progenitor-like state in somatic cells, followed by directed differentiation using a neural crest induction cocktail, presents a promising strategy for generating neural crest progenitor cells. This approach circumvents the need for genetic reprogramming and offers a valuable tool for research and development in the fields of neuroscience and regenerative medicine. Further optimization of this proposed protocol may be required for specific cell lines and applications.

References

Application of Reversine in Hematopoietic Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversine, a synthetic purine (B94841) derivative, has garnered significant interest in stem cell research for its ability to induce dedifferentiation and influence cell fate. Primarily recognized as a potent inhibitor of Aurora kinases A and B, this compound plays a crucial role in regulating mitosis, including spindle formation and cytokinesis.[1][2] Its impact on the cell cycle has positioned it as a tool to modulate the plasticity of various somatic and stem cell populations. While extensively studied in the context of mesenchymal stem cells and fibroblasts, its application in the directed differentiation of hematopoietic stem cells (HSCs) presents a promising, albeit less explored, frontier.

This document provides detailed application notes and protocols for utilizing this compound to influence the differentiation of hematopoietic stem cells, with a particular focus on its potential to modulate myeloid and megakaryocytic lineages. The information is curated for researchers in academia and industry aiming to explore novel methodologies for hematopoietic lineage specification.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Aurora kinases, which are serine/threonine kinases essential for mitotic progression.[1][2] By inhibiting these kinases, this compound can induce polyploidy and cause cell cycle arrest, cellular states that can influence differentiation pathways.[3] In the context of hematopoiesis, Aurora kinase A (AURKA) is essential for the maintenance of hematopoietic stem and progenitor cells.[4][5] Interestingly, the loss of AURKA has been shown to lead to defects in most hematopoietic lineages but is associated with an increase in the differentiation and polyploidization of megakaryocytes, the precursors to platelets.[4][6] This suggests a potential application for this compound in specifically promoting megakaryopoiesis.

Furthermore, this compound has been observed to induce differentiation in hematopoietic malignant cell lines. For instance, in the human promyelocytic leukemia cell line HL-60, this compound treatment leads to an increased expression of the myeloid differentiation marker CD11b.[3][7]

Data Presentation

The following tables summarize quantitative data regarding the use of this compound in hematopoietic and other relevant cell lines.

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
HL-60 (Promyelocytic Leukemia)5 µM3 daysIncreased expression of CD11b[3]
NT2 (Embryonal Carcinoma)1 - 5 µM72 hoursIncreased reelin mRNA levels (neuronal differentiation marker)[3]
K-562 (Chronic Myeloid Leukemia)18.73 µM (DL50)48 hoursApoptosis[8]
MEG-01 (Chronic Myeloid Leukemia)22.55 µM (DL50)48 hoursApoptosis[8]

Experimental Protocols

The following protocols are adapted from established methods for hematopoietic stem cell differentiation and include proposed steps for the application of this compound. These should be considered as starting points for optimization.

Protocol 1: General Myeloid Differentiation of CD34+ HSCs with this compound

This protocol is designed to assess the general effect of this compound on myeloid lineage commitment from purified human CD34+ hematopoietic stem cells.

Materials:

  • Human CD34+ HSCs (e.g., from cord blood or bone marrow)

  • Myeloid expansion medium (e.g., SFEM II supplemented with CC100 Cocktail and GM-CSF)[9]

  • This compound (dissolved in DMSO)

  • Flow cytometry antibodies for myeloid markers (e.g., CD11b, CD33)

Procedure:

  • Thaw cryopreserved human CD34+ cells according to the supplier's instructions.

  • Seed the cells at a density of 1 x 10^4 cells/mL in a low-attachment plate with myeloid expansion medium.[9]

  • On day 2 of culture, add this compound to the experimental wells at final concentrations ranging from 0.5 µM to 5 µM. Include a DMSO-only control.

  • Continue culture for an additional 5-7 days. Perform partial media changes every 2-3 days, replenishing with fresh media and this compound/DMSO.

  • On day 7 or 9, harvest the cells and perform flow cytometry analysis for the expression of myeloid lineage markers CD33 and CD11b to assess differentiation.[9]

Protocol 2: Enhanced Megakaryocyte Differentiation from CD34+ HSCs using this compound

This protocol aims to leverage the known effect of Aurora kinase inhibition on megakaryopoiesis to enhance the generation of megakaryocytes.

Materials:

  • Human CD34+ HSCs

  • Megakaryocyte expansion medium (e.g., SFEM II supplemented with Megakaryocyte Expansion Supplement)[9]

  • This compound (dissolved in DMSO)

  • Flow cytometry antibodies for megakaryocyte markers (e.g., CD41a, CD42b)

Procedure:

  • Isolate and purify CD34+ cells from a source such as umbilical cord blood.

  • Seed the cells at a density of 1 x 10^4 cells/mL in a low-attachment plate with megakaryocyte expansion medium.[9]

  • Allow the cells to expand for 5-7 days.

  • On day 7, introduce this compound to the culture at a final concentration of 1-5 µM. This timing is chosen to coincide with the commitment phase to the megakaryocytic lineage.

  • Continue the culture for an additional 7-10 days. Replenish the media and this compound every 3-4 days.

  • Harvest the cells on day 14 and analyze for the expression of megakaryocyte markers CD41a and CD42b by flow cytometry to determine the efficiency of differentiation.[9]

Protocol 3: Erythroid Differentiation from CD34+ Cells with this compound (Exploratory)

The effect of this compound on erythropoiesis is less defined. This protocol provides a framework to investigate its potential influence.

Materials:

  • Human CD34+ HSCs

  • Erythroid differentiation medium (e.g., IMDM with 20% FBS, EPO, SCF, and IL-3)[10]

  • This compound (dissolved in DMSO)

  • Flow cytometry antibodies for erythroid markers (e.g., CD71, Glycophorin A)

Procedure:

  • Culture purified CD34+ cells in a serum-free medium containing cytokines to promote initial expansion.

  • Initiate erythroid differentiation by transferring the cells to an erythroid differentiation medium.

  • On day 4 of differentiation, add this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) to different wells.

  • Continue the culture for a total of 14-21 days, with regular media changes including fresh this compound.

  • At the end of the culture period, assess erythroid differentiation by flow cytometry for the expression of CD71 and Glycophorin A.[11]

Visualizations

Reversine_Mechanism_of_Action This compound This compound Aurora_Kinase Aurora Kinase A/B This compound->Aurora_Kinase Inhibits Cell_Cycle_Arrest Cell Cycle Arrest / Polyploidy This compound->Cell_Cycle_Arrest Induces Mitotic_Progression Mitotic Progression Aurora_Kinase->Mitotic_Progression Promotes Spindle_Assembly Spindle Assembly Mitotic_Progression->Spindle_Assembly Cytokinesis Cytokinesis Mitotic_Progression->Cytokinesis Differentiation Altered Differentiation (e.g., Megakaryopoiesis) Cell_Cycle_Arrest->Differentiation Influences

Caption: Mechanism of this compound via Aurora Kinase Inhibition.

HSC_Differentiation_Workflow cluster_0 Phase 1: Expansion cluster_1 Phase 2: Lineage Commitment & Differentiation HSCs CD34+ HSCs Expansion Expansion Phase (Cytokines: SCF, TPO, etc.) HSCs->Expansion Reversine_Addition Add this compound (Hypothesized Point of Intervention) Expansion->Reversine_Addition Differentiation Differentiation Culture (Lineage-specific cytokines) Reversine_Addition->Differentiation Myeloid Myeloid Progenitors (CD33+, CD11b+) Differentiation->Myeloid Megakaryocytic Megakaryocytes (CD41a+, CD42b+) Differentiation->Megakaryocytic Erythroid Erythroid Progenitors (CD71+, GlyA+) Differentiation->Erythroid

Caption: Experimental Workflow for this compound Application in HSC Differentiation.

Aurora_Kinase_Signaling cluster_pathway Aurora Kinase Signaling Pathway cluster_downstream Downstream Effects This compound This compound AURKA Aurora Kinase A This compound->AURKA Inhibits AURKB Aurora Kinase B This compound->AURKB Inhibits Centrosome_Separation Centrosome Separation AURKA->Centrosome_Separation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint AURKA->Spindle_Assembly_Checkpoint Histone_H3_Phosphorylation Histone H3 (Ser10) Phosphorylation AURKB->Histone_H3_Phosphorylation Cytokinesis_Node Cytokinesis AURKB->Cytokinesis_Node

Caption: Key Signaling Events Inhibited by this compound.

References

Application Notes and Protocols for Successful Reversine-Mediated Cellular Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming, the conversion of one specialized cell type into another, offers significant promise for regenerative medicine, disease modeling, and drug discovery. While transcription factor-based methods have been revolutionary, they carry risks associated with genetic modification. Chemical reprogramming, utilizing cocktails of small molecules, presents a potentially safer, more controllable, and cost-effective alternative.[1] Reversine, a 2,6-disubstituted purine (B94841) analog, is a key small molecule that facilitates cellular dedifferentiation.[1][2] It induces lineage-committed cells to revert to a more plastic, multipotent progenitor state, rendering them receptive to subsequent differentiation cues.[1][3] This document provides detailed application notes and protocols for utilizing this compound to achieve successful cellular reprogramming.

Principle of Action

This compound functions primarily by inducing cellular plasticity and promoting a dedifferentiated state.[1] Its mechanisms of action include:

  • Inhibition of Aurora Kinases: this compound is a potent, ATP-competitive inhibitor of Aurora kinases, particularly Aurora B.[1][4] This inhibition disrupts cytokinesis and can lead to polyploidy, a characteristic that has been associated with a more plastic cellular state.

  • Modulation of Signaling Pathways: this compound influences several key signaling pathways crucial for maintaining cell fate. It has been shown to modulate the TGF-β pathway and act as a dual inhibitor of nonmuscle myosin II heavy chain and MEK1.[1][5] Inhibition of MEK1 and nonmuscle myosin II can alter the cell cycle and histone acetylation status.[5] Furthermore, this compound may activate the PI3K signaling pathway.[5]

  • Upregulation of Pluripotency Genes: Treatment with this compound leads to the upregulation of key pluripotency-associated genes, such as Oct4.[1][3]

  • Histone Modifications: this compound can induce changes in histone modifications, promoting a chromatin state that is more permissive for gene expression changes associated with reprogramming.[5][6][7]

Data Presentation: Quantitative Parameters for this compound Treatment

Successful reprogramming is highly dependent on the concentration of this compound and the duration of treatment, which often require optimization for specific cell types to balance efficacy with cytotoxicity.

ParameterCell TypeConcentration Range (µM)Typical Concentration (µM)Duration (days)OutcomeReference
ReprogrammingFibroblasts0.5 - 554 - 14Dedifferentiation to a plastic, progenitor-like state[1][3][8]
ReprogrammingC2C12 MyoblastsNot specified5Not specifiedReversion to a multipotent progenitor state[5]
ReprogrammingHuman Primary Skeletal MyoblastsNot specifiedNot specifiedNot specifiedIncreased plasticity[5]
Reprogramming3T3E1 OsteoblastsNot specifiedNot specifiedNot specifiedIncreased plasticity[5]
Amelioration of SenescenceMyoblastsNot specified0.54Reversal of senescence hallmarks[8][9]
ReprogrammingLung (MRC-5) CellsNot specified0.14Reprogramming towards osteoblasts[10]
DifferentiationMesenchymal CellsNot specified0.12Differentiation into osteoblasts[10]

Experimental Protocols

Protocol 1: this compound-Mediated Reprogramming of Fibroblasts

This protocol is a general guideline for inducing a plastic, progenitor-like state in fibroblasts. Optimization of this compound concentration and treatment duration is highly recommended for each specific fibroblast cell line.

Materials:

  • Fibroblast cell line of interest

  • Standard fibroblast growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Plate fibroblasts at a standard density in their recommended growth medium and culture until they have adhered and started to proliferate.

  • This compound Treatment: Replace the growth medium with fresh medium containing the desired concentration of this compound. A starting concentration of 5 µM is often used.[8] A negative control group treated with an equivalent concentration of DMSO should be included.

  • Culture Maintenance: Replace the this compound-containing medium every 24-48 hours to maintain a stable concentration of the compound and replenish nutrients.[8]

  • Monitoring: Daily, monitor the cells for morphological changes, proliferation rates, and any signs of cytotoxicity.

  • Treatment Duration: Culture the cells in the presence of this compound for a period of 4 to 14 days to induce a plastic, progenitor-like state.[3][8]

  • Passaging: If cells reach 70-80% confluency during the treatment period, they can be passaged as usual and re-seeded in fresh this compound-containing medium.[8]

  • Post-Treatment Analysis: After the desired treatment duration, thoroughly wash the cells with fresh, this compound-free medium to remove any residual compound. The reprogrammed cells can then be used for downstream applications, such as directed differentiation assays or molecular analysis.[8]

Protocol 2: Amelioration of Cellular Senescence in Myoblasts

This protocol is designed to reverse the hallmarks of cellular senescence in myoblasts.

Materials:

  • Senescent myoblast cell line

  • Standard myoblast growth medium

  • This compound (dissolved in DMSO)

  • PBS

Procedure:

  • Induction of Senescence (Optional): If not starting with a senescent cell line, senescence can be induced by treating myoblasts with an agent like etoposide (B1684455) or by culturing them to replicative senescence.[8]

  • This compound Treatment: Treat the senescent myoblasts with a low concentration of this compound, for example, 0.5 µM, for a short duration, such as 4 days.[8]

  • Recovery Phase: Following the treatment period, wash the cells thoroughly with PBS and culture them in fresh growth medium without this compound.[8]

  • Analysis: Monitor the cells over several days (e.g., up to 12 days post-treatment) for the reversal of senescence markers.[8] This can include reduced SA-β-gal staining, changes in cell morphology, resumption of proliferation, and restoration of differentiation potential.[8]

Visualizations

Signaling Pathways Modulated by this compound in Cellular Reprogramming

Reversine_Signaling_Pathways cluster_downstream Downstream Effects cluster_targets Molecular Targets & Pathways This compound This compound AuroraB Aurora B Kinase This compound->AuroraB inhibits TGFb TGF-β Pathway This compound->TGFb modulates MEK1 MEK1 This compound->MEK1 inhibits MyosinII Nonmuscle Myosin II This compound->MyosinII inhibits PI3K PI3K Pathway This compound->PI3K activates Plasticity Increased Cellular Plasticity Dedifferentiation Dedifferentiation Oct4 Upregulation of Oct4 Dedifferentiation->Oct4 Histone_Mod Histone Modifications Dedifferentiation->Histone_Mod Cell_Cycle_Alteration Cell Cycle Alteration Cell_Cycle_Alteration->Plasticity AuroraB->Cell_Cycle_Alteration TGFb->Dedifferentiation MEK1->Cell_Cycle_Alteration MyosinII->Cell_Cycle_Alteration PI3K->Plasticity

Caption: Key signaling pathways affected by this compound during cellular reprogramming.

Experimental Workflow for this compound-Mediated Reprogramming

Reversine_Workflow Start Start: Differentiated Cells (e.g., Fibroblasts) Seeding 1. Cell Seeding & Culture Start->Seeding Treatment 2. This compound Treatment (0.5 - 5 µM) Seeding->Treatment Maintenance 3. Culture Maintenance (Medium Change every 24-48h) Treatment->Maintenance Monitoring 4. Daily Monitoring (Morphology, Proliferation) Maintenance->Monitoring Duration 5. Treatment Duration (4 - 14 days) Maintenance->Duration Washout 6. This compound Washout Duration->Washout End End: Reprogrammed Progenitor Cells Washout->End Downstream Downstream Applications (Differentiation, Analysis) End->Downstream

Caption: A generalized experimental workflow for cellular reprogramming using this compound.

References

Application Notes and Protocols: Enhancing Osteogenic Differentiation with Reversine Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Reversine, a synthetic purine (B94841) analog, to enhance the osteogenic differentiation of mesenchymal stem cells (MSCs). This compound pretreatment has been shown to increase the plasticity of MSCs, leading to more robust differentiation into osteoblasts.[1][2] This protocol is intended for researchers in academia and industry working on bone regeneration, tissue engineering, and the development of therapeutics for bone-related disorders.

Introduction

This compound, 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was initially identified for its ability to induce dedifferentiation in lineage-committed cells.[3] Subsequent research has demonstrated that pretreatment with low concentrations of this compound can significantly enhance the differentiation potential of MSCs into various lineages, including osteoblasts.[1][2] This enhancement is attributed to this compound's role as an inhibitor of nonmuscle myosin II heavy chain and MEK1, which influences cell cycle and histone acetylation, as well as activating the PI3K signaling pathway.[4] This protocol outlines a method for leveraging this effect to improve the efficiency of in vitro osteogenesis.

Materials and Reagents

  • Mesenchymal Stem Cells (e.g., bone marrow-derived MSCs (BMSCs) or adipose-derived stem cells (ASCs))

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (Sigma-Aldrich or other reputable supplier)

  • Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution

  • Osteogenic induction medium (complete cell culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or 10% formalin)

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for osteogenic markers (e.g., RUNX2, ALP, OCN)

  • Multi-well cell culture plates (6, 12, or 24-well)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for this compound pretreatment and subsequent osteogenic differentiation.

G cluster_0 Cell Culture and Seeding cluster_1 This compound Pretreatment cluster_2 Osteogenic Induction cluster_3 Analysis of Osteogenesis A Plate MSCs B Culture to 80-90% confluency A->B C Add this compound-containing medium B->C D Incubate for 24-48 hours C->D E Replace with Osteogenic Induction Medium D->E F Culture for 7-21 days E->F G ALP Staining F->G H Alizarin Red S Staining F->H I RT-qPCR F->I G This compound This compound MEK1 MEK1 This compound->MEK1 ERK ERK MEK1->ERK Osteogenesis Osteogenic Differentiation ERK->Osteogenesis Modulation G This compound This compound TGF_beta TGF-β Pathway This compound->TGF_beta Induces Osteogenesis Osteogenic Differentiation TGF_beta->Osteogenesis BMP BMPs Smad Smad 1/5/8 BMP->Smad RUNX2 RUNX2 Smad->RUNX2 RUNX2->Osteogenesis G Wnt Wnt Ligand Receptors Frizzled/LRP5/6 Wnt->Receptors beta_catenin β-catenin Receptors->beta_catenin Stabilization TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Osteogenic Gene Expression (e.g., RUNX2) TCF_LEF->Gene_Expression

References

Application Notes and Protocols for Adipogenic Differentiation Using Reversine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipogenesis, the process of cell differentiation into adipocytes, is a critical area of study for understanding metabolic diseases such as obesity and type 2 diabetes. Chemical compounds that can modulate this process are valuable tools for both basic research and therapeutic development. Reversine, a 2,6-disubstituted purine (B94841) derivative, has been identified as a molecule capable of inducing dedifferentiation of lineage-committed cells into a more multipotent, progenitor-like state.[1] This property of this compound allows for the exploration of novel differentiation pathways, including adipogenesis.

Interestingly, the effect of this compound on adipogenesis appears to be context-dependent, with studies demonstrating both pro- and anti-adipogenic outcomes in the widely used 3T3-L1 preadipocyte cell line. This dual activity presents a unique opportunity to dissect the molecular pathways governing adipocyte differentiation. One line of research indicates that this compound can synergistically enhance adipocyte differentiation by downregulating the Akt/p70s6k signaling pathway.[2][3] Conversely, other studies have shown that this compound can inhibit adipogenesis by inducing the Transforming Growth Factor-β (TGF-β) signaling pathway.[4]

These application notes provide detailed protocols for utilizing this compound to either promote or inhibit adipogenic differentiation in cell culture. The accompanying data summaries and pathway diagrams offer a comprehensive resource for researchers seeking to employ this versatile small molecule in their studies of adipocyte biology.

Data Presentation

Table 1: Effect of this compound on Adipogenic Marker Gene Expression (Pro-Adipogenic Protocol)
Gene MarkerTreatmentFold Change vs. Differentiated ControlReference
aP2 Differentiation Cocktail + this compoundIncreased[5]
PPARγ Differentiation Cocktail + this compoundIncreased[3][5]
Resistin Differentiation Cocktail + this compoundIncreased[5]
C/EBPα Differentiation Cocktail + this compoundIncreased[5]
Adiponectin Differentiation Cocktail + this compoundIncreased[5]
Table 2: Effect of this compound on Adipogenic Marker Gene Expression (Anti-Adipogenic Protocol)
Gene MarkerTreatmentFold Change vs. Differentiated ControlReference
PPARγ Differentiation Cocktail + 2.5µM this compoundDecreased[4]
C/EBPα Differentiation Cocktail + 2.5µM this compoundDecreased[4]

Experimental Protocols

General Cell Culture and Maintenance of 3T3-L1 Cells
  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells before they reach confluence to maintain their preadipocyte phenotype. For differentiation experiments, allow the cells to reach confluence.

Protocol 1: Enhancement of Adipogenic Differentiation with this compound

This protocol is based on the findings that this compound can synergistically enhance adipogenesis in 3T3-L1 cells when applied during the standard differentiation process.[3][5]

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (DMEM with 10% calf serum, 1% penicillin-streptomycin)

  • Differentiation Induction Medium (MDI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Insulin Medium: Growth medium supplemented with 10 µg/mL insulin.

  • Phosphate-buffered saline (PBS)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (B130326) (60% and 100%)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.

  • Growth to Confluence: Culture the cells in Growth Medium, changing the medium every 2-3 days, until they are 100% confluent.

  • Post-Confluence Arrest: Two days after reaching confluence (Day 0), replace the Growth Medium with fresh Growth Medium.

  • Initiation of Differentiation with this compound: On Day 2, aspirate the medium and add Differentiation Induction Medium (MDI) containing the desired concentration of this compound (e.g., 5 µM). A vehicle control (DMSO) should be run in parallel.

  • Maturation Phase 1: On Day 4, replace the MDI medium with Insulin Medium containing this compound.

  • Maturation Phase 2: On Day 6, and every two days thereafter, replace the medium with fresh Insulin Medium containing this compound.

  • Assessment of Differentiation: Adipocyte differentiation can be assessed between days 8 and 12. Lipid accumulation can be visualized by Oil Red O staining.

Protocol 2: Inhibition of Adipogenic Differentiation with this compound

This protocol is based on the findings that this compound can inhibit adipogenesis in 3T3-L1 cells, potentially through the activation of the TGF-β signaling pathway.[4]

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium (DMEM with 10% calf serum, 1% penicillin-streptomycin)

  • Differentiation Induction Medium (MDI): Growth medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Insulin Medium: Growth medium supplemented with 10 µg/mL insulin.

  • Phosphate-buffered saline (PBS)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (60% and 100%)

Procedure:

  • Cell Seeding and Growth to Confluence: Follow steps 1 and 2 from Protocol 1.

  • Initiation of Differentiation with this compound: Two days after reaching confluence (Day 0), replace the medium with Differentiation Induction Medium (MDI) containing 2.5 µM this compound. A vehicle control (DMSO) should be run in parallel.

  • Continued Treatment: On Day 2, replace the medium with Insulin Medium containing 2.5 µM this compound.

  • Maintenance: On Day 4, and every two days thereafter, replace the medium with fresh Insulin Medium containing 2.5 µM this compound.

  • Assessment of Differentiation: Assess the level of adipogenesis on day 6 or later by Oil Red O staining and comparison to the vehicle-treated control.

Oil Red O Staining and Quantification
  • Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour at room temperature.

  • Washing: Remove the formalin and wash the cells twice with deionized water.

  • Isopropanol Rinse: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.

  • Staining: Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 2-4 times with deionized water.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm.

Visualizations

experimental_workflow cluster_pre_differentiation Pre-Differentiation cluster_differentiation Differentiation cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to 100% Confluence start->confluence arrest 2-Day Post-Confluence Arrest confluence->arrest induction Day 0-2: Induce with MDI +/- this compound arrest->induction maturation1 Day 2-4: Maturation Medium I +/- this compound induction->maturation1 maturation2 Day 4+: Maturation Medium II (Change every 2 days) +/- this compound maturation1->maturation2 oro Oil Red O Staining maturation2->oro qpcr qPCR for Adipogenic Markers maturation2->qpcr western Western Blot for Signaling Proteins maturation2->western

Caption: Experimental workflow for adipogenic differentiation of 3T3-L1 cells with this compound treatment.

signaling_pathway_pro_adipogenic cluster_reversine_effect This compound-Mediated Effect cluster_adipogenesis Adipogenesis Regulation This compound This compound akt Akt This compound->akt inhibits enhancement Enhanced Adipogenesis p70s6k p70s6k akt->p70s6k adipogenesis Adipogenesis akt->adipogenesis inhibits differentiation (when hyperactive) p70s6k->adipogenesis inhibits differentiation (when hyperactive) pparg PPARγ pparg->adipogenesis cebpa C/EBPα cebpa->adipogenesis

Caption: Proposed signaling pathway for this compound-enhanced adipogenesis via Akt/p70s6k downregulation.

signaling_pathway_anti_adipogenic cluster_reversine_effect This compound-Mediated Effect cluster_adipogenesis Adipogenesis Regulation This compound This compound tgfbr TGF-β Receptor This compound->tgfbr activates inhibition Inhibited Adipogenesis smad SMAD Complex tgfbr->smad phosphorylates pparg PPARγ smad->pparg inhibits cebpa C/EBPα smad->cebpa inhibits adipogenesis Adipogenesis pparg->adipogenesis cebpa->adipogenesis

Caption: Proposed signaling pathway for this compound-inhibited adipogenesis via TGF-β pathway activation.

References

Application Notes: Enhancing Cellular Reprogramming with Reversine and Small Molecule Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming, the conversion of one specialized cell type into another, offers profound potential for regenerative medicine, disease modeling, and the development of novel therapeutics. While transcription factor-based reprogramming has been a cornerstone of the field, chemically induced reprogramming using small molecules presents a promising alternative that avoids genetic modification, offering a potentially safer and more controllable approach.[1] Reversine, a 2,6-disubstituted purine (B94841) analog, is a key small molecule that facilitates cellular dedifferentiation, inducing a more plastic, multipotent progenitor state in lineage-committed cells.[1][2][3] This increased plasticity makes cells more receptive to subsequent differentiation cues. This document provides detailed application notes and protocols for utilizing this compound in combination with other small molecules to enhance the efficiency of cellular reprogramming.

Principle of Action: A Multi-pronged Approach

Successful chemical reprogramming hinges on the coordinated modulation of several key cellular processes. Small molecule cocktails are designed to target three primary areas to effectively erase the existing cellular identity and establish a new one:

  • Epigenetic Remodeling: The epigenetic memory of the original somatic cell must be erased to allow for the establishment of a new gene expression program.

  • Signaling Pathway Modulation: Activating pathways that promote pluripotency (e.g., Wnt) while simultaneously inhibiting pathways that maintain the differentiated state (e.g., Transforming Growth Factor-β or TGF-β) is crucial.[1]

  • Metabolic Switching and Cell Survival: Reprogramming involves a metabolic shift from oxidative phosphorylation to glycolysis, a hallmark of pluripotent cells. Ensuring cell viability during this demanding process is also critical.[1]

This compound plays a significant role by inducing a dedifferentiated state and appears to function, in part, by influencing the TGF-β pathway and promoting histone modifications.[1] When combined with other small molecules that target complementary pathways, it synergistically drives the complex process of cell fate conversion.[1]

Small Molecule Combinations for Enhanced Reprogramming

The following table summarizes commonly used small molecules in conjunction with this compound for cellular reprogramming, detailing their mechanisms of action and typical working concentrations.

Small MoleculeTarget/Mechanism of ActionTypical Working ConcentrationRole in Reprogramming
This compound Aurora B kinase inhibitor; modulates TGF-β pathway; upregulates Oct4.[1]0.5 - 5 µMInduces dedifferentiation and promotes cellular plasticity, reverting cells to a progenitor-like state.[1]
CHIR99021 GSK3β inhibitor.[1][4]1 - 3 µMActivates the canonical Wnt signaling pathway, a key regulator of pluripotency and self-renewal.[1][4]
RepSox / A83-01 TGF-β receptor (ALK5) inhibitor.[1][4]1 - 5 µMPromotes Mesenchymal-to-Epithelial Transition (MET), a critical early step in reprogramming fibroblasts.[1]
Forskolin Adenylyl cyclase activator.[2]10 µMElevates cAMP levels, activating PKA and influencing transcription factors like CREB.
Valproic Acid (VPA) Histone deacetylase (HDAC) inhibitor.[5][6]0.5 - 2 mMAn epigenetic modifier that facilitates chromatin remodeling, making the genome more accessible to reprogramming factors.[6]
Tranylcypromine Lysine-specific demethylase 1 (LSD1) inhibitor.[2][5]2 µMAn epigenetic modifier that prevents the removal of activating histone marks.
DZNep Global histone methyltransferase inhibitor.[5]1 µMBroadly reduces histone methylation, contributing to epigenetic resetting.

Signaling Pathways in Chemical Reprogramming

The intricate process of cellular reprogramming is orchestrated by a network of signaling pathways. Small molecule cocktails are designed to precisely manipulate these pathways to guide cell fate decisions.

Signaling_Pathways cluster_wnt Wnt Signaling cluster_tgfb TGF-β Signaling CHIR99021 CHIR99021 GSK3B GSK3β CHIR99021->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits Degradation PluripotencyGenes_Wnt Pluripotency Gene Expression BetaCatenin->PluripotencyGenes_Wnt Activates RepSox RepSox / A83-01 TGFBR TGF-β Receptor (ALK5) RepSox->TGFBR Inhibits SMAD SMAD2/3 TGFBR->SMAD Activates MesenchymalGenes Mesenchymal Gene Expression SMAD->MesenchymalGenes Activates

Key signaling pathways targeted by small molecules in reprogramming.

Experimental Workflow for Chemical Reprogramming

The process of chemically inducing pluripotent stem cells (CiPSCs) is typically a multi-stage procedure involving sequential application of different small molecule cocktails to guide the cells through distinct phases of conversion.[1]

Experimental_Workflow Start Somatic Cells (e.g., Fibroblasts) Stage1 Stage 1: Initiation (Mesenchymal-to-Epithelial Transition) This compound + CHIR99021 + RepSox + VPA Start->Stage1 Days 0-14 Stage2 Stage 2: Maturation (Activation of Pluripotency Genes) CHIR99021 + RepSox + Forskolin Stage1->Stage2 Days 15-28 Stage3 Stage 3: Stabilization (Establishment of Pluripotent State) Maintenance Medium Stage2->Stage3 Days 29+ End Chemically Induced Pluripotent Stem Cells (CiPSCs) Stage3->End

A representative multi-stage workflow for chemical reprogramming.

Protocol: Generation of Chemically Induced Pluripotent Stem Cells (CiPSCs) from Human Fibroblasts

This protocol provides a representative, multi-stage method for reprogramming human fibroblasts into CiPSCs using a cocktail featuring this compound. Disclaimer: This is a synthesized protocol based on published mechanisms of individual small molecules.[1] Optimal timings and concentrations may need to be determined empirically for specific cell lines and experimental conditions.

Materials
  • Human dermal fibroblasts (HDFs)

  • Fibroblast growth medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin)

  • Trypsin-EDTA (0.25%)

  • Matrigel

  • CiPSC Induction Medium Stage 1: KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1x GlutaMAX, 1x Non-Essential Amino Acids, 0.1 mM β-mercaptoethanol, and small molecules.

  • CiPSC Induction Medium Stage 2: As Stage 1, with a different small molecule cocktail.

  • mTeSR1 or E8 medium for CiPSC maintenance

  • Small molecules: this compound, CHIR99021, RepSox, Valproic Acid (VPA), Forskolin.

Procedure

Stage 1: Initiation (Days 0 - 14)

  • Cell Seeding: Plate human fibroblasts onto Matrigel-coated plates at a density of 5 x 104 cells per well of a 6-well plate in fibroblast growth medium.

  • Induction: The following day, replace the fibroblast medium with CiPSC Induction Medium Stage 1 containing the following small molecules:

    • This compound (2 µM)

    • CHIR99021 (3 µM)

    • RepSox (5 µM)

    • Valproic Acid (1 mM)

  • Medium Change: Replace the medium every other day for 14 days. Monitor the cells for morphological changes, such as a transition from a spindle shape to a more epithelial, cobblestone-like appearance.

Stage 2: Maturation (Days 15 - 28)

  • Medium Switch: After 14 days, switch to CiPSC Induction Medium Stage 2 containing:

    • CHIR99021 (3 µM)

    • RepSox (5 µM)

    • Forskolin (10 µM)

  • Continued Culture: Continue to culture the cells, changing the medium every other day. Small, compact colonies with defined borders, characteristic of pluripotent stem cells, should start to emerge.

Stage 3: Stabilization and Expansion (Day 29 onwards)

  • Colony Isolation: Once colonies are large enough, they can be manually picked and transferred to a new Matrigel-coated plate with CiPSC maintenance medium (e.g., mTeSR1 or E8).

  • Expansion: Expand the isolated clones for further characterization.

Characterization of CiPSCs

To confirm the successful generation of pluripotent stem cells, a series of characterization assays should be performed:

  • Morphology: Confirm the presence of typical human pluripotent stem cell (hPSC) colony morphology.[1]

  • Pluripotency Markers: Perform immunocytochemistry or flow cytometry for key markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60.[1]

  • In Vitro Differentiation: Utilize embryoid body (EB) formation or directed differentiation protocols to confirm the potential to differentiate into all three germ layers (ectoderm, mesoderm, and endoderm).[1]

  • Karyotyping: Perform karyotype analysis on expanded clones to ensure genomic stability.[1]

Logical relationship of components in chemical reprogramming.

References

Application Notes: Lentiviral-Free Reprogramming of Somatic Cells with Reversine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellular reprogramming, the conversion of specialized somatic cells into a pluripotent state, offers significant potential for regenerative medicine, disease modeling, and drug discovery.[1] While early methods relied on viral vectors to introduce key transcription factors, this approach carries risks associated with genetic modification.[2][3] Chemical reprogramming, which utilizes small molecules to direct cell fate, presents a safer, more controllable, and cost-effective alternative.[1][4] Reversine, a 2,6-disubstituted purine, has emerged as a key small molecule capable of inducing dedifferentiation in lineage-committed cells, increasing their plasticity and making them receptive to reprogramming cues.[5][6] These notes provide detailed protocols and data for using this compound within a small molecule cocktail for the lentiviral-free generation of chemically induced pluripotent stem cells (CiPSCs).

Principle of Action

Successful chemical reprogramming hinges on the precise modulation of multiple cellular processes. This compound contributes significantly by promoting cellular plasticity, partly by influencing cytoskeletal organization and the epigenetic state.[1] Its mechanism of action is multifaceted, functioning as a dual inhibitor of nonmuscle myosin II heavy chain and MEK1.[5][7] This inhibition, along with the activation of the PI3K signaling pathway, contributes to its reprogramming activity.[5][7]

This compound is most effective when used in a "cocktail" with other small molecules that target complementary pathways to synergistically drive cell fate conversion.[1] A typical chemical cocktail strategy addresses three main areas:

  • Epigenetic Remodeling: Erasing the epigenetic memory of the somatic cell to establish a new, pluripotent gene expression program.

  • Signaling Pathway Modulation: Activating pathways that promote pluripotency (e.g., Wnt) while inhibiting those that maintain the differentiated state (e.g., TGF-β).[1]

  • Metabolic Switching & Cell Survival: Shifting cellular metabolism from oxidative phosphorylation to glycolysis, a hallmark of pluripotent cells, and ensuring cell viability during the reprogramming process.[1][8]

// Connections this compound -> MEK1 [color="#5F6368"]; this compound -> PI3K [color="#5F6368"]; CHIR99021 -> GSK3B [label="inhibits", fontcolor="#EA4335", color="#EA4335"]; RepSox -> TGFBR [label="inhibits", fontcolor="#EA4335", color="#EA4335"]; Forskolin -> AC [label="activates", fontcolor="#34A853", color="#34A853"];

GSK3B -> Wnt [style=invis]; AC -> PKA [style=invis];

// Pathway logic MEK1 -> Plasticity [color="#5F6368"]; PI3K -> Plasticity [color="#5F6368"]; TGFBR -> InhibitDiff [color="#5F6368"]; Wnt -> PromoPluri [color="#5F6368"]; PKA -> PromoPluri [color="#5F6368"];

Plasticity -> PromoPluri [lhead=cluster_outcomes, color="#5F6368"];

// Invisible edges for layout this compound -> CHIR99021 -> RepSox -> Forskolin [style=invis]; } }

Key signaling pathways modulated by small molecules.

Experimental Design & Workflow

The chemical reprogramming process is typically conducted in sequential stages, with different small molecule cocktails applied to guide the cells through the distinct phases of conversion from a somatic to a pluripotent state.[1]

G

A multi-stage workflow for chemical reprogramming.

Quantitative Data Summary

The precise combination and concentration of small molecules are critical for successful reprogramming. The following table outlines a representative cocktail.

Table 1: Representative Small Molecule Cocktail for Chemical Reprogramming

CompoundTarget/ActionTypical ConcentrationStage Used
This compound MEK1, Myosin II inhibitor; increases plasticity [5][7]5 µM Stage 1
CHIR99021GSK3β inhibitor (Wnt pathway activator)[1]3 µMStage 1 & 2
RepSoxTGF-β pathway inhibitor[1]1 µMStage 1 & 2
ForskolinAdenylyl cyclase activator (PKA pathway)[1]10 µMStage 1 & 2
Valproic Acid (VPA)Histone deacetylase (HDAC) inhibitor1 mMStage 1
TranylcypromineLysine-specific demethylase 1 (LSD1) inhibitor10 µMStage 1 & 2
DZNepGlobal histone methylation inhibitor1 µMStage 2 (late)

Note: Optimal concentrations and timing may vary depending on the specific somatic cell type and source. Titration is recommended.

Reprogramming efficiency is a key metric. Chemical methods, while avoiding genetic integration, typically have different efficiency profiles compared to viral and other non-integrating methods.

Table 2: Comparison of Reprogramming Efficiencies (Human Fibroblasts)

Reprogramming MethodKey ComponentsTypical EfficiencyReference
Chemical (CiPSC) Cocktail of small molecules ~0.2% [9]
LentivirusOCT4, SOX2, KLF4, c-MYC (OSKM)~0.27%[10]
Sendai Virus (SeV)OSKM~0.08%[10]
Episomal PlasmidsOSKM, LIN28, L-MYC, p53-shRNA~0.01%[10]
mRNAOSKM, LIN28~2.1%[10]

Efficiency is defined as the number of pluripotent colonies generated per number of initial somatic cells seeded and can be highly variable.

Detailed Experimental Protocols

Protocol 1: Preparation of Media and Small Molecule Cocktails

  • Base Medium: Prepare Human Pluripotent Stem Cell (hPSC) medium according to the manufacturer's instructions. This will be used for the stabilization phase and subsequent culture.

  • Reprogramming Medium A (Stage 1): To the appropriate volume of base medium, add the small molecules for Stage 1 (this compound, CHIR99021, RepSox, Forskolin, VPA, Tranylcypromine) to their final working concentrations as listed in Table 1. Filter-sterilize the complete medium.

  • Reprogramming Medium B (Stage 2): To the appropriate volume of base medium, add the small molecules for Stage 2 (CHIR99021, RepSox, Tranylcypromine, and DZNep for the final days of this stage). Filter-sterilize the complete medium.

  • Stock Solutions: Prepare high-concentration stock solutions of each small molecule in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral-Free Reprogramming of Human Fibroblasts

  • Cell Seeding (Day 0): Plate human fibroblasts onto plates coated with a suitable matrix (e.g., Matrigel) at a density of 5 x 10⁴ cells per well of a 6-well plate in fibroblast growth medium.

  • Initiation (Day 1 to Day 12):

    • On Day 1, aspirate the fibroblast medium and replace it with Reprogramming Medium A .

    • Perform a full media change with fresh Reprogramming Medium A every 48 hours.

    • Monitor cells for morphological changes. Cells should begin to form small, dense clusters.

  • Maturation (Day 13 to Day 24):

    • On Day 13, switch to Reprogramming Medium B .

    • Continue to change the medium every 48 hours.

    • During the last 4-6 days of this stage, supplement Medium B with DZNep.

    • Observe the emergence of colonies with morphology resembling human embryonic stem cells (hESCs).

  • Stabilization (Day 25 onwards):

    • On Day 25, switch to standard hPSC medium without any small molecule inhibitors.

    • Continue to change the medium daily and monitor colony growth. Colonies should become well-defined with sharp borders.

  • Colony Picking and Expansion:

    • Around days 30-40, when colonies are large enough, manually dissect and pick individual colonies with desirable hPSC morphology.

    • Transfer each colony to a new well of a matrix-coated plate containing hPSC medium for expansion.

    • Expand the clones for subsequent characterization and cryopreservation.

Protocol 3: Characterization of Chemically Induced Pluripotent Stem Cells (CiPSCs)

Successful reprogramming must be confirmed through a series of validation assays.[1]

  • Morphology Assessment: Established CiPSC lines should exhibit morphology typical of hPSCs, including a high nucleus-to-cytoplasm ratio, prominent nucleoli, and growth in compact, dome-shaped colonies with distinct borders.

  • Pluripotency Marker Staining:

    • Alkaline Phosphatase (AP) Staining: Perform AP live staining on colonies. Pluripotent cells will stain positive (red/purple).

    • Immunocytochemistry (ICC): Fix expanded CiPSC clones and perform immunofluorescence staining for key pluripotency-associated transcription factors (OCT4, SOX2, NANOG) and surface markers (SSEA-4, TRA-1-60).

  • In Vitro Differentiation:

    • To confirm differentiation potential into all three germ layers, induce embryoid body (EB) formation by culturing CiPSCs in suspension.

    • After 8-12 days, harvest the EBs, fix, and perform ICC or RT-qPCR for markers of ectoderm (e.g., β-III tubulin), mesoderm (e.g., α-smooth muscle actin), and endoderm (e.g., α-fetoprotein).

  • Karyotyping: To ensure genomic stability and rule out chromosomal abnormalities that may have arisen during reprogramming, send expanded clones for karyotype analysis (e.g., G-banding).[1]

References

Troubleshooting & Optimization

Troubleshooting low efficiency of Reversine-induced dedifferentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low efficiency in Reversine-induced dedifferentiation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce dedifferentiation?

This compound is a 2,6-disubstituted purine (B94841) analog that can induce lineage-committed cells to dedifferentiate into more multipotent, progenitor-like cells.[1][2] Its primary mechanism of action involves the inhibition of key protein kinases, most notably Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1).[3] Inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest in the G2/M phase and often resulting in polyploidy, a critical step for initiating dedifferentiation.[3][4][5] By inhibiting MEK1, a component of the ERK/MAPK signaling pathway, this compound blocks downstream signals that maintain the differentiated state of cells.[3]

Q2: What are the expected morphological changes in cells treated with this compound?

Following successful treatment with this compound, cells typically exhibit distinct morphological changes. For instance, fibroblasts, which are normally spindle-shaped, become significantly larger, flatter, and more adhesive, often taking on an epithelial-like appearance.[4] These changes are accompanied by alterations in the actin cytoskeleton.[4][6]

Q3: What is the optimal concentration and treatment duration for this compound?

The optimal concentration and duration of this compound treatment are highly dependent on the cell type. However, a common starting point for many cell lines, including fibroblasts, is a concentration of 5 µM for a duration of 4 days.[3][4] For some cell types, lower concentrations, such as 10-40 nM, have also been shown to be effective.[7] It is crucial to perform a dose-response experiment to determine the optimal conditions for your specific cell line.

Q4: What are the known off-target effects of this compound?

Besides its primary targets, this compound can inhibit other kinases such as Janus kinase 2 (JAK2), Src family kinases, and Akt, which can lead to off-target effects, especially in long-term cultures.[8] These can manifest as cytotoxicity, induction of polyploidy, or reduced proliferation.[8]

Troubleshooting Guide for Low Dedifferentiation Efficiency

Low efficiency in this compound-induced dedifferentiation can arise from several factors. This guide provides a structured approach to identify and resolve common issues.

Problem Possible Cause(s) Recommended Solution(s)
No or minimal morphological changes observed - Suboptimal concentration of this compound.- Insufficient treatment duration.- Poor cell health or high passage number.- this compound degradation.- Perform a dose-response curve to find the optimal concentration for your cell line (e.g., 0.5 µM to 10 µM).- Extend the incubation period, monitoring daily for morphological changes.- Use low-passage, healthy cells. Ensure optimal culture conditions.- Prepare fresh this compound stock solutions and replace the medium every 48 hours during treatment.[3]
High levels of cell death/cytotoxicity - this compound concentration is too high.- Cell line is particularly sensitive to this compound.- Suboptimal culture conditions stressing the cells.- Lower the this compound concentration. Determine the IC50 for your cell line.[8][9]- Reduce the treatment duration or consider intermittent dosing.- Ensure optimal media, supplements, and incubator conditions.[8]
Cells arrest but do not show markers of dedifferentiation - Incomplete inhibition of differentiation pathways.- Cell type may be resistant to this compound-induced dedifferentiation.- Insufficient downstream signaling for pluripotency gene activation.- Verify the inhibition of MEK1 and Aurora B kinase via Western blot.- Test for the expression of pluripotency markers like Oct4.[4]- Consider combination treatments with other small molecules that modulate relevant pathways.
High variability between experiments - Inconsistent cell seeding density.- Variation in this compound activity.- Differences in cell passage number.- Maintain a consistent cell seeding density for all experiments.- Aliquot this compound stock to avoid multiple freeze-thaw cycles.- Use cells within a defined and narrow passage number range.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-induced dedifferentiation.

Table 1: Optimal Concentrations and Durations for Dedifferentiation

Cell TypeOptimal ConcentrationTreatment DurationOutcomeReference
Bovine Fibroblasts5 µM4 daysInduction of multipotency and progenitor markers[3][4]
Human Dermal Fibroblasts5 µM4 daysDedifferentiation[3]
Annulus Fibrosus Cells300 nM96 hoursIncreased plasticity and differentiation potential[6][10]
Dedifferentiated Fat (DFAT) Cells10 nM15 minutes (initial treatment)Enhanced differentiation into cardiomyocytes[7]
C2C12 Myoblasts20 nM48 hoursIncreased plasticity[11]

Table 2: Inhibitory Concentrations (IC50) of this compound

TargetCell Line/AssayIC50Reference
Aurora B KinaseIn vitro kinase assay0.5 µM[3]
MEK1In vitro kinase assay>1.5 µmol/L[3]
Cholangiocarcinoma Cells (KKU-100, KKU-213A, KKU-213B)Cell viability assay (72h)0.62 - 10 µM[9]

Key Experimental Protocols

Protocol 1: General this compound-Induced Dedifferentiation of Fibroblasts

Objective: To induce the dedifferentiation of fibroblasts into a more multipotent, progenitor-like state.

Materials:

  • Human or bovine dermal fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed fibroblasts in 6-well plates at a density of 5 x 10^4 cells/well.

  • Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare the treatment medium by adding this compound to the fibroblast growth medium to a final concentration of 5 µM. For the control, add an equivalent volume of DMSO.

  • Aspirate the old medium and add 2 mL of the treatment or control medium to the respective wells.

  • Incubate the cells for 4 days, replacing the medium with fresh treatment or control medium every 48 hours.[3]

  • After 4 days, wash the cells with PBS and proceed with downstream analysis (e.g., immunocytochemistry for pluripotency markers, differentiation assays).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution.

Materials:

  • This compound-treated and control cells

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Harvest treated and control cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

Signaling Pathways and Workflows

Reversine_Signaling_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 inhibits AuroraB Aurora B Kinase This compound->AuroraB inhibits ERK ERK MEK1->ERK Differentiation Maintained Differentiated Phenotype ERK->Differentiation Mitosis Mitosis AuroraB->Mitosis CellCycleArrest G2/M Cell Cycle Arrest & Polyploidy Dedifferentiation Dedifferentiation CellCycleArrest->Dedifferentiation

Caption: this compound's dual inhibitory effect on MEK1 and Aurora B Kinase.

Dedifferentiation_Workflow Start Start with Differentiated Somatic Cells Culture Cell Culture & Seeding Start->Culture Treatment This compound Treatment (e.g., 5 µM for 4 days) Culture->Treatment Morphology Monitor Morphological Changes Treatment->Morphology Analysis Downstream Analysis Morphology->Analysis ICC Immunocytochemistry (e.g., Oct4, Nanog) Analysis->ICC Flow Flow Cytometry (Cell Cycle Analysis) Analysis->Flow Diff Redifferentiation Assays (Osteo-, Adipo-, Chondro-genesis) Analysis->Diff

Caption: General experimental workflow for this compound-induced dedifferentiation.

Troubleshooting_Logic LowEfficiency Low Dedifferentiation Efficiency CheckMorphology Observe Morphological Changes? LowEfficiency->CheckMorphology CheckViability High Cell Viability? CheckMorphology->CheckViability No CheckMarkers Assess Dedifferentiation Markers (e.g., Oct4)? CheckMorphology->CheckMarkers Yes OptimizeConc Optimize this compound Concentration & Duration CheckViability->OptimizeConc No OptimizeCulture Optimize Cell Culture Conditions CheckViability->OptimizeCulture Yes OptimizeConc->LowEfficiency CheckMarkers->OptimizeConc No Success Successful Dedifferentiation CheckMarkers->Success Yes OptimizeCulture->LowEfficiency

References

Technical Support Center: Managing Reversine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Reversine-induced cytotoxicity and cell death during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a synthetic purine (B94841) derivative, initially recognized for its ability to induce dedifferentiation of cells.[1][2] However, it is more widely characterized as a potent inhibitor of several kinases crucial for cell cycle progression.[1][3][4][5] Its primary targets include:

  • Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB): These serine/threonine kinases are essential for mitotic events, including spindle formation and cytokinesis.[1][6]

  • Monopolar Spindle 1 (MPS1): This kinase is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation.[3][7]

Inhibition of these kinases leads to mitotic errors, cell cycle arrest, and ultimately, cell death, making this compound a subject of interest in cancer research.[6][7][8][9][10]

Q2: What are the common cytotoxic effects observed with this compound treatment?

This compound's impact on cell viability is typically dose- and time-dependent.[6][7][8][9][11][12] Common cytotoxic effects include:

  • Cell Cycle Arrest: Primarily at the G2/M phase, due to the disruption of mitotic progression.[8][10][13]

  • Apoptosis: Programmed cell death is a major mechanism of this compound-induced cytotoxicity, often involving caspase activation.[6][9][10][11][14][15][16][17]

  • Polyploidy: Failure of cytokinesis due to Aurora kinase inhibition can lead to the formation of cells with multiple sets of chromosomes.[1][8][9][10][18]

  • Autophagy: In some cell types, this compound can induce autophagy, a cellular self-digestion process.[6][11][19]

Q3: What are the known off-target effects of this compound?

Besides its primary targets, this compound can influence other signaling pathways, which may contribute to its cytotoxicity.[3] Known off-target effects include the inhibition of:

  • MEK1[3][16]

  • Janus kinase 2 (JAK2)[3][11]

  • Src family kinases[3][11]

  • Akt (Protein Kinase B)[3][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Excessive Cell Death and Low Viability

If you observe a rapid and significant decrease in cell viability, consider the following:

  • High Concentration: this compound's cytotoxicity is strongly dose-dependent.[6][8][9][12]

    • Solution: Perform a dose-response experiment (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental duration.[3] Start with concentrations below the IC50 for your experiments.

  • Prolonged Exposure: Continuous exposure can lead to cumulative toxicity.

    • Solution: Consider intermittent dosing or a shorter treatment window.

  • Cellular Stress: Cells under stress from other culture conditions may be more susceptible to this compound.

    • Solution: Ensure optimal culture conditions, including regular media changes to remove metabolic waste.[3]

Issue 2: High Incidence of Polyploid Cells

The appearance of large, often multinucleated cells is a known consequence of this compound's inhibition of cytokinesis.[1][8][9]

  • Mechanism: This is a direct result of its on-target effect on Aurora kinases.[1][9]

  • Mitigation:

    • Lower Concentration: Reducing the this compound concentration may lessen the severity of this effect.[3]

    • Time-Course Analysis: Analyze cells at earlier time points before polyploidy becomes widespread.

Issue 3: Inconsistent Results Between Experiments

Variability in the cytotoxic response can be frustrating. Potential causes include:

  • This compound Instability: Like many small molecules, this compound in solution may degrade over time.

    • Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately. Filter-sterilize the solution before use.[3]

  • Cellular State: The passage number and confluency of your cells can influence their response.

    • Solution: Use cells within a consistent, low passage number range and seed them at a uniform density for all experiments.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the inhibitory concentrations of this compound across various cell lines and its effects on cell cycle distribution and apoptosis.

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Treatment Duration (hours)
A549Human Non-Small Cell Lung Cancer472
H1299Human Non-Small Cell Lung Cancer2072
H1435Human Non-Small Cell Lung Cancer0.972
H23Human Non-Small Cell Lung Cancer9.772
HOGHuman Glioma<0.448, 72
T98GHuman Glioma0.472
U251MGHuman Glioma6.972
KKU-100Cholangiocarcinoma~1-1024, 48, 72
KKU-213ACholangiocarcinoma~0.6-724, 48, 72
KKU-213BCholangiocarcinoma~0.8-924, 48, 72
786-ORenal Cell Carcinoma~0.8-1.648
ACHNRenal Cell Carcinoma~0.8-1.648
AGSGastric Cancer~10-2024, 48
NCI-N87Gastric Cancer~10-2024, 48

Note: IC50 values are highly dependent on the specific assay conditions and cell line.[3][11][12][20][21]

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

The following diagram illustrates the primary signaling pathway affected by this compound, leading to cell cycle arrest and apoptosis.

G This compound This compound AuroraB Aurora B Kinase This compound->AuroraB inhibits MPS1 MPS1 Kinase This compound->MPS1 inhibits Cytokinesis Cytokinesis AuroraB->Cytokinesis promotes SpindleCheckpoint Spindle Assembly Checkpoint MPS1->SpindleCheckpoint regulates Polyploidy Polyploidy Cytokinesis->Polyploidy failure leads to G2M_Arrest G2/M Arrest SpindleCheckpoint->G2M_Arrest dysregulation leads to Apoptosis Apoptosis Polyploidy->Apoptosis can trigger G2M_Arrest->Apoptosis can trigger

Caption: this compound's primary mechanism leading to cytotoxicity.

Experimental Workflow for Assessing this compound's Effects

This diagram outlines a typical workflow for investigating the cytotoxic effects of this compound.

G start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western Western Blot (e.g., Caspases, Cyclins) treatment->western end End: Data Analysis viability->end cell_cycle->end apoptosis->end western->end

Caption: Workflow for analyzing this compound's cytotoxicity.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from methods used to assess the effect of this compound on cell proliferation.[7][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/ml to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

Protocol 2: Cell Cycle Analysis

This protocol is based on methods for studying this compound-induced cell cycle arrest.[7][22]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells in a 6-well plate and treat with different concentrations of this compound (e.g., 0, 1, 2, 4 µM) for 24 hours.

  • Cell Fixation: Collect the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.

  • RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 0.1 mg/ml RNase A. Incubate at 37°C for 1 hour.

  • Propidium Iodide (PI) Staining: Add PI to a final concentration of 10 µg/ml and incubate at 4°C for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 20,000 events per sample.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is adapted from a study investigating this compound-induced apoptosis.[3]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Collection: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

References

Technical Support Center: Managing Polyploidy in Cell Cultures Treated with High Concentrations of Reversine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Reversine, particularly concerning the management of polyploidy in cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, a 2,6-disubstituted purine (B94841) analog, is a small molecule that functions as an inhibitor of Aurora kinases A and B, which are crucial for mitotic regulation.[1][2] By inhibiting these kinases, this compound disrupts critical processes in mitosis, particularly cytokinesis, the final step of cell division.[1][2] This failure of cytokinesis is a primary reason for the induction of polyploidy, where cells contain more than two complete sets of chromosomes.[1][2][3] this compound is also known to inhibit other kinases, such as MEK1, and can induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6]

Q2: Why do high concentrations of this compound induce polyploidy in cell cultures?

The induction of polyploidy is a known consequence of inhibiting Aurora kinases, particularly Aurora B, which plays a central role in cytokinesis.[1][7] this compound's inhibition of Aurora B leads to a failure of the cell to divide after DNA replication, resulting in a cell with multiple sets of chromosomes (polyploidy).[1][2][3] This effect is often dose-dependent, with higher concentrations of this compound leading to a greater incidence of polyploidy.[3][7] Endoreduplication, a process where the cell undergoes multiple rounds of DNA replication without cell division, may also contribute to the formation of polyploid cells following this compound treatment.[3]

Q3: What are the typical morphological changes observed in cells treated with high concentrations of this compound?

Cells treated with high concentrations of this compound often exhibit distinct morphological changes. These can include an enlarged and flattened appearance and the presence of multiple nuclei within a single cell.[3][7] These changes are visual indicators of polyploidy resulting from the failure of cytokinesis.[3][7]

Q4: Besides polyploidy, what other cellular effects can be expected with high concentrations of this compound?

High concentrations of this compound can induce a range of cellular effects in addition to polyploidy. These include:

  • Cell Cycle Arrest: this compound can cause cells to accumulate in the G2/M phase of the cell cycle.[4][5]

  • Apoptosis: Programmed cell death is a common outcome, often mediated through the activation of caspases.[4][5]

  • Cytotoxicity: A dose-dependent reduction in cell viability is frequently observed.[5]

  • Cellular Senescence: In some cell types, this compound can induce a state of irreversible growth arrest known as cellular senescence.[7]

Q5: How can I manage or mitigate this compound-induced polyploidy in my experiments?

Managing polyploidy is crucial for obtaining reliable experimental results. Here are some strategies:

  • Concentration Optimization: Since polyploidy is dose-dependent, perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves your desired biological effect with minimal induction of polyploidy.[7]

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule. For example, treat cells for a specific period followed by a drug-free recovery phase.[7] This can allow some cells to complete mitosis successfully.

  • Cell Line Selection: Be aware that the sensitivity to this compound and the propensity for polyploidy can vary between different cell lines.[8][9]

  • Monitor and Quantify: Regularly assess the ploidy status of your cell cultures using methods like flow cytometry to understand the extent of the issue.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High percentage of large, multinucleated cells This compound-induced failure of cytokinesis leading to polyploidy.[3][7]- Lower the concentration of this compound.[7]- Implement an intermittent dosing schedule.[7]- Confirm polyploidy through DNA content analysis via flow cytometry.
Reduced cell proliferation or complete growth arrest - Cell cycle arrest (typically at G2/M).[4][5]- Induction of cellular senescence.[7]- High cytotoxicity at the current concentration.[7]- Perform cell cycle analysis to identify the stage of arrest.[10]- Use a senescence marker, such as SA-β-gal staining, to test for senescence.[7]- Conduct a dose-response curve to identify a less toxic concentration.[7]
Significant increase in cell death/low cell viability This compound-induced apoptosis.[4][5]- Confirm apoptosis using assays like Annexin V staining or TUNEL.[10]- Optimize the this compound concentration; cytotoxicity is often dose-dependent.[7]- Ensure optimal culture conditions, as stressed cells are more susceptible to drug toxicity.[7]
Loss of desired this compound effect in long-term cultures Development of cellular resistance to this compound.- Consider a gradual increase in the this compound concentration.- Re-evaluate the expression of target kinases (e.g., Aurora B) over time.- Re-isolate a sensitive clonal population from the culture.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineEffectConcentration RangeReference
SW480 (colorectal cancer)Inhibition of cell growth0-20 µM[11]
HCT116 (colorectal cancer)Inhibition of cell growth0-20 µM[11]
MCF-7 (breast cancer)Reduced cell viabilityDose-dependent[5]
MDA-MB-231 (breast cancer)Reduced cell viabilityDose-dependent[5]
786-O (renal cell carcinoma)Polyploidy induction0.8–1.6 μM[3]
A549 (lung cancer)IC50 (72h)4 µM[9]
H1299 (lung cancer)IC50 (72h)20 µM[9]
C2C12 (myoblasts)Reprogramming20-50 nM[12]
C2C12 (myoblasts)Significant polyploidy> 1 µM[12]

Note: IC50 values and effective concentrations can vary based on experimental conditions and cell line characteristics.

Experimental Protocols

Protocol 1: Quantification of Polyploidy using Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of DNA content to quantify the percentage of polyploid cells in a this compound-treated culture.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both control and this compound-treated cells. For adherent cells, use trypsinization. Count the cells to ensure an adequate number for analysis (typically 1 x 10^6 cells per sample).

  • Washing: Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.

  • Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation (Staining): Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that the PI signal is specific to DNA.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram. Gate on single cells to exclude doublets and aggregates.

  • Data Interpretation: The resulting histogram will show peaks corresponding to different phases of the cell cycle. The first peak represents cells in G0/G1 (2N DNA content), and the second peak represents cells in G2/M (4N DNA content). Polyploid cells will appear as peaks with >4N DNA content (e.g., 8N, 16N). Quantify the percentage of cells in each population using the flow cytometry analysis software.[13][14]

Protocol 2: Intermittent Dosing of this compound to Manage Polyploidy

This protocol provides a general framework for an intermittent dosing strategy.

Procedure:

  • Initial Seeding: Plate cells at a desired density and allow them to adhere and begin to proliferate.

  • This compound Treatment Phase: Replace the growth medium with a medium containing the optimized concentration of this compound. Culture the cells for a defined period (e.g., 48-72 hours).

  • Recovery Phase: After the treatment period, remove the this compound-containing medium. Wash the cells thoroughly with fresh, drug-free medium to remove any residual this compound.

  • Culture in Drug-Free Medium: Culture the cells in fresh growth medium without this compound for a specified duration (e.g., 24-48 hours). This allows cells that have not become permanently polyploid to potentially complete division.

  • Monitoring and Re-treatment: Monitor the cells for changes in morphology and proliferation. Depending on the experimental goals, another cycle of this compound treatment can be initiated.

  • Analysis: At the end of the experiment, harvest the cells for downstream analysis, including quantification of polyploidy as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

Reversine_Mechanism_of_Action This compound's Mechanism of Action Leading to Polyploidy This compound This compound Aurora_B Aurora B Kinase This compound->Aurora_B inhibits Cytokinesis Cytokinesis (Cell Division) Aurora_B->Cytokinesis promotes Polyploidy Polyploid Cell (>4N DNA) Cytokinesis->Polyploidy failure leads to Cell_Cycle_Progression Cell Cycle Progression (Mitosis) Cell_Cycle_Progression->Cytokinesis

Caption: this compound inhibits Aurora B kinase, leading to cytokinesis failure and polyploidy.

Cell_Cycle_Analysis_Workflow Experimental Workflow for Polyploidy Quantification Start Cell Culture with This compound Treatment Harvest Harvest & Wash Cells Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify 2N, 4N, and >4N Populations Analyze->Quantify

References

Technical Support Center: Off-target Effects of Reversine in Long-Term Stem Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Reversine in long-term stem cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended primary targets?

This compound is a 2,6-disubstituted purine (B94841) analog initially identified for its ability to induce dedifferentiation in lineage-committed cells, such as myoblasts, into multipotent progenitor-like cells.[1] Its primary on-target mechanisms of action involve the inhibition of key kinases crucial for cell cycle regulation.[1][2] These include:

  • Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB): Serine/threonine kinases essential for mitotic progression, including spindle assembly and cytokinesis.[1][2]

  • Monopolar Spindle 1 (MPS1): A critical component of the spindle assembly checkpoint that ensures accurate chromosome segregation.[1][3]

  • Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the RAS-RAF-MEK-ERK signaling pathway that regulates cell proliferation and differentiation.[1][4]

Q2: What are the known off-target effects of this compound in long-term stem cell culture?

Beyond its intended targets, this compound is known to inhibit other kinases and signaling pathways, leading to a range of off-target effects, particularly in long-term culture.[1] These can include:

  • Inhibition of other kinases: this compound can inhibit Janus kinase 2 (JAK2), Src family kinases, and Akt (Protein Kinase B), which are involved in various signaling pathways regulating cell growth and survival.[1]

  • Induction of Polyploidy and Aneuploidy: Due to its impact on cytokinesis and the spindle assembly checkpoint, a common off-target effect is the formation of polyploid cells (containing multiple sets of chromosomes) and aneuploid cells (with an abnormal number of chromosomes).[1][2][5][6]

  • Altered Stem Cell Pluripotency and Differentiation: this compound can modulate the expression of pluripotency markers and alter the differentiation potential of stem cells.[7][8][9]

Q3: How does this compound affect the pluripotency of my stem cells?

The effect of this compound on pluripotency can be complex and cell-type dependent. Studies have shown that this compound treatment can lead to:

  • Selective Upregulation of Pluripotency Markers: In some cell types, like bovine fibroblasts, this compound has been shown to dramatically increase the expression of Oct4, a key pluripotency marker, while not affecting Sox2 and Nanog.[7][8] In other studies with mesenchymal stem cells, an increase in Nanog expression was observed.[9]

  • Maintenance of Pluripotency Markers Despite Aneuploidy: Even with the induction of aneuploidy, human embryonic stem cells (hESCs) treated with this compound have been shown to maintain the expression of pluripotency markers like OCT4 and NANOG.[5]

Q4: Can long-term culture with this compound alter the differentiation potential of my stem cells?

Yes, long-term exposure to this compound can significantly impact the differentiation potential of stem cells.

  • Increased Plasticity: Continuous exposure may maintain cells in a more plastic, progenitor-like state, potentially inhibiting spontaneous differentiation.[1] this compound has been shown to increase the plasticity of various cell types, allowing them to differentiate into lineages they normally would not.[7][10][11][12]

  • Altered Differentiation Outcomes: The altered signaling environment caused by this compound can influence the differentiation trajectory of your cells when directed towards a specific lineage.[1] For example, it can promote differentiation towards osteogenic and adipogenic lineages.[7][12]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High degree of polyploidy or aneuploidy in culture. This compound-induced inhibition of Aurora kinases and MPS1, leading to failed cytokinesis and chromosome missegregation.[1][2][5][6]- Lower the concentration of this compound. - Consider intermittent dosing schedules. - Analyze DNA content via flow cytometry to quantify the extent of polyploidy/aneuploidy.
Reduced cell proliferation or complete growth arrest. Cell cycle arrest (typically at the G2/M phase) induced by this compound.[7][12]- Perform cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry) to confirm the stage of arrest. - Conduct a dose-response curve to identify a less cytotoxic concentration.
Increased number of floating, dead cells. Induction of apoptosis or mitotic catastrophe by this compound.[1][13][14]- Perform an apoptosis assay (e.g., Annexin V/PI staining). - Lower the this compound concentration. - Ensure frequent media changes to remove toxic byproducts.
Unexpected differentiation or changes in cell morphology. This compound-induced increase in cellular plasticity and altered signaling.[1][7][11]- Characterize the expression of key lineage markers by immunocytochemistry or qRT-PCR. - Re-evaluate and optimize the differentiation protocol in the presence of this compound.
Inconsistent experimental results. - Inconsistent this compound concentration due to degradation or precipitation. - Variation in cell density or passage number.[1]- Prepare fresh this compound stock solutions regularly and filter-sterilize. - Ensure consistent cell seeding densities and use cells within a defined passage number range.

Quantitative Data

Inhibitory Concentrations (IC50) of this compound
Target Kinase Cell Line IC50 (nM)
Aurora A -400[15]
Aurora B -500[15]
Aurora C -400[15]
MEK1 -> 1500[16]
Effects of this compound on Gene Expression
Gene Cell Type Effect of this compound Reference
Oct4 Bovine FibroblastsUpregulation[7][8]
Sox2 Bovine FibroblastsNo change[7][8]
Nanog Bovine FibroblastsNo change[7][8]
Nanog Ovine Fetal BM-MSCsUpregulation[9]
CD29, CD44, CD73 Bovine FibroblastsUpregulation[7][8]

Experimental Protocols

Protocol 1: Assessment of Pluripotency Marker Expression by Immunocytochemistry
  • Cell Seeding: Seed stem cells on appropriate culture vessels (e.g., coverslips in a 24-well plate) and treat with the desired concentration of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Fixation: Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against pluripotency markers (e.g., anti-Oct4, anti-Sox2, anti-Nanog) diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture stem cells with the desired concentration of this compound for the intended duration. Include a vehicle control.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).

  • Fixation: Centrifuge the cell suspension and resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Reversine_Signaling_Pathway cluster_targets Primary Targets cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound Aurora_A_B Aurora A/B This compound->Aurora_A_B MPS1 MPS1 This compound->MPS1 MEK1 MEK1 This compound->MEK1 Cytokinesis_Inhibition Cytokinesis Inhibition Aurora_A_B->Cytokinesis_Inhibition SAC_Inactivation Spindle Assembly Checkpoint Inactivation MPS1->SAC_Inactivation ERK_Inhibition ERK Pathway Inhibition MEK1->ERK_Inhibition Polyploidy_Aneuploidy Polyploidy & Aneuploidy Cytokinesis_Inhibition->Polyploidy_Aneuploidy Cell_Cycle_Arrest G2/M Arrest Cytokinesis_Inhibition->Cell_Cycle_Arrest SAC_Inactivation->Polyploidy_Aneuploidy Altered_Differentiation Altered Differentiation & Increased Plasticity ERK_Inhibition->Altered_Differentiation

Caption: Signaling pathways affected by this compound.

Troubleshooting_Workflow cluster_issues Specific Issues & Solutions Problem Problem Observed in Long-Term Culture Identify Identify Specific Issue Problem->Identify Polyploidy High Polyploidy Identify->Polyploidy Abnormal cell/nuclear size Low_Viability Low Viability Identify->Low_Viability Increased cell death Altered_Phenotype Altered Phenotype Identify->Altered_Phenotype Unexpected morphology/ differentiation Sol_Polyploidy - Lower this compound concentration - Intermittent dosing - Flow cytometry for DNA content Polyploidy->Sol_Polyploidy Sol_Viability - Lower this compound concentration - Apoptosis assay (Annexin V) - Frequent media changes Low_Viability->Sol_Viability Sol_Phenotype - Characterize markers (ICC/qPCR) - Re-optimize differentiation protocol Altered_Phenotype->Sol_Phenotype

Caption: Troubleshooting workflow for this compound-related issues.

Logical_Relationship cluster_cause Primary Action of this compound cluster_mechanism Mechanism cluster_consequence Observed Off-Target Effect Kinase_Inhibition Inhibition of Aurora & MPS1 Kinases Cell_Cycle_Disruption Disruption of Mitosis & Cytokinesis Kinase_Inhibition->Cell_Cycle_Disruption leads to Aneuploidy Aneuploidy & Polyploidy Cell_Cycle_Disruption->Aneuploidy results in

Caption: Logical relationship of this compound's effect on aneuploidy.

References

Technical Support Center: Optimizing Reversine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Reversine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 2,6-disubstituted purine (B94841) derivative that functions as a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C.[1][2] It is widely recognized for its ability to induce dedifferentiation in various lineage-committed cells, effectively reversing the differentiation process and increasing cellular plasticity.[3][4][5] This effect is largely attributed to its inhibition of Aurora B kinase, a key regulator of mitosis, which can lead to failures in cytokinesis and the formation of polyploid cells.[2][6][7][8] this compound also exhibits inhibitory effects on other kinases, such as MEK1, and nonmuscle myosin II heavy chain.[3][9]

Q2: What are the common applications of this compound in research?

This compound is primarily used for:

  • Cellular Dedifferentiation and Reprogramming: Inducing lineage-committed cells (e.g., myoblasts, fibroblasts, osteoblasts) to revert to a more multipotent or progenitor-like state.[5][9][10] These dedifferentiated cells can then be guided to redifferentiate into other cell lineages.

  • Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on various cancer cell lines due to its role as an Aurora kinase inhibitor.[6][7][11][12]

  • Tissue Engineering and Regenerative Medicine: Generating progenitor-like cells from readily available somatic cells for potential therapeutic applications.[4]

Q3: How do I determine the optimal concentration of this compound for my cell type?

The optimal concentration of this compound is highly cell-type dependent and also varies based on the desired outcome (dedifferentiation vs. cytotoxicity). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals. Below is a summary of concentrations used in various studies.

Data Presentation: this compound Concentration and Effects on Different Cell Types

Cell TypeConcentrationTreatment DurationObserved EffectsReference
Dedifferentiation/Reprogramming
Murine C2C12 Myoblasts20 nM48 hoursGained multipotency; could differentiate into osteoblasts and adipocytes.[5]
Murine 3T3E1 Osteoblasts300 nM4 daysGained ability to differentiate into adipocytes.[5]
Human Primary Skeletal Myoblasts300 nM4 daysGained ability to redifferentiate into osteoblasts and adipocytes.[5]
Bovine Fibroblasts5 µM4 daysIncreased plasticity; could differentiate into osteoblasts, adipocytes, neural cells, hepatocytes, and smooth muscle cells.[8][13]
Human Dermal FibroblastsNot specifiedNot specifiedInduced dedifferentiation to myogenic-competent cells.[9]
Annulus Fibrosus Cells300 nM48-96 hoursBecame hypertrophic and acquired a flattened, epithelial-like morphology.[14]
Anti-Cancer Effects
Human Osteosarcoma Cells (MNNG/HOS, U-2 OS, MG-63)1, 2, and 4 µM24 and 48 hoursReduced cell viability.[11]
Human Gastric Cancer Cells (AGS, NCI-N87)0.5 - 20 µM24 and 48 hoursInhibited cell viability in a dose-dependent manner.[12]
Human Non-Small Cell Lung Cancer Cells (A549, H1299, H1435, H23)Not specified24, 48, 72 hoursReduced cellular viability.[15]

Troubleshooting Guide

Issue 1: High levels of cell death after this compound treatment.

  • Possible Cause: The concentration of this compound is too high for your specific cell type, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of lower concentrations to find a sub-lethal dose that still induces the desired effect. For example, if you are using 5 µM and observing high cell death, try a range from 50 nM to 1 µM.

    • Reduce Treatment Duration: Shorten the exposure time to this compound. For some cell types, a shorter treatment is sufficient to induce plasticity without causing excessive cell death.

    • Check Cell Seeding Density: Ensure that cells are seeded at an optimal density. Low-density cultures can be more susceptible to the toxic effects of chemical compounds.

    • Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V staining) to confirm if cell death is due to apoptosis, which is a known effect of this compound at higher concentrations.[16]

Issue 2: No observable dedifferentiation or change in cell plasticity.

  • Possible Cause: The concentration of this compound is too low, or the treatment duration is insufficient.

  • Troubleshooting Steps:

    • Increase this compound Concentration: Gradually increase the concentration of this compound in your experiments. Refer to the data table above for concentration ranges used in similar cell types.

    • Extend Treatment Duration: Increase the incubation time with this compound. Some cell types may require longer exposure to undergo dedifferentiation.

    • Verify this compound Activity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.

    • Confirm with Positive Controls: If possible, use a cell line known to respond to this compound (e.g., C2C12 myoblasts) as a positive control to validate your experimental setup.

    • Analyze for Intermediate Markers: Even if dramatic morphological changes are not apparent, analyze the expression of pluripotency markers (e.g., Oct4) or lineage-specific markers to detect subtle changes in cell state.[8]

Issue 3: Cells become large, flat, and multinucleated but do not redifferentiate into the desired lineage.

  • Possible Cause: This morphological change is a known effect of this compound due to the inhibition of cytokinesis, leading to polyploidy.[8][17] The redifferentiation protocol may need optimization.

  • Troubleshooting Steps:

    • Optimize Redifferentiation Conditions: Ensure that the lineage-specific induction medium contains the appropriate growth factors and supplements. The composition and timing of the differentiation cocktail are critical.

    • Wash Out this compound Thoroughly: After the dedifferentiation treatment, ensure that this compound is completely removed from the culture medium before adding the differentiation medium. Residual this compound can interfere with the redifferentiation process.

    • Allow for a Recovery Period: After this compound treatment, culture the cells in a standard growth medium for a day or two before initiating differentiation to allow the cells to recover and re-enter the cell cycle.

Experimental Protocols

Protocol 1: General Procedure for Inducing Dedifferentiation with this compound

  • Cell Seeding: Plate the target cells at an appropriate density in a suitable culture vessel. Allow the cells to adhere and enter a logarithmic growth phase.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration. Replace the existing medium with the this compound-containing medium. Control cultures should be treated with the same concentration of DMSO.

  • Incubation: Incubate the cells for the predetermined duration (e.g., 48 hours to 4 days), monitoring the cells daily for morphological changes and signs of cytotoxicity.

  • This compound Removal: After the incubation period, aspirate the this compound-containing medium and wash the cells twice with sterile PBS.

  • Redifferentiation (Optional): Add the appropriate lineage-specific differentiation medium to induce redifferentiation into the desired cell type.

  • Analysis: Assess the outcome of the experiment using relevant assays, such as morphology analysis, immunofluorescence staining for lineage-specific markers, or RT-qPCR for gene expression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL and allow them to attach overnight.[11]

  • Treatment: Treat the cells with a range of this compound concentrations for the desired time points (e.g., 24 and 48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][14]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader. Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells.

Visualizations

Reversine_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Processes Affected cluster_3 Observed Outcomes This compound This compound Aurora_B Aurora B Kinase This compound->Aurora_B Inhibits MEK1 MEK1 This compound->MEK1 Inhibits Myosin_II Nonmuscle Myosin II This compound->Myosin_II Inhibits Cytokinesis Cytokinesis Failure Aurora_B->Cytokinesis Regulates Histone_Mod Histone H3 Phosphorylation Inhibition Aurora_B->Histone_Mod Regulates Cell_Cycle G2/M Arrest MEK1->Cell_Cycle Regulates Myosin_II->Cytokinesis Regulates Polyploidy Polyploidy Cytokinesis->Polyploidy Dedifferentiation Dedifferentiation & Increased Plasticity Cell_Cycle->Dedifferentiation Histone_Mod->Dedifferentiation Polyploidy->Dedifferentiation Apoptosis Apoptosis (at high concentrations) Dedifferentiation->Apoptosis Can lead to

Caption: Mechanism of action of this compound leading to cellular dedifferentiation.

Experimental_Workflow cluster_analysis Analysis of Dedifferentiation cluster_final_analysis Analysis of Redifferentiation start Start: Lineage-Committed Cells seed 1. Seed Cells start->seed treat 2. Treat with this compound (Titrate Concentration) seed->treat incubate 3. Incubate (Optimize Duration) treat->incubate wash 4. Remove this compound & Wash Cells incubate->wash morphology Morphology Check (Microscopy) wash->morphology markers Marker Analysis (IF, RT-qPCR) wash->markers redifferentiate 5. Induce Redifferentiation (Lineage-Specific Medium) morphology->redifferentiate markers->redifferentiate final_morphology Final Cell Morphology redifferentiate->final_morphology final_markers Lineage-Specific Marker Expression redifferentiate->final_markers end End: Redifferentiated Cells final_morphology->end final_markers->end

Caption: General experimental workflow for this compound-induced dedifferentiation.

References

Technical Support Center: Troubleshooting Reversine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using Reversine in their cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound, a 2,6-diamino-substituted purine (B94841) analog, is a small molecule inhibitor.[1] Its primary molecular targets are Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1), both of which are key regulators of cell division and signaling.[1] By inhibiting these kinases, this compound can induce various cellular effects, including cell cycle arrest, apoptosis, and cellular dedifferentiation.[1]

Q2: What are the expected effects of this compound on cultured cells?

The effects of this compound are highly dependent on the cell line, concentration, and duration of treatment. Common outcomes include:

  • Cell Cycle Arrest: Primarily at the G2/M phase of the cell cycle.[1]

  • Induction of Apoptosis: Programmed cell death is a frequent outcome in cancer cell lines.[1][2]

  • Cellular Dedifferentiation: In certain lineage-committed cells, such as myoblasts, this compound can induce a return to a more multipotent, progenitor-like state.

  • Polyploidy: Due to its impact on cytokinesis, this compound treatment can lead to cells with multiple sets of chromosomes.[2]

Q3: Is it possible for my cell line to be resistant to this compound?

Yes, some cell lines may exhibit intrinsic resistance or develop reduced sensitivity to this compound over time. For example, certain breast cancer cell lines have shown higher IC50 values (around 5 µM) compared to other cancer cell types, suggesting a degree of inherent resistance.[1] Resistance mechanisms can be linked to its molecular targets, Aurora B kinase and MEK1.[1]

Troubleshooting Guide: Why is this compound Not Working?

If you are not observing the expected effects of this compound in your experiments, consider the following potential issues and troubleshooting steps.

Issue 1: Suboptimal Experimental Conditions

The efficacy of this compound is critically dependent on the experimental setup.

  • Incorrect Concentration: The effective concentration of this compound varies significantly between cell lines and the desired biological outcome. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.

  • Inappropriate Cell Density: Cell density at the time of treatment can influence the cellular response to small molecule inhibitors. Ensure consistent cell seeding densities across all experiments.

  • Solvent Issues: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells and mask the effects of the compound. It is advisable to keep the final DMSO concentration in the culture medium at or below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experiments.

Issue 2: Problems with the this compound Compound

The quality and handling of the this compound compound itself can be a source of experimental failure.

  • Compound Degradation: this compound, like many small molecules, can be sensitive to light and temperature. It is recommended to store the stock solution at -20°C and protect it from direct sunlight.[3] Prepare fresh dilutions in culture media for each experiment, as the stability of this compound in aqueous solutions can be limited.

  • Poor Solubility: Ensure that your this compound stock solution is fully dissolved. Precipitates in the stock or working solutions will lead to inaccurate dosing and inconsistent results.

Issue 3: Cell Line-Specific Factors

The genetic and phenotypic characteristics of your cell line play a significant role in its response to this compound.

  • Intrinsic Resistance: Your cell line may have inherent mechanisms that confer resistance to this compound's effects. This could be due to low expression of its targets or the presence of drug efflux pumps.

  • Acquired Resistance: Prolonged exposure to this compound can lead to the selection of a resistant cell population. This can occur through various mechanisms, including:

    • Mutations in Target Kinases: Point mutations in the ATP-binding pocket of Aurora B kinase can prevent this compound from binding effectively.

    • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of MEK1 by activating alternative survival pathways, such as the PI3K/AKT pathway.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines
Cell LineApplicationEffective Concentration RangeIncubation TimeReference
C2C12 (murine myoblasts)Dedifferentiation20 nM48 hours[4]
Dedifferentiated Fat (DFAT) CellsEnhanced Cardiomyocyte Differentiation10 nMNot Specified[3]
Human Gastric Cancer (AGS, NCI-N87)Inhibition of Cell Viability10-20 µM24-48 hours[5]
Human Breast Cancer (MCF-7, MDA-MB-231)Reduction of Cell ViabilityDose-dependentNot Specified[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in your cell culture medium. Common concentration ranges to test are from 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used). Remove the old medium from the cells and add the this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing G2/M Cell Cycle Arrest by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentration of this compound (determined from the dose-response experiment) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase in the this compound-treated sample compared to the control indicates cell cycle arrest.[6]

Visualizations

Diagram 1: Simplified Signaling Pathway of this compound's Action

Reversine_Signaling cluster_targets Primary Targets cluster_pathways Downstream Pathways cluster_effects Cellular Effects This compound This compound AuroraB Aurora B Kinase This compound->AuroraB MEK1 MEK1 This compound->MEK1 Mitosis Mitosis AuroraB->Mitosis ERK_Pathway ERK Pathway MEK1->ERK_Pathway G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Apoptosis Apoptosis ERK_Pathway->Apoptosis Dedifferentiation Dedifferentiation ERK_Pathway->Dedifferentiation

Caption: Simplified signaling pathway illustrating this compound's inhibition of its primary targets.

Diagram 2: Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start This compound Not Working Check_Conditions Verify Experimental Conditions Start->Check_Conditions Check_Compound Assess this compound Compound Integrity Start->Check_Compound Check_CellLine Investigate Cell Line-Specific Factors Start->Check_CellLine Dose_Response Perform Dose-Response Curve Check_Conditions->Dose_Response Viability_Assay Check Cell Viability (e.g., MTT) Check_Conditions->Viability_Assay Solvent_Control Verify Vehicle Control Check_Conditions->Solvent_Control Storage_Handling Check Storage and Handling Procedures Check_Compound->Storage_Handling Solubility_Test Test Compound Solubility Check_Compound->Solubility_Test Literature_Review Review Literature for Cell Line Specificity Check_CellLine->Literature_Review Resistance_Test Consider Resistance Mechanisms Check_CellLine->Resistance_Test Outcome Identify Potential Cause Dose_Response->Outcome Viability_Assay->Outcome Solvent_Control->Outcome Storage_Handling->Outcome Solubility_Test->Outcome Literature_Review->Outcome Resistance_Test->Outcome

Caption: A logical workflow to troubleshoot experiments where this compound is not producing the expected results.

References

Technical Support Center: Overcoming Cellular Resistance to Reversine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Reversine. As acquired resistance to this compound is an emerging area of study, this guide extrapolates potential resistance mechanisms and troubleshooting strategies from known resistance to its primary targets: Aurora B Kinase and MEK1.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a 2,6-diamino-substituted purine (B94841) analog that functions as a potent, ATP-competitive inhibitor of several key kinases.[1] Its primary molecular targets include:

  • Aurora B Kinase: A crucial regulator of mitosis, particularly chromosome segregation and cytokinesis.[1]

  • Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the RAS/RAF/MEK/ERK signaling pathway that governs cell proliferation and survival.[1]

  • Monopolar Spindle 1 (MPS1): A kinase involved in the spindle assembly checkpoint.

Q2: What are the expected cellular effects of this compound treatment?

This compound has been demonstrated to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1] The primary cellular effects include:

  • Cell Cycle Arrest: Predominantly at the G2/M phase of the cell cycle.[1]

  • Apoptosis: Induction of programmed cell death, in some cases through the upregulation of Fas and Death Receptor 5 (DR5) signaling.[1]

  • Autophagy: Triggering of autophagic cell death in certain cancer cell types.[1]

  • Inhibition of Metastasis: Suppression of cancer cell migration and invasion.[1]

Q3: How can I prepare and store this compound for cell culture experiments?

This compound is soluble in DMSO.[2] For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C for up to two years.[3] For immediate use, the stock solution can be diluted to the desired working concentration in cell culture medium. It is advisable to prepare fresh dilutions for each experiment to avoid degradation.

Q4: Are there cell lines known to be intrinsically resistant to this compound?

While specific studies on acquired this compound resistance are limited, some cell lines exhibit higher intrinsic resistance than others. For example, certain breast cancer cell lines have shown higher IC50 values (around 5 µM) compared to cholangiocarcinoma cell lines, suggesting a degree of inherent resistance.[1] The mechanisms underlying this intrinsic resistance are likely linked to the expression levels and activity of its target kinases and downstream signaling pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected IC50 Values

Symptom: You observe significant variability in the IC50 value of this compound for the same cell line across different experiments, or the IC50 value is consistently higher than what is reported in the literature.

Potential Cause Recommended Solution
Cell Culture Conditions Ensure consistent cell passage number, seeding density, and confluence at the time of treatment.[4][5]
Reagent Variability Use the same batch of media, serum, and other reagents for all related experiments.[1]
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Assay Method Standardize the cell viability assay protocol, including incubation times and reading parameters.[5]
Issue 2: Decreased Sensitivity or Acquired Resistance to this compound

Symptom: The IC50 value of this compound in your cell line has significantly increased after prolonged treatment, and the expected downstream effects (e.g., G2/M arrest, apoptosis) are diminished at previously effective concentrations.[1]

Potential Cause Recommended Solution
Mutations in Aurora B Kinase Sequence the ATP-binding pocket of the Aurora B kinase gene to identify potential mutations that prevent this compound binding.[1]
Increased Drug Efflux Perform an ABC transporter assay (e.g., Rhodamine 123 efflux assay) to determine if the overexpression of drug efflux pumps is responsible for reduced intracellular drug concentration.[1]
Activation of Bypass Signaling Pathways Use Western blotting to analyze the activation status of pro-survival pathways such as PI3K/AKT or STAT3.[1]
Upregulation of Anti-Apoptotic Proteins Assess the expression levels of anti-apoptotic proteins like BCL2 via Western blot.[1]
Issue 3: High Background in Western Blots for Phosphorylated Proteins

Symptom: When probing for phosphorylated targets of this compound (e.g., phospho-Aurora B), you observe high background on your Western blot, making it difficult to interpret the results.

Potential Cause Recommended Solution
Blocking Buffer Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can be detected by phospho-specific antibodies. Use 5% BSA in TBST instead.[6][7]
Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[8]
Washing Steps Increase the number and duration of washing steps with TBST to remove non-specifically bound antibodies.
Membrane Handling Ensure the membrane does not dry out at any point during the procedure.[8]

Quantitative Data

Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

The development of this compound-resistant cell lines can be achieved by continuous exposure to escalating doses of the drug over several months.[9][10] A significant increase in the IC50 value (typically >3-fold) indicates the acquisition of resistance.[11] The following table provides a representative comparison of IC50 values that might be observed.

Cell LineParental (Sensitive) IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
Ovarian Cancer (e.g., A2780) 2.52510
Colon Cancer (e.g., HCT116) 1.8158.3

Note: These are hypothetical values for illustrative purposes. Actual IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Western Blot for Phospho-Aurora B Kinase

This protocol details the detection of phosphorylated Aurora B kinase, a primary target of this compound.

a. Sample Preparation:

  • Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Keep samples on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[12]

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

b. Gel Electrophoresis and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 1-2 hours in a cold room or using a semi-dry transfer system.[13]

c. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with a primary antibody against phospho-Aurora B (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][14]

  • Wash the membrane three times for 10 minutes each with TBST.[12]

  • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.[13]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

ABC Transporter Assay (Rhodamine 123 Efflux)

This protocol measures the activity of drug efflux pumps, a common mechanism of drug resistance.

a. Cell Preparation:

  • Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare separate tubes for control (no inhibitor) and test samples (with a known ABC transporter inhibitor like Verapamil at 50 µM).

b. Rhodamine 123 Loading:

  • Add Rhodamine 123 to all tubes at a final concentration of 1 µg/mL.

  • Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.

c. Efflux Assay:

  • Centrifuge the cells at 400g for 5 minutes and discard the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in fresh, pre-warmed culture medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

d. Flow Cytometry Analysis:

  • After the efflux period, place the tubes on ice to stop the process.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525-530 nm.[8]

  • Compare the mean fluorescence intensity (MFI) of the control and inhibitor-treated samples. A significant increase in MFI in the presence of the inhibitor indicates active efflux of Rhodamine 123.

Sanger Sequencing of Aurora B Kinase Gene

This protocol provides a general workflow for identifying mutations in the Aurora B kinase gene (AURKB).

a. Primer Design and PCR Amplification:

  • Design primers to amplify the region of the AURKB gene that encodes the ATP-binding pocket. Publicly available primer design tools and databases can be used for this purpose.

  • Perform PCR using genomic DNA extracted from both the sensitive and resistant cell lines as templates.

b. PCR Product Purification:

  • Run the PCR products on an agarose (B213101) gel to confirm the correct size of the amplicon.

  • Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit to remove primers and dNTPs.

c. Sequencing Reaction:

  • Set up sequencing reactions using the purified PCR product as a template and one of the PCR primers as the sequencing primer.

  • Perform cycle sequencing.

d. Sequence Analysis:

  • Purify the sequencing reaction products and analyze them on a capillary electrophoresis-based DNA sequencer.

  • Align the sequence data from the resistant cell line with that of the sensitive (wild-type) cell line to identify any mutations.

Visualizations

Signaling Pathways

Reversine_Resistance_Pathways cluster_Reversine_Action This compound Action cluster_Cellular_Outcomes Cellular Outcomes cluster_Resistance_Mechanisms Resistance Mechanisms This compound This compound AurB Aurora B Kinase This compound->AurB Inhibits MEK1 MEK1 This compound->MEK1 Inhibits CellCycleArrest G2/M Arrest AurB->CellCycleArrest Proliferation Proliferation Apoptosis Apoptosis AurB_mut Aurora B Mutation AurB_mut->AurB Prevents binding ABC ABC Transporters ABC->this compound Drug Efflux PI3K_AKT PI3K/AKT Pathway (Bypass) PI3K_AKT->Proliferation Promotes BCL2 BCL2 Upregulation BCL2->Apoptosis Inhibits

Caption: Overview of this compound action and mechanisms of cellular resistance.

PI3K_AKT_Bypass PI3K/AKT Bypass Pathway in this compound Resistance RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance This compound Resistance Proliferation->Resistance

Caption: Activation of the PI3K/AKT pathway as a bypass mechanism.

Experimental Workflows

Western_Blot_Workflow A 1. Sample Preparation (Lysis, Quantification) B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking (5% BSA in TBST) C->D E 5. Primary Antibody Incubation (e.g., anti-phospho-AurB) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (ECL Substrate) F->G H 8. Image Analysis G->H

Caption: A streamlined workflow for Western blot analysis.

ABC_Transporter_Workflow A 1. Cell Preparation (1x10^6 cells/mL) B 2. Rhodamine 123 Loading (1 µg/mL, 30-60 min) A->B C 3. Wash Cells (2x with cold PBS) B->C D 4. Efflux Incubation (1-2 hours with/without inhibitor) C->D E 5. Flow Cytometry Analysis D->E F 6. Compare MFI (Inhibitor vs. Control) E->F

Caption: Workflow for the Rhodamine 123 ABC transporter efflux assay.

References

Technical Support Center: Best Practices for Reversine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution and storage of Reversine. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO.[2] It has poor solubility in water and ethanol (B145695).[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a desired concentration, for example, 10 mM or 100 mM.[3] Ensure the powder is completely dissolved by vortexing. If needed, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[4] Always use fresh, anhydrous DMSO to avoid moisture that can reduce solubility.[1]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: this compound powder should be stored at 4°C and protected from light.[4] For long-term storage, this compound stock solutions in DMSO are stable for up to 2 years when aliquoted and stored at -20°C.[4][5] For short-term storage, refrigeration at 2-8°C is possible, but -20°C is recommended to maintain stability.[5] Avoid repeated freeze-thaw cycles.

Q4: What is a typical working concentration for this compound in cell culture experiments?

A4: The working concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Typical concentrations range from the nanomolar to the low micromolar range. For example, concentrations between 0.1 µM and 10 µM have been used to study effects on cell viability and proliferation.[3] For cellular reprogramming experiments, a starting concentration of 5 µM is often used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How stable is this compound in cell culture medium?

A5: The stability of this compound in aqueous solutions like cell culture media can be limited. To minimize degradation and precipitation, it is best practice to prepare fresh dilutions of the DMSO stock solution in pre-warmed cell culture medium immediately before each experiment.[7] Avoid storing this compound in culture medium for extended periods.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to cell culture medium.

Possible Causes and Solutions:

  • High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.

    • Solution: Perform a dose-response curve to determine the lowest effective concentration. If a high concentration is necessary, consider preparing an intermediate dilution in pre-warmed media before adding it to the final culture volume.[7]

  • Improper Dilution Technique: Rapidly adding the concentrated DMSO stock to the medium can create localized high concentrations, leading to precipitation.

    • Solution: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-wise while gently swirling the medium to ensure rapid and even distribution.[7][8]

  • Low Temperature of Medium: Adding the DMSO stock to cold medium can decrease the solubility of this compound.

    • Solution: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[8]

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation of the compound.

    • Solution: Keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.1% (v/v).[6]

  • Interaction with Media Components: Proteins and salts in the serum and basal media can sometimes interact with the compound, reducing its solubility.[8]

    • Solution: Test for precipitation in both serum-containing and serum-free media to identify if serum components are a contributing factor. If possible, prepare the final dilution in serum-free medium first, then add serum.

Issue 2: Incomplete dissolution of this compound powder in DMSO.

Possible Causes and Solutions:

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent for hydrophobic compounds like this compound.[1]

    • Solution: Use fresh, anhydrous, high-quality DMSO. Store DMSO properly, tightly capped, and in a dry environment.

  • Insufficient Mixing or Temperature: The powder may not have been given enough energy to fully dissolve.

    • Solution: Vortex the solution for an extended period. If crystals are still visible, incubate the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a stock solution at a concentration higher than its solubility limit.

    • Solution: While high-concentration stocks are possible, refer to the manufacturer's datasheet for the maximum recommended solubility. If a very high concentration is required, you may need to prepare a slightly lower concentration stock.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOReadily SolubleRecommended solvent for stock solutions.[1][2]
WaterPoorly Soluble[1]
EthanolPoorly Soluble[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Instructions
Powder4°CLong-termProtect from light.[4]
Stock Solution (in DMSO)-20°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[4][5]
Stock Solution (in DMSO)2-8°CShort-term-20°C is preferred for long-term stability.[5]
Working Solution (in Media)37°CUse ImmediatelyPrepare fresh before each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution (e.g., 10 mM):

    • Weigh out the appropriate amount of this compound powder. For a 10 mM stock solution of this compound (Molecular Weight: 393.49 g/mol ), you would dissolve 3.935 mg in 1 mL of anhydrous DMSO.

    • Add the DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution at 37°C for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Prepare Working Solution (e.g., 10 µM):

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.

    • Add the stock solution drop-wise to the medium while gently swirling to ensure immediate and thorough mixing.

    • Use the freshly prepared working solution for your experiment immediately.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is a general guideline and may need optimization for specific cell lines.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not lead to overconfluence by the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the chosen duration (e.g., 24 or 48 hours).[3]

  • Cell Harvesting and Fixation:

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight at -20°C).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This is a general protocol and should be adapted based on the specific kit manufacturer's instructions.

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Use appropriate controls to set up the quadrants for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Reversine_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment reversine_powder This compound Powder dmso Anhydrous DMSO stock_solution 10 mM Stock Solution reversine_powder->stock_solution Dissolve dmso->stock_solution storage Aliquot & Store at -20°C stock_solution->storage thaw_stock Thaw Stock Aliquot storage->thaw_stock warm_media Pre-warm Media (37°C) working_solution Prepare Working Solution (e.g., 10 µM) thaw_stock->working_solution warm_media->working_solution Add dropwise treat_cells Treat Cells in Culture working_solution->treat_cells analysis Analysis (e.g., Flow Cytometry) treat_cells->analysis

Caption: Experimental workflow for preparing and using this compound solutions.

Reversine_Signaling_Pathway cluster_kinase Kinase Inhibition cluster_effects Downstream Cellular Effects This compound This compound aurora_a Aurora Kinase A This compound->aurora_a Inhibits aurora_b Aurora Kinase B This compound->aurora_b Inhibits mek1 MEK1 This compound->mek1 Inhibits mitotic_arrest G2/M Arrest aurora_a->mitotic_arrest aurora_b->mitotic_arrest polyploidy Polyploidy aurora_b->polyploidy Cytokinesis Failure reduced_proliferation Reduced Proliferation mek1->reduced_proliferation apoptosis Apoptosis mitotic_arrest->apoptosis reduced_proliferation->apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Navigating Batch-to-Batch Variability with Reversine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to utilizing Reversine in your experiments while minimizing batch-to-batch variability. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the reproducibility and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound, a 2,6-disubstituted purine (B94841) derivative, is a small molecule known for its ability to induce cellular dedifferentiation, effectively reverting lineage-committed cells to a more plastic, progenitor-like state. Its primary mechanism of action involves the inhibition of several key kinases crucial for cell cycle regulation and cytokinesis. These include Aurora kinase A, Aurora kinase B, Aurora kinase C, and Mitogen-activated protein kinase kinase 1 (MEK1).[1]

Q2: What are the common applications of this compound in research?

This compound is widely used in regenerative medicine and cancer research. Its ability to induce dedifferentiation makes it a valuable tool for generating progenitor cells for tissue engineering and studying cellular plasticity. In oncology, this compound's inhibitory effect on Aurora kinases, which are often overexpressed in cancer cells, is exploited to induce cell cycle arrest, polyploidy, and apoptosis in tumor models.[2]

Q3: What are the main causes of batch-to-batch variability in this compound experiments?

Batch-to-batch variability in experiments using this compound can stem from several factors:

  • Compound Integrity: Inconsistent purity, formulation, or degradation of the this compound compound between batches.

  • Cellular Factors: Variations in cell line passage number, cell density at the time of treatment, and the overall health and stress levels of the cells.

  • Experimental Parameters: Inconsistencies in this compound concentration, duration of treatment, and media exchange schedules.

  • Supplier Variability: Differences in the quality and formulation of this compound from different suppliers.

Q4: How can I minimize the risk of batch-to-batch variability?

To enhance the reproducibility of your experiments, consider the following:

  • Source a reliable supplier: Purchase this compound from a reputable vendor that provides a certificate of analysis with detailed information on purity and quality control.

  • Standardize protocols: Maintain consistent cell culture conditions, including media composition, passage number, and seeding density. Adhere strictly to a well-defined experimental protocol for this compound treatment.

  • Aliquot and store properly: Upon receipt, aliquot this compound stock solutions and store them at the recommended temperature to prevent degradation from repeated freeze-thaw cycles.

  • Perform dose-response curves: For each new batch of this compound or when using a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration for your desired effect.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High Cell Death/Toxicity This compound concentration is too high. Cells are stressed or unhealthy.Perform a dose-response curve to identify the optimal non-toxic concentration. Ensure cells are healthy and in the logarithmic growth phase before treatment. Reduce the final DMSO concentration in the culture medium.
Low Dedifferentiation Efficiency Suboptimal this compound concentration or treatment duration. Cell density is too high or too low.Optimize the concentration and duration of this compound treatment. Ensure consistent and optimal cell seeding density.
High Incidence of Polyploidy Inhibition of Aurora kinases leading to cytokinesis failure. This is a known effect of this compound.If dedifferentiation is the goal, a certain level of polyploidy might be unavoidable. Optimize the this compound concentration to a level that induces plasticity without excessive polyploidy. Consider a shorter treatment duration.
Inconsistent Results Between Experiments Variation in this compound stock solution. Inconsistent cell culture conditions.Prepare fresh this compound stock solutions regularly. Strictly control for cell passage number, seeding density, and media changes.
Loss of Desired Effect Over Time Development of cellular resistance.Consider a gradual increase in this compound concentration. Re-evaluate the expression of target kinases in your cells.

Quantitative Data

This compound Inhibitory Concentrations (IC50)

The following table summarizes the IC50 values of this compound against its primary kinase targets and in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration for your experiments.

Target/Cell Line IC50 (nM) Reference
Kinase Targets
Aurora Kinase A400[3]
Aurora Kinase B500[3]
Aurora Kinase C400[3]
Cancer Cell Lines
A549 (Non-small cell lung cancer)4000[4]
H1299 (Non-small cell lung cancer)20000[4]
H1435 (Non-small cell lung cancer)900[4]
H23 (Non-small cell lung cancer)9700[4]

Experimental Protocols

Protocol 1: Induction of Dedifferentiation in C2C12 Myoblasts

This protocol provides a general guideline for inducing the dedifferentiation of C2C12 myoblasts into multipotent progenitor cells using this compound.

Materials:

  • C2C12 myoblasts

  • Growth Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density of approximately 5,000-10,000 cells/cm².

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Replace the growth medium with fresh medium containing the desired concentration of this compound. A typical starting concentration for C2C12 dedifferentiation is 5 µM. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for 48-72 hours. Monitor the cells daily for morphological changes.

  • Medium Change: Replace the medium with fresh this compound-containing medium every 48 hours.

  • Assessment of Dedifferentiation: After the treatment period, assess dedifferentiation by examining cell morphology (loss of myotube formation) and analyzing the expression of pluripotency markers (e.g., Oct4, Nanog) via immunofluorescence or RT-qPCR.

  • Redifferentiation (Optional): To confirm the multipotent nature of the dedifferentiated cells, they can be subsequently cultured in differentiation-inducing media for other lineages (e.g., osteogenic or adipogenic media).

Signaling Pathways and Experimental Workflows

This compound's Impact on Cell Cycle Regulation via Aurora Kinase B Inhibition

This compound's inhibition of Aurora Kinase B disrupts the final stages of mitosis, leading to a failure of cytokinesis and the formation of polyploid cells. This is a key mechanism behind its anti-proliferative effects in cancer cells.

G cluster_0 Mitosis cluster_1 This compound Action cluster_2 Downstream Effects Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis NormalDaughterCells NormalDaughterCells Cytokinesis->NormalDaughterCells results in This compound This compound This compound->Cytokinesis disrupts AuroraB Aurora Kinase B This compound->AuroraB inhibits CytokinesisFailure CytokinesisFailure This compound->CytokinesisFailure HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates CENPA CENP-A AuroraB->CENPA phosphorylates MCAK MCAK AuroraB->MCAK phosphorylates Centralspindlin Centralspindlin AuroraB->Centralspindlin phosphorylates RhoA RhoA Centralspindlin->RhoA activates MyosinII Myosin II RhoA->MyosinII activates MyosinII->Cytokinesis drives PolyploidCell PolyploidCell CytokinesisFailure->PolyploidCell

Caption: Inhibition of Aurora Kinase B by this compound disrupts cytokinesis, leading to polyploidy.

This compound-Mediated Dedifferentiation through MEK1 Inhibition

By inhibiting MEK1, a key component of the MAPK/ERK signaling pathway, this compound can promote a more plastic, dedifferentiated state in certain cell types. This is often associated with the upregulation of pluripotency-associated factors.

G cluster_0 MAPK/ERK Pathway cluster_1 This compound Action cluster_2 Cellular Outcomes GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates This compound This compound This compound->MEK1 inhibits CellDifferentiation CellDifferentiation This compound->CellDifferentiation suppresses PluripotencyFactors Pluripotency Factors (e.g., Oct4, Nanog) This compound->PluripotencyFactors upregulates CellProliferation CellProliferation TranscriptionFactors->CellProliferation TranscriptionFactors->CellDifferentiation Dedifferentiation Dedifferentiation PluripotencyFactors->Dedifferentiation

Caption: this compound inhibits MEK1, suppressing differentiation and promoting a dedifferentiated state.

General Experimental Workflow for this compound Treatment

This workflow outlines the key steps for a typical cell culture experiment involving this compound, from initial cell seeding to final analysis. Adhering to a standardized workflow is critical for minimizing variability.

G start Start cell_seeding Cell Seeding (Standardized Density) start->cell_seeding adhesion 24h Adhesion cell_seeding->adhesion treatment This compound Treatment (Optimized Concentration) adhesion->treatment incubation Incubation (Defined Duration) treatment->incubation monitoring Daily Morphological Monitoring incubation->monitoring media_change Media Change (Consistent Schedule) incubation->media_change endpoint Endpoint Analysis incubation->endpoint monitoring->incubation media_change->incubation analysis Data Analysis (e.g., Imaging, qPCR, Flow Cytometry) endpoint->analysis end End analysis->end

Caption: A standardized experimental workflow for consistent results with this compound.

References

Technical Support Center: Flow Cytometry Analysis of Reversine-Treated Cells for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Reversine to induce cell cycle arrest and analyzing the effects via flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the cell cycle?

This compound, a synthetic purine (B94841) derivative, is a potent small molecule known to induce cell cycle arrest, polyploidy, and in some cases, apoptosis in various cell lines.[1][2][3] Its primary mechanism involves the inhibition of several kinases crucial for cell cycle regulation, including Monopolar Spindle 1 (MPS1) and MEK1.[4] By inhibiting these kinases, this compound can disrupt the formation of the mitotic spindle and the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[4] Some studies have also reported a G0/G1 phase arrest in certain cell types.[5]

Q2: What is the expected outcome of this compound treatment on a cell cycle histogram from flow cytometry?

Following successful treatment with this compound, a significant accumulation of cells in the G2/M phase is the most commonly observed outcome.[2][4] This will appear as an increase in the height of the G2/M peak (containing 4N DNA content) on the flow cytometry histogram compared to an untreated control.[4] Concurrently, a decrease in the percentage of cells in the G0/G1 phase is expected.[4] In some instances, a sub-G1 peak may appear, indicating the presence of apoptotic cells with fragmented DNA.[4][6] The appearance of cells with >4N DNA content can indicate polyploidy.[2][7]

Q3: What concentration of this compound should I use for my experiments?

The optimal concentration of this compound is highly cell-line dependent and should be determined empirically through a dose-response experiment.[8] Generally, concentrations in the low micromolar range (e.g., 0.1 µM to 10 µM) are effective for inducing cell cycle arrest.[4] It is recommended to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel to identify a concentration that induces cell cycle arrest without causing excessive cytotoxicity.

Q4: How long should I treat my cells with this compound?

The optimal treatment duration will vary depending on the cell line and its doubling time. A common starting point is to treat for a period equivalent to one to two cell cycles (e.g., 24 to 48 hours).[4] A time-course experiment is recommended to determine the point of maximal cell cycle arrest.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No significant change in the cell cycle profile after this compound treatment. 1. Inactive this compound: The compound may have degraded. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 3. Insufficient Treatment Time: The incubation period may be too short. 4. Cell Line Resistance: The cell line may be insensitive to this compound.1. Prepare a fresh stock solution of this compound. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Conduct a time-course experiment to assess the effects at different time points. 4. Consult the literature to see if the specific cell line has been reported to be resistant. Consider using a different cell cycle synchronization agent as a positive control.
High percentage of cell death (large sub-G1 peak) and low cell count. 1. This compound Concentration is Too High: The concentration is causing significant apoptosis or necrosis.[8] 2. Prolonged Treatment: The incubation time is too long, leading to increased cell death.1. Perform a dose-response experiment to find a concentration that induces arrest with minimal cell death.[8] 2. Reduce the treatment duration.
Broad and poorly resolved peaks in the flow cytometry histogram. 1. Improper Cell Fixation: Inadequate or harsh fixation can lead to DNA degradation. 2. Cell Clumping: Aggregates of cells will not be accurately analyzed. 3. High Flow Rate: Running the sample too quickly on the cytometer can decrease resolution.[9][10] 4. RNase Treatment Incomplete: Residual RNA can interfere with propidium (B1200493) iodide (PI) staining.1. Ensure proper fixation with cold 70% ethanol (B145695), adding it dropwise while vortexing gently. 2. Gently pipette the cell suspension before analysis to break up clumps. Consider filtering the cell suspension. 3. Use a low flow rate during acquisition on the flow cytometer.[9][10] 4. Ensure adequate RNase A concentration and incubation time.
Appearance of a peak representing >4N DNA content. 1. Induction of Polyploidy: this compound is known to induce polyploidy in some cell lines by inhibiting cytokinesis.[2][8]This may be an expected biological effect of this compound. Quantify the percentage of polyploid cells as part of your analysis.
High background noise or non-specific staining. 1. Excessive PI Staining: Too much propidium iodide can lead to high background. 2. Cell Debris: Debris from dead cells can bind PI and increase background.1. Optimize the concentration of the PI staining solution. 2. Wash cells thoroughly with PBS before fixation and staining. Consider using a debris exclusion gate during flow cytometry analysis.

Experimental Protocols

Protocol: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.

    • While gently vortexing, add 3 ml of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for longer periods.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µl of PI Staining Solution (containing RNase A).

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.[9][10]

    • Collect at least 10,000 events per sample.

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.

    • Analyze the DNA content using a histogram of PI fluorescence (linear scale).

Data Presentation

Table 1: Expected Trends in Cell Cycle Distribution Following this compound Treatment

Treatment% of Cells in G0/G1% of Cells in S Phase% of Cells in G2/M% of Cells in Sub-G1% of Polyploid Cells (>4N)
Vehicle Control HighModerateLowLowVery Low
This compound (Effective Concentration) DecreasedVariableSignificantly Increased May IncreaseMay Increase

Note: The actual percentages will vary depending on the cell line, this compound concentration, and treatment duration.

Visualizations

Reversine_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Analysis start Seed Cells treat Treat with this compound start->treat incubate Incubate (e.g., 24-48h) treat->incubate harvest Harvest Cells incubate->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain flow Acquire on Flow Cytometer stain->flow gate Gate on Single Cells flow->gate analyze Analyze DNA Content Histogram gate->analyze

Caption: Experimental workflow for analyzing cell cycle arrest in this compound-treated cells.

Reversine_Pathway cluster_kinases Target Kinases cluster_effects Cellular Effects cluster_outcome Cell Cycle Outcome This compound This compound MPS1 MPS1 This compound->MPS1 Inhibits MEK1 MEK1 This compound->MEK1 Inhibits Spindle_Checkpoint Spindle Assembly Checkpoint Disruption MPS1->Spindle_Checkpoint Regulates Cytokinesis_Inhibition Cytokinesis Inhibition MEK1->Cytokinesis_Inhibition Regulates G2M_Arrest G2/M Arrest Spindle_Checkpoint->G2M_Arrest Polyploidy Polyploidy Cytokinesis_Inhibition->Polyploidy

Caption: Simplified signaling pathway of this compound-induced cell cycle arrest.

References

Validation & Comparative

A Comparative Analysis of Reversine and Other Aurora Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and experimental evaluation of Reversine in comparison to other prominent Aurora kinase inhibitors.

Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of mitosis.[1] Their overexpression in various cancers has made them a significant target for anticancer drug development.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound, a 2,6-disubstituted purine, with other well-established Aurora kinase inhibitors such as Tozasertib (VX-680), AZD1152, and Alisertib (MLN8237).[3][4] The comparative analysis is supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in their study design and interpretation.

Mechanism of Action and Inhibitor Specificity

This compound functions as an ATP-competitive inhibitor of Aurora kinases, leading to a failure in cytokinesis and the induction of polyploidy in treated cells.[4][5] While initially identified for its ability to induce cell dedifferentiation, its potent anti-proliferative effects against various cancer cell lines have positioned it as a promising anticancer agent.[3][6] Unlike some highly selective inhibitors, this compound exhibits a broader kinase inhibition profile, which may contribute to its diverse cellular effects.[7][8][9]

In contrast, other inhibitors have been developed with greater specificity for individual Aurora kinase family members. For instance, Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase, while AZD1152-HQPA (the active metabolite of AZD1152) is highly selective for Aurora B.[10][11] Tozasertib (VX-680) is considered a pan-Aurora kinase inhibitor, with high affinity for Aurora A, B, and C.[12][13][14]

Quantitative Comparison of Inhibitor Potency

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki), which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported inhibitory activities of this compound and its counterparts against Aurora kinases.

InhibitorTarget Kinase(s)IC50 / Ki ValuesReference(s)
This compound Aurora A, B, CIC50: ~400 nM (Aurora A), ~500 nM (Aurora B), ~400 nM (Aurora C)[15]
Tozasertib (VX-680) Pan-Aurora (A, B, C), FLT-3, BCR-ABLKi: 0.6 nM (Aurora A), 18 nM (Aurora B), 5 nM (Aurora C)[13][14]
AZD1152-HQPA Aurora B >> Aurora AKi: 0.36 nM (Aurora B), 1369 nM (Aurora A)[10]
Alisertib (MLN8237) Aurora A >> Aurora BIC50: 1 nM (Aurora A)[11]

Cellular Effects and In Vivo Efficacy

The inhibition of different Aurora kinases leads to distinct cellular phenotypes. Inhibition of Aurora A, crucial for centrosome maturation and spindle assembly, typically results in G2/M arrest.[16][17] In contrast, inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome alignment, failed cytokinesis, and endoreduplication (the replication of the genome without cell division).[10][18]

  • This compound has been shown to induce G2/M arrest, apoptosis, and autophagy in various cancer cell lines, including breast cancer and cholangiocarcinoma.[6][9] Its ability to inhibit both Aurora A and B contributes to these multifaceted effects.[4][5]

  • Tozasertib (VX-680) , as a pan-inhibitor, induces a phenotype consistent with the inhibition of both Aurora A and B, leading to G2/M arrest, endoreduplication, and apoptosis.[12] It has demonstrated significant tumor growth reduction in preclinical xenograft models of leukemia and pancreatic cancer.[12]

  • AZD1152 treatment results in chromosome misalignment, prevention of cell division, and apoptosis, consistent with its potent inhibition of Aurora B.[10] It has shown efficacy in inhibiting the growth of colon, lung, and hematologic tumor xenografts.[10]

  • Alisertib (MLN8237) , a selective Aurora A inhibitor, induces G2/M arrest and apoptosis.[11] It has shown antitumor activity in a broad range of solid tumor and lymphoma models.[11][19]

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and the experimental methods used to evaluate these inhibitors is crucial for researchers.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitors Inhibitor Action Centrosome Duplication Centrosome Duplication Prophase Prophase Centrosome Duplication->Prophase Aurora A Metaphase Metaphase Prophase->Metaphase Aurora A (Spindle Assembly) Anaphase Anaphase Metaphase->Anaphase Aurora B (Chromosome Segregation) Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora B This compound This compound This compound->Prophase Inhibits Aurora A/B This compound->Metaphase This compound->Anaphase Alisertib Alisertib Alisertib->Prophase Inhibits Aurora A AZD1152 AZD1152 AZD1152->Metaphase Inhibits Aurora B AZD1152->Anaphase Tozasertib Tozasertib Tozasertib->Prophase Inhibits Aurora A/B/C Tozasertib->Metaphase Tozasertib->Anaphase

Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibitor intervention.

A typical workflow for evaluating a novel Aurora kinase inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow Experimental Workflow for Evaluating Aurora Kinase Inhibitors Biochemical_Screening In Vitro Kinase Assay (IC50 Determination) Cell_Based_Assays Cell Viability & Proliferation Assays Biochemical_Screening->Cell_Based_Assays Target_Engagement Western Blot for p-Histone H3 Cell_Based_Assays->Target_Engagement Phenotypic_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Phenotypic_Analysis In_Vivo_Studies Xenograft Models Phenotypic_Analysis->In_Vivo_Studies

Caption: A general experimental workflow for the characterization of Aurora kinase inhibitors.

Detailed Experimental Protocols

Below are representative protocols for key experiments used to characterize Aurora kinase inhibitors.

In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified Aurora kinase.

  • Objective: To determine the concentration of the inhibitor that reduces kinase activity by 50%.

  • Materials:

    • Purified recombinant Aurora kinase (A or B)

    • Kinase buffer

    • ATP

    • Substrate (e.g., Kemptide)

    • Test inhibitor compound

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Methodology:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the kinase, substrate, and diluted inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).[20]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[20]

    • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-Histone H3 (Target Engagement)

This assay confirms that the inhibitor is engaging its target (Aurora B) within the cell by measuring the phosphorylation of a key downstream substrate, Histone H3 at Serine 10.[4]

  • Objective: To assess the in-cell inhibition of Aurora B kinase activity.

  • Materials:

    • Cancer cell line

    • Test inhibitor compound

    • Lysis buffer

    • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Methodology:

    • Treat cells with various concentrations of the inhibitor for a specified time (e.g., 12-24 hours).[5]

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against phospho-Histone H3 (Ser10).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[16]

    • A dose-dependent decrease in the phospho-Histone H3 signal indicates successful target engagement.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the inhibitor on cell cycle progression.

  • Objective: To identify inhibitor-induced cell cycle arrest (e.g., G2/M) or polyploidy.

  • Materials:

    • Cancer cell line

    • Test inhibitor compound

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Methodology:

    • Treat cells with the inhibitor for a defined period (e.g., 24-48 hours).

    • Harvest and fix the cells in cold 70% ethanol.[16]

    • Stain the cells with PI solution, which intercalates with DNA.

    • Analyze the DNA content of the cells using a flow cytometer.

    • An accumulation of cells with 4N DNA content suggests G2/M arrest, while the appearance of cells with >4N DNA content indicates polyploidy.[16][21]

Conclusion

This compound presents itself as a potent, multi-faceted Aurora kinase inhibitor with significant anti-proliferative activity against a range of cancer cells. Its broader inhibition profile, while potentially leading to off-target effects, may also offer therapeutic advantages in certain contexts. In comparison, inhibitors like Alisertib and AZD1152 provide more targeted approaches for dissecting the specific roles of Aurora A and Aurora B, respectively. The choice of inhibitor will ultimately depend on the specific research question and the desired biological outcome. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret their studies on this important class of anticancer agents.

References

A Head-to-Head Battle of Small Molecules: Reversine vs. CHIR99021 in Directed Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular reprogramming and directed differentiation, the choice of small molecules is a critical determinant of experimental success. This guide provides an objective comparison of two prominent players in the field: Reversine, a purine (B94841) derivative known for its ability to induce cellular plasticity, and CHIR99021, a potent GSK-3 inhibitor and activator of the Wnt/β-catenin signaling pathway.

This comprehensive analysis delves into the mechanisms of action, presents quantitative data from various studies, and provides detailed experimental protocols to assist in the selection of the optimal compound for specific research applications, with a focus on cardiomyocyte and definitive endoderm differentiation.

At a Glance: this compound vs. CHIR99021

FeatureThis compoundCHIR99021
Primary Mechanism Induces dedifferentiation and increases cellular plasticity.[1]Activates Wnt/β-catenin signaling via GSK-3 inhibition.[2][3]
Molecular Targets Dual inhibitor of nonmuscle myosin II heavy chain and MEK1.[1]Glycogen Synthase Kinase 3α (GSK-3α) and GSK-3β.[3]
Key Applications Reprogramming of lineage-committed cells to a more primitive state, followed by redifferentiation.[1]Maintenance of pluripotency and directed differentiation into various lineages, including mesoderm and endoderm.[3]
Reported Cell Types Myoblasts, fibroblasts, osteoblasts, mesenchymal stem cells, dedifferentiated fat cells.[1][4][5]Embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs).[2][3][6]

Mechanism of Action: Two Distinct Paths to Cellular Reprogramming

This compound and CHIR99021 employ fundamentally different strategies to influence cell fate.

This compound: The Plasticity Enhancer

This compound acts by inducing a state of "dedifferentiation," causing specialized cells to revert to a more progenitor-like state with increased plasticity.[1] This is achieved through the dual inhibition of nonmuscle myosin II heavy chain and MEK1.[1] By disrupting the cytoskeleton and key signaling pathways, this compound effectively "resets" the cell's developmental commitment, making it amenable to subsequent redifferentiation into new lineages.

Reversine_Mechanism This compound This compound MEK1 MEK1 This compound->MEK1 Inhibits Nonmuscle_Myosin_II Nonmuscle Myosin II This compound->Nonmuscle_Myosin_II Inhibits Dedifferentiation Increased Cellular Plasticity (Dedifferentiation)

Mechanism of this compound Action

CHIR99021: The Wnt/β-catenin Maestro

CHIR99021 is a highly selective and potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[3] GSK-3 is a key component of the "destruction complex" that targets β-catenin for degradation. By inhibiting GSK-3, CHIR99021 allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes.[2][7] This activation of the canonical Wnt/β-catenin pathway is a critical step in both maintaining the pluripotency of stem cells and directing their differentiation towards specific lineages like cardiomyocytes and definitive endoderm.[3][8]

CHIR99021_Mechanism CHIR99021 CHIR99021 GSK3 GSK-3 CHIR99021->GSK3 Inhibits beta_catenin_destruction β-catenin Destruction Complex GSK3->beta_catenin_destruction Activates beta_catenin_accumulation β-catenin Accumulation beta_catenin_destruction->beta_catenin_accumulation Inhibits Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin_accumulation->Wnt_Target_Genes Activates

Mechanism of CHIR99021 Action

Performance in Directed Differentiation: A Data-Driven Comparison

While direct comparative studies are limited, analysis of individual research provides valuable insights into the efficacy of each compound.

Cardiomyocyte Differentiation

This compound:

Studies have demonstrated the potential of this compound to enhance the generation of cardiomyocytes from mesenchymal stem cells (MSCs) and dedifferentiated fat (DFAT) cells.

Starting Cell TypeThis compound ConcentrationKey FindingsReference
Bone Marrow-derived MSCs20 nMIncreased plasticity and generation of cells positive for early cardiac markers (GATA-4, MLC-2α) after subsequent induction.[5][5]
Dedifferentiated Fat (DFAT) Cells10 nMOptimal concentration for enhancing differentiation into mature cardiomyocytes, as indicated by increased cTnT expression.[1][4][1][4]

CHIR99021:

CHIR99021 is a cornerstone of many cardiomyocyte differentiation protocols from pluripotent stem cells (PSCs), often used to initiate mesoderm induction.

Starting Cell TypeCHIR99021 ConcentrationDifferentiation EfficiencyReference
Mouse ESCs3 µMHighest expression of cardiomyocyte-specific genes (cTnT, Myh6) compared to other concentrations.[2][2]
Human iPSCs12 µMGeneration of >95% brachyury-expressing cells (mesendoderm progenitors).[6][6]
Human ESCs and iPSCsVaries (cell line dependent)High efficiency of cardiac differentiation, though optimal concentration is cell line-dependent.[9][9]
Definitive Endoderm Differentiation

CHIR99021:

CHIR99021 is widely used in protocols for generating definitive endoderm, the precursor to organs such as the pancreas and liver.

Starting Cell TypeCHIR99021 ConcentrationDifferentiation EfficiencyReference
Human ESCs3 µMAchieved >98% differentiation efficiency to definitive endoderm (FOXA2+/SOX17+).[10][10]
Human ESCs and iPSCs6.45 µM (in combination with Activin A)High percentage of CXCR4+ endoderm cells.[11][11]
Human iPSCs3 µM (in combination with Activin A)Maximally induces definitive endoderm differentiation.[12][12]

Note: There is limited published data on the use of this compound for directed differentiation into definitive endoderm.

Experimental Protocols: A Guide to Implementation

General Workflow for Directed Differentiation

The following diagram illustrates a generalized workflow for directed differentiation using either this compound or CHIR99021.

Differentiation_Workflow cluster_this compound This compound Protocol cluster_chir99021 CHIR99021 Protocol Start_Cells_R Lineage-Committed Cells Reversine_Treatment This compound Treatment (Induce Plasticity) Start_Cells_R->Reversine_Treatment Redifferentiation Redifferentiation Cocktail Reversine_Treatment->Redifferentiation Differentiated_Cells_R Target Differentiated Cells Redifferentiation->Differentiated_Cells_R Start_Cells_C Pluripotent Stem Cells CHIR99021_Treatment CHIR99021 Treatment (Lineage Specification) Start_Cells_C->CHIR99021_Treatment Maturation Maturation Factors CHIR99021_Treatment->Maturation Differentiated_Cells_C Target Differentiated Cells Maturation->Differentiated_Cells_C

Generalized Differentiation Workflows
Detailed Methodologies

This compound-Enhanced Cardiomyocyte Differentiation from Dedifferentiated Fat (DFAT) Cells

This protocol is adapted from studies demonstrating the conversion of DFAT cells into cardiomyocytes.

  • DFAT Cell Culture: Isolate and culture DFAT cells from adipose tissue using standard cell culture techniques.

  • This compound Treatment: Treat DFAT cells with 10 nM this compound in the culture medium to induce dedifferentiation and enhance plasticity.[1][4]

  • Cardiomyogenic Induction: Following this compound treatment, switch to a cardiomyocyte differentiation medium. This medium is typically supplemented with factors that promote cardiac lineage specification.

  • Maturation and Analysis: Maintain the cells in differentiation medium for several weeks, monitoring for the expression of cardiac markers such as GATA-4 (early) and cardiac Troponin T (cTnT) (mature) via immunocytochemistry or qRT-PCR.[1][4]

CHIR99021-Mediated Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)

This is a widely used protocol based on temporal modulation of Wnt signaling.

  • hPSC Culture: Culture hPSCs on a suitable matrix (e.g., Matrigel) in a maintenance medium (e.g., mTeSR1) until they reach optimal confluency.

  • Mesoderm Induction: To initiate differentiation, replace the maintenance medium with a basal differentiation medium (e.g., RPMI/B27 minus insulin) supplemented with CHIR99021 (typically 4-12 µM, requires optimization for each cell line) for 24-48 hours.[6][13] This step directs the hPSCs towards a mesodermal fate.

  • Wnt Inhibition: After the initial CHIR99021 treatment, inhibit the Wnt pathway by replacing the medium with a basal differentiation medium containing a Wnt inhibitor (e.g., IWP2). This step is crucial for specifying the cardiac lineage.[13]

  • Cardiomyocyte Maturation: Continue to culture the cells in a basal differentiation medium, changing the medium every 2-3 days. Beating cardiomyocytes can typically be observed between days 8 and 12.

  • Characterization: Assess the differentiation efficiency by flow cytometry or immunofluorescence for cardiac-specific markers like cardiac Troponin T (cTnT).

CHIR99021-Based Definitive Endoderm Differentiation from hPSCs

This protocol outlines a common method for generating definitive endoderm.

  • hPSC Culture: As with cardiomyocyte differentiation, begin with high-quality hPSCs cultured to an appropriate confluency.

  • Definitive Endoderm Induction: Induce differentiation by treating the cells with a basal medium (e.g., RPMI/B27) containing a high concentration of Activin A and a specific concentration of CHIR99021 (e.g., 3 µM) for 24 hours.[10][12]

  • Further Specification: After the initial induction, continue the culture in the presence of Activin A for several days to promote the maturation of the definitive endoderm.

  • Verification: Confirm the differentiation efficiency by analyzing the expression of definitive endoderm markers such as SOX17 and FOXA2 through flow cytometry, immunofluorescence, or qRT-PCR.[10] High-efficiency protocols can yield over 98% SOX17+/FOXA2+ cells.[10]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and CHIR99021 for directed differentiation hinges on the specific experimental goals and the starting cell population.

  • This compound is the tool of choice when the objective is to increase the plasticity of already specialized, lineage-committed cells to enable their redifferentiation into a new cell type. Its dedifferentiation-first approach offers a unique strategy for cellular reprogramming.

  • CHIR99021 , on the other hand, is a powerful and widely validated molecule for directing the fate of pluripotent stem cells. Its targeted activation of the Wnt/β-catenin pathway provides a robust method for efficiently generating specific lineages, particularly cardiomyocytes and definitive endoderm, from a pluripotent source.

For researchers aiming to generate large quantities of specific cell types from PSCs for applications such as disease modeling, drug screening, and regenerative medicine, CHIR99021-based protocols are well-established and highly efficient. For those exploring novel reprogramming strategies from somatic cells or seeking to enhance the differentiation potential of adult stem cells, this compound presents a compelling alternative. Ultimately, a thorough understanding of their distinct mechanisms and a careful review of the available data are paramount to making an informed decision and achieving successful outcomes in the dynamic field of cellular differentiation.

References

A Head-to-Head Comparison: 5-azacytidine vs. Reversine for Cardiomyocyte Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cardiac regeneration, the choice of small molecules to direct stem cell differentiation is a critical decision. Among the contenders, 5-azacytidine (B1684299) and Reversine have emerged as key players in the quest to generate functional cardiomyocytes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.

At a Glance: 5-azacytidine vs. This compound

Feature5-azacytidineThis compound
Primary Mechanism DNA demethylation, leading to the activation of cardiac-specific genes.Induction of dedifferentiation, increasing cell plasticity.
Reported Efficiency 20-47% (Varies by cell type and protocol)Enhancement of differentiation, specific efficiency not quantified alone.
Typical Concentration 10 µM10 nM
Common Starting Cells Mesenchymal Stem Cells (MSCs), Very Small Embryonic-Like Stem Cells (VSELs)Dedifferentiated Fat (DFAT) Cells, Mesenchymal Stem Cells (in combination)
Key Signaling Pathway Extracellular signal-regulated kinase (ERK) pathwayUpregulation of Flk-1, a stemness marker.

Performance Data: A Quantitative Look

Direct comparative studies under identical conditions are limited. However, data from various studies provide insights into the efficiency of each compound in cardiomyocyte generation.

Table 1: Cardiomyocyte Differentiation Efficiency with 5-azacytidine

Starting Cell TypeConcentrationTreatment DurationDifferentiation Efficiency (% of cTnT or α-actin positive cells)Reference
Rat Bone Marrow VSELs10 µM24 hours~20%[1][2]
Human First-Trimester Fetal MSCs10 µM21 days44-47%[3][4]
Adult Human Bone Marrow MSCs10 µM24 hoursNot explicitly quantified, but successful differentiation observed.[1]

Table 2: Cardiomyocyte Marker Expression with this compound

Starting Cell TypeConcentrationOutcomeReference
Dedifferentiated Fat (DFAT) Cells10 nMEnhanced expression of cardiac troponin T (cTnT).[5][6]
Rabbit Bone Marrow MSCs20 nM (with 9µM 5-aza-2-deoxycytidine)Induced early-phase cardiomyocyte differentiation (GATA-4 and MLC-2α expression).[7]

Mechanism of Action: Divergent Paths to a Common Goal

The two molecules employ fundamentally different strategies to achieve cardiomyocyte differentiation.

5-azacytidine acts as a DNA methyltransferase inhibitor. By reducing DNA methylation, it reactivates silenced genes, including key cardiac transcription factors, thereby directing the differentiation of stem cells towards a cardiomyocyte lineage.[1][2] The extracellular signal-regulated kinase (ERK) signaling pathway has been identified as a crucial downstream effector in this process.[5][8][9]

This compound , a purine (B94841) derivative, is known to induce dedifferentiation in lineage-committed cells, effectively increasing their plasticity.[6] This heightened plasticity makes the cells more receptive to differentiation cues. In the context of cardiomyocyte generation, this compound has been shown to increase the expression of Flk-1, a marker associated with multipotency.[5][6]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. Below are summaries of typical experimental protocols for inducing cardiomyocyte differentiation with each compound.

Cardiomyocyte Differentiation using 5-azacytidine

This protocol is adapted from studies using mesenchymal stem cells (MSCs).

  • Cell Seeding: Plate MSCs at a suitable density in a complete culture medium.

  • Induction: Once the cells reach 40-50% confluency, replace the medium with a complete medium supplemented with 10 µM 5-azacytidine.[3]

  • Treatment Duration: Incubate the cells with 5-azacytidine for 24 hours.[1] For some cell types, a longer induction of up to 21 days may yield higher efficiency.[3]

  • Post-Induction Culture: After the induction period, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a complete medium without 5-azacytidine.

  • Maintenance: Continue to culture the cells, changing the medium every 2-3 days.

  • Analysis: Monitor the cells for morphological changes and assess the expression of cardiomyocyte-specific markers (e.g., cTnT, α-actin) at various time points (e.g., day 7, 14, and 21) using techniques like immunocytochemistry and RT-qPCR.[1][2]

Enhancing Cardiomyocyte Differentiation with this compound

This protocol is based on the use of dedifferentiated fat (DFAT) cells.

  • Cell Culture: Culture DFAT cells in a suitable growth medium.

  • This compound Treatment: Treat the cells with this compound at an optimal concentration of 10 nM.[5][6]

  • Differentiation Medium: Following this compound treatment, culture the cells in a cardiomyocyte differentiation medium.

  • Analysis: Evaluate the expression of cardiomyocyte markers such as GATA-4 and cTnT at different time points (e.g., day 7, 14, and 21) via immunocytochemistry to assess differentiation.[6]

Visualizing the Pathways and Processes

To better understand the methodologies and mechanisms, the following diagrams have been generated using the DOT language.

G cluster_5aza 5-azacytidine Workflow start Seed Mesenchymal Stem Cells induce Induce with 10 µM 5-azacytidine (24h) start->induce culture Culture in Complete Medium induce->culture analyze Analyze for Cardiac Markers (Days 7, 14, 21) culture->analyze

Experimental workflow for 5-azacytidine.

G cluster_this compound This compound Workflow start Culture Dedifferentiated Fat (DFAT) Cells treat Treat with 10 nM This compound start->treat differentiate Culture in Cardiomyocyte Differentiation Medium treat->differentiate analyze Analyze for Cardiac Markers (Days 7, 14, 21) differentiate->analyze

Experimental workflow for this compound.

G cluster_5aza_pathway 5-azacytidine Signaling Pathway aza 5-azacytidine dnmt DNA Methyltransferase (Inhibition) aza->dnmt erk ERK Pathway (Activation) aza->erk demethylation DNA Demethylation dnmt->demethylation cardiac_genes Activation of Cardiac Genes (e.g., Nkx2.5) demethylation->cardiac_genes diff Cardiomyocyte Differentiation cardiac_genes->diff erk->diff

Signaling pathway for 5-azacytidine.

G cluster_reversine_pathway This compound Mechanism of Action This compound This compound dediff Induction of Dedifferentiation This compound->dediff flk1 Upregulation of Flk-1 This compound->flk1 plasticity Increased Cell Plasticity dediff->plasticity diff Enhanced Cardiomyocyte Differentiation plasticity->diff flk1->diff

Mechanism of action for this compound.

Conclusion

Both 5-azacytidine and this compound offer viable, yet distinct, approaches to generating cardiomyocytes from stem cell sources. 5-azacytidine provides a direct path to differentiation through epigenetic modification, with quantifiable efficiencies reported in the literature. This compound, on the other hand, acts as a powerful enhancer of cellular plasticity, priming cells for more efficient differentiation in response to subsequent cues.

The choice between these two compounds will ultimately depend on the specific research goals, the starting cell population, and the desired experimental workflow. For researchers looking for a well-established, direct differentiation agent with predictable outcomes, 5-azacytidine is a strong candidate. For those seeking to enhance the differentiation potential of a given cell line or to explore the mechanisms of cellular reprogramming, this compound presents a compelling option, potentially in combination with other differentiation factors. As the field of cardiac regeneration continues to evolve, a thorough understanding of these and other small molecules will be paramount to developing novel and effective therapies for heart disease.

References

A Comparative Guide to Gene Expression Analysis for Validating Reversine-Induced Cell Fate Change

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to manipulate cell fate holds immense promise for regenerative medicine and drug discovery. Small molecules that can induce dedifferentiation and reprogramming of cells offer a powerful alternative to genetic methods. Reversine, a purine (B94841) derivative, has emerged as a significant player in this field, capable of inducing lineage-committed cells to revert to a more plastic, progenitor-like state. Validating this change in cell fate is critically dependent on robust gene expression analysis.

This guide provides an objective comparison of this compound's performance with other small molecule alternatives, supported by experimental data. We delve into detailed methodologies for key gene expression analysis techniques and present quantitative data in easily comparable formats to inform your research and development endeavors.

Comparing this compound to Other Small Molecule Reprogramming Cocktails

This compound is often used in combination with other small molecules to enhance reprogramming efficiency. A popular alternative approach involves cocktails of small molecules that target key signaling pathways, such as the combination of CHIR99021 (a GSK3 inhibitor) and RepSox (a TGF-β receptor inhibitor). While direct head-to-head studies with comprehensive quantitative gene expression data are limited, we can infer comparative efficacy from existing literature.

Key Pluripotency Gene Expression:

The ultimate goal of cell reprogramming is often the induction of pluripotency, marked by the expression of key transcription factors such as Oct4, Sox2, and Nanog.

Small Molecule/CocktailTarget Cell TypeKey Pluripotency Genes UpregulatedReported Fold Change (relative to control)Citation
This compound Murine MyoblastsOct4Not explicitly quantified in reviewed literature[1]
RepSox Murine Embryonic Fibroblasts (in combination with Oct4, Klf4, c-Myc)Nanog~10-fold after 48 hours[1]
CHIR99021 + PD0325901 (2i) Germline Stem Cells/ES-like cellsNanog, Sox2Upregulated (specific fold change not provided)

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mesenchymal-to-Epithelial Transition (MET) Markers:

The initial stages of reprogramming somatic cells, such as fibroblasts, often involve a mesenchymal-to-epithelial transition (MET). This process is characterized by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers like N-cadherin.

Small Molecule/CocktailTarget Cell TypeEffect on MET MarkersReported Fold Change (relative to control)Citation
This compound Not explicitly reported for MET markersInduces dedifferentiation which may involve MET-like changes.Not available
Small Molecule Probe (e.g., ML327) Colorectal Carcinoma CellsUpregulation of E-cadherinPotent EC50 values in the low micromolar range[2][3]
Various Natural Agents Digestive Cancer CellsUpregulation of E-cadherin, Downregulation of N-cadherinVaries depending on the agent[4]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental processes is crucial for designing and interpreting gene expression studies.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Gene Expression Analysis cell_culture Somatic Cell Culture (e.g., Fibroblasts) treatment Treat with Small Molecules (this compound or Cocktail) cell_culture->treatment control Control (DMSO) cell_culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr microarray Microarray cdna_synthesis->microarray scrnaseq scRNA-seq cdna_synthesis->scrnaseq data_analysis Data Analysis qpcr->data_analysis microarray->data_analysis scrnaseq->data_analysis

Experimental workflow for gene expression analysis.

signaling_pathways cluster_this compound This compound cluster_cocktail Small Molecule Cocktail This compound This compound aurora_kinase Aurora Kinase B This compound->aurora_kinase inhibits cell_cycle Cell Cycle Arrest (G2/M) aurora_kinase->cell_cycle regulates dedifferentiation Dedifferentiation cell_cycle->dedifferentiation promotes pluripotency Pluripotency Gene Expression dedifferentiation->pluripotency chir99021 CHIR99021 gsk3 GSK3β chir99021->gsk3 inhibits beta_catenin β-catenin gsk3->beta_catenin degrades wnt Wnt Pathway Activation beta_catenin->wnt wnt->pluripotency repsox RepSox tgfbr1 TGF-β Receptor I repsox->tgfbr1 inhibits smad SMAD2/3 tgfbr1->smad phosphorylates tgf_pathway TGF-β Pathway Inhibition smad->tgf_pathway met Mesenchymal-to-Epithelial Transition tgf_pathway->met met->pluripotency

Signaling pathways targeted by this compound and a common small molecule cocktail.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for reproducible and comparable results.

RNA Extraction and cDNA Synthesis
  • Cell Lysis: Wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Isolation: Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

  • Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

Real-Time Quantitative PCR (RT-qPCR)
  • Primer Design: Design or obtain validated primers for target genes (e.g., Oct4, Sox2, Nanog, CDH1, CDH2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the control.

Microarray Analysis
  • cRNA Synthesis and Labeling: Synthesize biotin-labeled cRNA from the total RNA samples using an in vitro transcription (IVT) labeling kit.

  • Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.

  • Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and stain with a streptavidin-phycoerythrin conjugate.

  • Scanning: Scan the microarray using a high-resolution scanner to detect the fluorescent signals.

  • Data Analysis: Process the raw image data to obtain signal intensities for each probe. Perform background correction, normalization, and statistical analysis to identify differentially expressed genes.

Conclusion

This compound stands as a valuable tool for inducing cell fate changes, with its efficacy substantiated by gene expression analysis. While it demonstrates the capacity to induce dedifferentiation, its performance in direct comparison to optimized small molecule cocktails like CHIR99021 and RepSox for inducing a robust pluripotent state requires further quantitative investigation. The choice of agent will ultimately depend on the specific research goals, whether it be achieving a progenitor-like state or full pluripotency. The provided protocols and comparative data serve as a foundational guide for researchers to design and execute rigorous validation experiments in the dynamic field of cellular reprogramming.

References

A Comparative Guide to Small Molecules in Cell Fate Modulation: The Efficacy of Reversine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The manipulation of cell fate is a foundational element of regenerative medicine, offering the potential to generate patient-specific cells for therapeutic applications and disease modeling. Small molecules provide a powerful, non-genetic approach to direct cellular identity through processes like reprogramming, transdifferentiation, and dedifferentiation. This guide presents an objective, side-by-side comparison of Reversine, a well-established dedifferentiating agent, with other prominent small molecule cocktails, supported by experimental data and detailed protocols.

Mechanism of Action: A Side-by-Side Look

Small molecules exert their effects by targeting specific proteins within cellular signaling pathways. Understanding these mechanisms is crucial for selecting the appropriate compound or cocktail for a desired cellular outcome.

  • This compound : This 2,6-disubstituted purine (B94841) derivative primarily induces cellular dedifferentiation by inhibiting key protein kinases.[1][2][3] Its two main targets are Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1).[1] Inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest in the G2/M phase and the formation of polyploid cells, a critical step for initiating dedifferentiation.[1][4] By inhibiting MEK1, this compound blocks the ERK/MAPK signaling pathway, which is often responsible for maintaining a cell's differentiated state.[1][5]

  • Small Molecule Cocktails : Often, a combination of small molecules targeting multiple pathways is more effective for robust cell fate conversion.[6] Common components include:

    • GSK3β Inhibitors (e.g., CHIR99021) : These molecules activate the Wnt/β-catenin signaling pathway, which is fundamental for maintaining pluripotency and directing differentiation towards mesodermal lineages.[7][8][9]

    • TGF-β Pathway Inhibitors (e.g., RepSox, A83-01) : By inhibiting the TGF-β type I receptor (ALK5), these molecules block downstream signaling that maintains a differentiated state and can facilitate processes like induced pluripotent stem cell (iPSC) generation and transdifferentiation.[7][10][11][12]

    • ROCK Inhibitors (e.g., Thiazovivin, Y-27632) : These compounds enhance cell survival and attachment, particularly during stressful processes like single-cell dissociation and reprogramming, by inhibiting the Rho-associated coiled-coil containing protein kinase (ROCK).[13][14][15]

Data Presentation: Quantitative Comparison

The efficacy of small molecules can vary significantly depending on the target cell type, desired outcome, and specific experimental conditions. The following tables provide a summary of reported quantitative data for this compound and other commonly used small molecules and cocktails.

Table 1: Comparison of Individual Small Molecules

Small MoleculeTarget(s)Pathway/MechanismCommon Application(s)Reported Efficacy
This compound Aurora B Kinase, MEK1, Nonmuscle Myosin II[1][16][17]Kinase Inhibition, Cell Cycle Arrest[1]Dedifferentiation of somatic cells (e.g., fibroblasts, myoblasts)[1][16][18]Induces multipotent progenitor cells that can be redifferentiated into various lineages (e.g., osteoblasts, adipocytes).[18][19] Efficacy often assessed qualitatively or by differentiation potential.
RepSox TGF-β Receptor I (ALK5)[7]TGF-β Pathway Inhibition[7]iPSC Generation (replaces Sox2), Transdifferentiation[7][12]~36.22% conversion of Enteric Glial Cells to neurons.[10]
CHIR99021 GSK3β[7][8]Wnt/β-catenin Pathway Activation[7][20]Maintenance of Pluripotency, Directed Differentiation[6][9]A key component in many highly efficient differentiation protocols (>75%).[6]
Thiazovivin ROCK[14][15]RHO/ROCK Pathway InhibitionEnhancing cell survival during reprogramming and single-cell passaging[13][14]Significantly improves efficiency and cell viability in iPSC generation.[13][21]

Note: Direct head-to-head comparisons of these small molecules in the same experimental setup are limited in the literature. The reported efficiencies are from different studies and should be interpreted with caution.[7]

Table 2: Efficacy of Small Molecule Cocktails in Cell Fate Conversion

ApplicationStarting Cell TypeSmall Molecule CocktailReported Efficacy / Outcome
Chemically Induced Pluripotent Stem Cells (CiPSCs) Mouse FibroblastsVPA, CHIR99021, RepSox, Tranylcypromine, Forskolin, DZNep, TTNPBGeneration of iPSCs without genetic factors.
Transdifferentiation to Neurons Human FibroblastsVPA, CHIR99021, RepSox, Forskolin, SP600125, Gö6983, Y-27632Direct conversion into functional neurons.
Transdifferentiation to Nociceptor Neurons Human Pluripotent Stem Cells (hPSCs)SB431542, LDN-193189, CHIR99021, SU5402, DAPT[6]>75% efficiency within 10 days.[6]
Transdifferentiation to Leydig-like Cells FibroblastsForskolin, DAPT, Purmorphamine, 8-Br-cAMP, 20α-hydroxycholesterol, SAG[22]Generation of testosterone-producing Leydig-like cells.[22]

Signaling Pathways and Workflows

Visualizing the complex interactions within signaling pathways and experimental procedures can clarify the roles of these small molecules.

Reversine_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 AuroraB Aurora B Kinase This compound->AuroraB ERK ERK MEK1->ERK Differentiation Maintained Differentiated State ERK->Differentiation Mitosis Normal Mitosis & Cytokinesis AuroraB->Mitosis CellCycleArrest G2/M Arrest Polyploidy Dedifferentiation Dedifferentiation

Caption: Mechanism of this compound-induced dedifferentiation.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / CHIR99021 GSK3b_off GSK3β bCatenin_off β-catenin GSK3b_off->bCatenin_off phosphorylates Degradation Degradation bCatenin_off->Degradation CHIR CHIR99021 GSK3b_on GSK3β CHIR->GSK3b_on bCatenin_on β-catenin Nucleus Nucleus bCatenin_on->Nucleus accumulates & translocates GeneExpression Target Gene Expression Nucleus->GeneExpression

Caption: Wnt/β-catenin pathway and the action of CHIR99021.

TGFb_Pathway TGFb TGF-β ALK5 TGF-β Receptor I (ALK5) TGFb->ALK5 RepSox RepSox RepSox->ALK5 SMAD SMAD2/3 ALK5->SMAD phosphorylates pSMAD p-SMAD2/3 Nucleus Nucleus pSMAD->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression

Caption: TGF-β signaling pathway and the action of RepSox.

Experimental_Workflow Start Start with Differentiated Cells (e.g., Fibroblasts) Culture Culture Cells to Desired Confluency Start->Culture Treatment Treat with Small Molecule (this compound or Cocktail) Culture->Treatment Incubation Incubate for Defined Period (e.g., 4-10 days) Treatment->Incubation Washout Washout Small Molecules & Change to Maintenance Medium Incubation->Washout Analysis Analysis of Conversion Washout->Analysis Redifferentiation Induce Redifferentiation (Optional, for Progenitors) Analysis->Redifferentiation If Progenitor FinalAnalysis Characterize Final Cell Type Analysis->FinalAnalysis If Direct Conversion Redifferentiation->FinalAnalysis

Caption: General workflow for small molecule-induced cell fate modulation.

Experimental Protocols

Detailed and reproducible protocols are essential for success in cell fate modulation experiments.

Protocol 1: this compound-Induced Dedifferentiation of Fibroblasts

This protocol describes a general method for inducing dedifferentiation in fibroblasts to generate multipotent progenitor cells using this compound.

Materials:

  • Primary fibroblasts (e.g., human dermal fibroblasts)

  • Fibroblast Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (Stock solution: 10 mM in DMSO)

  • Dedifferentiation Medium: Fibroblast Growth Medium containing 5 µM this compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Tissue culture plates

Methodology:

  • Cell Seeding: Plate primary fibroblasts onto a 6-well tissue culture plate at a density of 5,000 cells/cm². Culture in Fibroblast Growth Medium at 37°C and 5% CO₂ until they reach 60-70% confluency.

  • This compound Treatment: Aspirate the growth medium and replace it with the Dedifferentiation Medium (containing 5 µM this compound).[18] For the control well, add growth medium with an equivalent volume of DMSO.

  • Incubation: Culture the cells in the Dedifferentiation Medium for 4 days.[18] Replace the medium every 48 hours with a fresh preparation. Observe cells daily for morphological changes, such as cell swelling and the formation of polyploid cells.[4]

  • Washout: After 4 days, aspirate the Dedifferentiation Medium. Wash the cells twice with sterile PBS to remove any residual this compound.

  • Recovery & Expansion: Add fresh Fibroblast Growth Medium to the plate. The cells are now considered dedifferentiated progenitor-like cells. They can be cultured for further expansion or subjected to specific differentiation protocols.

  • Characterization: Assess dedifferentiation by analyzing the expression of pluripotency-associated markers. For example, this compound treatment has been shown to selectively enhance the expression of Oct4, which can be measured by RT-PCR, Western blotting, or immunofluorescence.[4][18]

Protocol 2: Small Molecule Cocktail for Transdifferentiation of Fibroblasts to Neurons

This protocol is based on a commonly cited combination of small molecules for the direct conversion of human fibroblasts into neurons.[23]

Materials:

  • Human fibroblasts

  • Fibroblast Growth Medium

  • Neuronal Induction Medium: DMEM/F12:Neurobasal (1:1), 1x N2 supplement, 1x B27 supplement, 1% Penicillin-Streptomycin.

  • Small Molecule Cocktail (Final concentrations):

    • 3 µM CHIR99021

    • 10 µM RepSox

    • 10 µM Forskolin

    • 0.5 µM VPA

    • 5 µM SP600125

    • 1 µM Gö6983

    • 5 µM Y-27632

  • Tissue culture plates coated with Matrigel or Poly-L-ornithine/Laminin.

Methodology:

  • Cell Seeding: Plate human fibroblasts onto coated plates in Fibroblast Growth Medium at a density of 20,000 cells/cm². Allow cells to attach and spread for 24 hours.

  • Initiation of Conversion: Aspirate the growth medium and replace it with Neuronal Induction Medium containing the full small molecule cocktail.

  • Induction Phase: Culture the cells for 10-14 days in the induction medium. Replace the medium every 2-3 days. Monitor the cells for morphological changes, such as cell body shrinkage and the extension of neurite-like processes.

  • Maturation Phase: After the initial induction phase, the small molecule cocktail may be simplified or withdrawn, and the cells cultured in a neuronal maturation medium (e.g., Neurobasal medium with B27 supplement and growth factors like BDNF and GDNF) for an additional 1-2 weeks.

  • Characterization: Analyze the conversion efficiency by immunofluorescence staining for neuronal markers such as β-III tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2). Functional characterization can be performed using electrophysiology (e.g., patch-clamping) to detect neuronal activity.

References

Unveiling Cellular Plasticity: A Comparative Guide to Western Blot Analysis of Pluripotency Markers Following Reversine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular reprogramming, the small molecule Reversine has emerged as a significant tool for inducing dedifferentiation and enhancing cellular plasticity. This guide provides a comprehensive comparison of Western blot analyses for key pluripotency markers—OCT4, SOX2, and NANOG—following treatment with this compound, supported by experimental data and detailed protocols to ensure reproducibility and accurate interpretation of results.

This document delves into the molecular underpinnings of this compound's effects, presenting quantitative data, experimental workflows, and the signaling pathways implicated in the reacquisition of a pluripotent-like state.

Quantitative Analysis of Pluripotency Marker Expression

The efficacy of this compound in inducing the expression of core pluripotency-associated transcription factors has been evaluated across various cell types. The following table summarizes the findings from Western blot analyses, offering a comparative overview of protein expression changes.

Cell TypeTreatmentOCT4 ExpressionSOX2 ExpressionNANOG ExpressionReference
Long-term Cryopreserved Bovine Fibroblasts5 µM this compound for 4 daysDramatically IncreasedNot DetectedNot Detected[1]
Dedifferentiated Fat (DFAT) Cells10, 20, 40 nM this compoundNo significant changeNot ReportedNot Reported[2]
Ovine Fetal Bone Marrow-derived Mesenchymal Stem Cells (BM-MSCs)600 nM this compound for 48 hoursNot ReportedNot ReportedConsiderably Higher

It is crucial to note that the effects of this compound on pluripotency marker expression can be cell-type dependent and influenced by the specific experimental conditions. For instance, while this compound treatment led to a significant upregulation of OCT4 in bovine fibroblasts, it did not elicit the same response in dedifferentiated fat cells.[1][2] Furthermore, in bovine fibroblasts, the expression of SOX2 and NANOG was not observed following this compound exposure, suggesting that this compound may selectively activate certain pluripotency-associated pathways.[1] In contrast, ovine fetal BM-MSCs exhibited a notable increase in NANOG expression, highlighting the nuanced cellular responses to this small molecule.

Experimental Protocols

To ensure the reliability and reproducibility of findings, detailed experimental protocols are paramount. The following sections outline the methodologies for this compound treatment and subsequent Western blot analysis of pluripotency markers.

This compound Treatment Protocol (Adapted from Bovine Fibroblast Study)
  • Cell Seeding: Plate long-term cryopreserved bovine fibroblasts at an appropriate density in a suitable culture medium.

  • This compound Exposure: After allowing the cells to adhere, replace the culture medium with fresh medium containing 5 µM this compound.

  • Incubation: Culture the cells in the presence of this compound for 4 days, ensuring regular monitoring of cell morphology and viability.

  • Control Group: Maintain a parallel culture of fibroblasts in a medium without this compound to serve as a negative control.

  • Cell Lysis: Following the 4-day treatment, harvest both the this compound-treated and control cells for protein extraction.

Western Blot Protocol for Pluripotency Markers
  • Protein Extraction: Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE: Separate the protein lysates (typically 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel with an appropriate acrylamide (B121943) percentage to resolve OCT4, SOX2, and NANOG proteins based on their molecular weights.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for OCT4, SOX2, and NANOG overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Washing: Wash the membrane extensively with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of the target proteins to the loading control to compare the relative protein expression levels between different samples.

Visualizing the Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway influenced by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis cluster_results Results start Plate Cells treatment This compound Treatment (e.g., 5µM for 4 days) start->treatment control Control (Vehicle) start->control lysis Cell Lysis & Protein Extraction treatment->lysis control->lysis quant Protein Quantification lysis->quant wb Western Blot quant->wb analysis Densitometry Analysis wb->analysis oct4 OCT4 analysis->oct4 sox2 SOX2 analysis->sox2 nanog NANOG analysis->nanog

Experimental workflow for Western blot analysis.

This compound is known to function as an inhibitor of Aurora kinases.[3] This inhibition is believed to play a role in its ability to induce a more plastic cellular state. The following diagram illustrates the proposed signaling pathway.

Signaling_Pathway This compound This compound AuroraKinase Aurora Kinase A/B This compound->AuroraKinase Inhibition p53 p53 AuroraKinase->p53 Phosphorylation (Inhibition) Downstream Downstream Effectors p53->Downstream Activation Pluripotency Expression of Pluripotency Factors (e.g., OCT4) Downstream->Pluripotency Regulation

Proposed signaling pathway of this compound.

By inhibiting Aurora kinases, this compound may influence the phosphorylation status and activity of downstream targets, including the tumor suppressor protein p53.[4] Alterations in the p53 signaling pathway can, in turn, impact the expression of genes involved in cell cycle regulation and differentiation, potentially creating a cellular environment conducive to the re-expression of pluripotency markers like OCT4.

Comparison with Other Small Molecules

While this compound has demonstrated efficacy in inducing pluripotency marker expression, it is often used in combination with other small molecules to enhance reprogramming efficiency. One such commonly used small molecule is CHIR99021, a GSK-3β inhibitor that activates the Wnt/β-catenin signaling pathway.

A direct, quantitative Western blot comparison between this compound and other small molecules for inducing OCT4, SOX2, and NANOG is not extensively documented in the currently available literature. However, studies on other small molecules provide a basis for comparison. For instance, treatment of germline stem cells and ES-like cells with CHIR99021 and PD0325901 (a MEK inhibitor) has been shown to upregulate the expression of NANOG and SOX2. Future research should focus on head-to-head comparisons of this compound with other reprogramming cocktails to elucidate the most effective combinations for inducing a stable pluripotent state.

Conclusion

Western blot analysis serves as a cornerstone technique for validating the induction of pluripotency at the protein level. The data presented in this guide highlight the potential of this compound to modulate the expression of key pluripotency markers, particularly OCT4 and NANOG, in a cell-type-specific manner. The provided protocols offer a standardized framework for conducting these analyses, while the diagrams offer a visual representation of the experimental process and underlying molecular mechanisms. For researchers in the field of regenerative medicine and drug discovery, a thorough understanding of these methodologies and the nuanced effects of small molecules like this compound is critical for advancing the development of novel cell-based therapies. Further quantitative and comparative studies will be instrumental in optimizing protocols for directed cellular reprogramming.

References

Evaluating the Tumorigenicity of Reversine-Reprogrammed Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of cellular reprogramming has opened new frontiers in regenerative medicine and disease modeling. However, the clinical translation of reprogrammed cells is hampered by the potential for tumorigenicity. This guide provides a comprehensive comparison of the tumorigenic potential of cells reprogrammed using Reversine versus conventional methods, such as those employing Yamanaka factors. We present available experimental data, detailed protocols for tumorigenicity assessment, and visual representations of the underlying molecular pathways to aid researchers in making informed decisions for their therapeutic development pipelines.

Comparative Analysis of Tumorigenicity

While direct, long-term tumorigenicity studies on this compound-reprogrammed cells are not extensively available in published literature, a comparative risk assessment can be inferred from the known mechanisms of action of this compound and the well-documented tumorigenic potential of induced pluripotent stem cells (iPSCs) generated using Yamanaka factors.

FeatureThis compound-Reprogrammed Cells (Inferred Risk)iPSCs (Yamanaka Factors - OCT4, SOX2, KLF4, c-MYC)
Reprogramming Mechanism Chemical induction via inhibition of kinases such as Aurora B and MPS1.Genetic induction via viral or non-viral delivery of transcription factors.
Intrinsic Tumorigenic Potential of Reprogramming Agent This compound exhibits anti-cancer properties, including inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1][2][3][4][5][6][7][8][9]c-MYC is a known oncogene, and its use in reprogramming is associated with an increased risk of tumorigenesis.[4][10]
Genetic and Epigenetic Stability Less likely to cause insertional mutagenesis compared to viral-based methods. The impact on long-term epigenetic stability and potential for oncogenic transformation requires further investigation.[11][12][13]Viral integration can lead to insertional mutagenesis and genomic instability. The reprogramming process itself can induce epigenetic abnormalities that may contribute to tumorigenicity.[4][11][12]
Presence of Residual Undifferentiated Cells The efficiency of reprogramming and the subsequent differentiation protocols will determine the presence of residual pluripotent cells, which pose a tumorigenic risk.A significant safety concern is the presence of residual, undifferentiated iPSCs in the final cell product, which can form teratomas upon transplantation.[10][14]
In Vivo Tumor Formation Data from direct in vivo tumorigenicity assays (e.g., teratoma formation) of this compound-reprogrammed cells is limited.Well-documented potential to form teratomas in immunodeficient mice, which is the gold-standard assay for pluripotency and tumorigenicity.[1][2][3][5][7]

Experimental Protocols

Teratoma Formation Assay

The teratoma formation assay is the definitive method for assessing the pluripotency and in vivo tumorigenic potential of reprogrammed cells.[2][3][5][7]

Objective: To determine if a population of reprogrammed cells can form teratomas, which are benign tumors containing tissues from all three germ layers (ectoderm, mesoderm, and endoderm), in immunodeficient mice.

Materials:

  • Test cells (this compound-reprogrammed cells or other iPSCs)

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or similar basement membrane matrix)

  • Surgical tools for injection and tumor excision

  • Fixative (e.g., 4% paraformaldehyde)

  • Paraffin (B1166041) embedding reagents

  • Microtome

  • Hematoxylin and eosin (B541160) (H&E) staining reagents

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture the reprogrammed cells to obtain a sufficient number for injection (typically 1 x 10^6 to 5 x 10^6 cells per injection site).

    • Harvest the cells using trypsin-EDTA and wash with PBS.

    • Resuspend the cell pellet in a mixture of cell culture medium and Matrigel on ice. The Matrigel helps to support cell viability and engraftment.

  • Animal Injection:

    • Anesthetize the immunodeficient mice.

    • Inject the cell suspension subcutaneously or into other relevant sites like the kidney capsule or testis.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation at the injection site. This can take several weeks to months.

    • Measure tumor size periodically.

  • Tumor Excision and Histological Analysis:

    • Once the tumors reach a predetermined size (or at the end of the study period), humanely euthanize the mice and surgically excise the tumors.

    • Fix the tumors in 4% paraformaldehyde.

    • Process the fixed tissue for paraffin embedding.

    • Section the paraffin-embedded tumors and stain with H&E.

  • Data Analysis:

    • Examine the H&E-stained sections under a microscope to identify tissues representative of the three germ layers:

      • Ectoderm: Neural rosettes, squamous epithelium.

      • Mesoderm: Cartilage, bone, muscle, adipose tissue.

      • Endoderm: Glandular or gut-like epithelium.

    • The presence of all three germ layers confirms the pluripotency and teratoma-forming potential of the injected cells.

Visualizing the Molecular Landscape

Signaling Pathways Influenced by this compound

This compound's mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer. This anti-proliferative and pro-apoptotic activity is a critical consideration when evaluating its potential for reprogramming with a lower tumorigenic risk.

Reversine_Signaling cluster_this compound This compound cluster_kinases Kinase Inhibition cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound AuroraB Aurora B Kinase This compound->AuroraB inhibits MPS1 MPS1 Kinase This compound->MPS1 inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits MEK_ERK MEK/ERK Pathway This compound->MEK_ERK inhibits CellCycleArrest Cell Cycle Arrest (G2/M) AuroraB->CellCycleArrest MPS1->CellCycleArrest Apoptosis Apoptosis PI3K_AKT->Apoptosis Autophagy Autophagy PI3K_AKT->Autophagy InhibitProliferation Inhibition of Proliferation PI3K_AKT->InhibitProliferation MEK_ERK->InhibitProliferation CellCycleArrest->InhibitProliferation Apoptosis->InhibitProliferation Autophagy->InhibitProliferation

Caption: Signaling pathways inhibited by this compound, leading to anti-tumor effects.

Experimental Workflow for Tumorigenicity Assessment

The following diagram illustrates the key steps in evaluating the tumorigenic potential of reprogrammed cells using the teratoma formation assay.

Tumorigenicity_Workflow start Start: Reprogrammed Cell Population cell_prep Cell Preparation (Harvest, Wash, Resuspend in Matrigel) start->cell_prep injection Injection into Immunodeficient Mice cell_prep->injection monitoring Tumor Monitoring (Regular Observation and Measurement) injection->monitoring excision Tumor Excision and Fixation monitoring->excision histology Histological Processing (Paraffin Embedding, Sectioning, H&E Staining) excision->histology analysis Microscopic Analysis (Identification of 3 Germ Layers) histology->analysis conclusion Conclusion: Pluripotent and Tumorigenic Potential Determined analysis->conclusion

Caption: Workflow of the teratoma formation assay for tumorigenicity assessment.

Conclusion

The evaluation of tumorigenicity is a critical step in the preclinical development of any cell-based therapy derived from reprogrammed cells. While iPSCs generated with Yamanaka factors have a well-characterized risk of teratoma formation, the tumorigenic potential of this compound-reprogrammed cells remains an area requiring further dedicated investigation. However, the known anti-cancer properties of this compound suggest a potentially favorable safety profile. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and knowledge to rigorously assess the tumorigenic risk of their reprogrammed cell products, ultimately paving the way for safer and more effective regenerative therapies.

References

The Ephemeral State: A Comparative Guide to the Long-Term Stability of Reversine-Induced Dedifferentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a chemically induced dedifferentiated state is paramount for its potential therapeutic applications. This guide provides an objective comparison of the long-term stability of the cellular state induced by Reversine, a 2,6-disubstituted purine, against other common chemical-based reprogramming methods. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to provide a comprehensive overview for informed decision-making in your research.

This compound: A Transient Journey to a Progenitor-Like State

This compound has emerged as a valuable tool for inducing a transient dedifferentiated state in various somatic cells. Its mechanism of action primarily involves the inhibition of key kinases, namely Aurora B kinase and MEK1. This dual inhibition orchestrates a cascade of cellular events, including cell cycle arrest at the G2/M phase and a re-expression of certain pluripotency-associated factors, ultimately reverting differentiated cells to a more progenitor-like state.[1] However, a critical aspect of this compound-induced dedifferentiation is its transient nature. Upon withdrawal of the compound, cells tend to revert to their original phenotype.

The Reversibility of this compound's Effects

Experimental evidence consistently demonstrates that the dedifferentiated state induced by this compound is not maintained long-term after the removal of the chemical stimulus. In a study on bovine fibroblasts, the expression of the pluripotency marker Oct4, which was significantly upregulated during this compound treatment, disappeared by day 8 after the removal of this compound.[1] Similarly, another study observed that 15 days after this compound removal, treated fibroblasts gradually reverted to their original phenotype, with Oct4 expression returning to a very low level.[2] Research on annulus fibrosus cells also confirmed the reversible effects of this compound; upon its withdrawal, the cells returned to their original size and morphology, and the expression of collagen types I and II was restored.[3]

This transient nature suggests that this compound primarily induces a plastic, intermediate state rather than a stable, self-sustaining pluripotent state akin to induced pluripotent stem cells (iPSCs). Continuous exposure to this compound may be necessary to maintain cells in this more plastic, progenitor-like state.[4]

Comparison with Other Chemical Dedifferentiation Strategies

In contrast to the transient effects of this compound, other chemical reprogramming strategies, often employing a cocktail of small molecules, aim for a more stable and complete reprogramming towards pluripotency. A commonly used combination includes Valproic acid (VPA), CHIR99021, and RepSox (VCR cocktail).[5][6] These cocktails modulate a broader range of signaling pathways to achieve a more profound and potentially stable epigenetic remodeling.

FeatureThis compound-Induced DedifferentiationSmall Molecule Cocktail (e.g., VCR) Induced Reprogramming
Primary Goal Induce a transient, plastic, progenitor-like state.Achieve a stable, self-renewing pluripotent state (iPSC-like).
Long-Term Stability (Post-Treatment) Low; cells typically revert to their original phenotype.[1][2][3]Aims for high stability and long-term self-renewal.
Key Molecular Events Inhibition of Aurora B and MEK1 kinases, G2/M cell cycle arrest, transient Oct4 expression.[1]Broader epigenetic remodeling through inhibition of GSK3, TGF-β pathways, and histone deacetylase (HDAC) inhibition.[5][6]
Expression of Pluripotency Markers Transient upregulation of some markers (e.g., Oct4), while others like Sox2 and Nanog may not be detected.[1]Aims for stable and comprehensive activation of the core pluripotency network (Oct4, Sox2, Nanog).

Experimental Protocols

This compound-Induced Dedifferentiation of Fibroblasts

This protocol is a generalized representation based on published studies.[1]

  • Cell Seeding: Plate fibroblasts (e.g., bovine fibroblasts) at a density of 1 x 10^5 cells per well in a 6-well plate.

  • This compound Treatment: After 24 hours, replace the culture medium with fresh medium containing 5 µM this compound dissolved in DMSO. A DMSO-only control should be run in parallel.

  • Culture and Monitoring: Culture the cells for 4 days, replacing the medium with fresh this compound-containing medium every 48 hours. Monitor for morphological changes.

  • Assessment of Dedifferentiation: After 4 days, cells can be analyzed for the expression of pluripotency markers (e.g., Oct4) and mesenchymal stem cell markers (e.g., CD29, CD44, CD73) via immunofluorescence, RT-PCR, or Western blotting.[1]

  • Assessment of Stability (Washout Experiment): To assess the stability of the dedifferentiated state, wash the cells thoroughly with PBS after the 4-day treatment and replace the medium with fresh culture medium without this compound. Culture the cells for an extended period (e.g., up to 15 days), monitoring the expression of pluripotency markers at different time points (e.g., day 2, 4, 8, 15) to observe the reversion of the phenotype.[1][2]

Reprogramming of Fibroblasts into Neural Progenitor Cells using VCR Cocktail

This protocol is a generalized representation for inducing a more stable lineage-specific progenitor state.[5]

  • Induction Phase: Culture rat embryonic fibroblasts in a KSR medium containing Valproic acid (VPA), CHIR99021, and RepSox (VCR) under hypoxic conditions (5% O2) for 15 days.

  • Formation of Intermediate Colonies: Observe the formation of compact cell colonies, indicating an intermediate reprogrammed state.

  • Neural Progenitor Induction: Dissociate the intermediate cell colonies and culture them in suspension on a low-adhesion plate under normoxic conditions to allow the formation of neurospheres.

  • Characterization: Analyze the neurospheres for the expression of neural progenitor cell markers such as Nestin, Sox2, and Pax6.

  • Assessment of Stability and Differentiation Potential: The stability of this progenitor state can be assessed by passaging the neurospheres. Their differentiation potential can be evaluated by placing them in differentiation-inducing conditions for neurons and glial cells.

Signaling Pathways and Experimental Workflows

Reversine_Mechanism cluster_effects Cellular Effects This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits MEK1 MEK1 This compound->MEK1 Inhibits Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates G2M_Arrest G2/M Cell Cycle Arrest ERK_Pathway ERK/MAPK Pathway MEK1->ERK_Pathway Activates Oct4 Oct4 Expression Dedifferentiation Dedifferentiation (Progenitor-like State) G2M_Arrest->Dedifferentiation Differentiation Maintenance of Differentiated State ERK_Pathway->Differentiation Oct4->Dedifferentiation

Figure 1: Simplified signaling pathway of this compound-induced dedifferentiation.

Experimental_Workflow cluster_this compound This compound Treatment cluster_cocktail Small Molecule Cocktail Treatment R_Start Somatic Cells (e.g., Fibroblasts) R_Treat Treat with this compound (e.g., 4 days) R_Start->R_Treat R_Dediff Transient Dedifferentiated State (Progenitor-like) R_Treat->R_Dediff R_Washout This compound Washout R_Dediff->R_Washout R_Rediff Redifferentiation into other lineages R_Dediff->R_Rediff R_Revert Reversion to Original Phenotype R_Washout->R_Revert C_Start Somatic Cells (e.g., Fibroblasts) C_Treat Treat with Cocktail (e.g., VCR) C_Start->C_Treat C_iPSC Stable iPSC-like State C_Treat->C_iPSC C_Diff Differentiation into various lineages C_iPSC->C_Diff

Figure 2: Comparative experimental workflows for dedifferentiation.

Conclusion: A Tool for Transient Plasticity

This compound stands as a powerful and accessible tool for inducing a transient state of cellular plasticity. Its ability to generate progenitor-like cells that can be redifferentiated into other lineages offers significant utility in various research applications, including disease modeling and drug screening. However, the inherent instability of the this compound-induced dedifferentiated state upon compound withdrawal is a critical consideration. For applications requiring long-term maintenance of a pluripotent or multipotent state, alternative methods, such as reprogramming with small molecule cocktails or transcription factors, which aim to establish a more stable and self-renewing cell population, may be more appropriate. The choice between these approaches will ultimately depend on the specific experimental goals and the desired endpoint of the cellular state. Continuous culture with this compound may sustain a plastic state, but this comes with potential off-target effects such as polyploidy that must be carefully monitored.[4] Future research focusing on a direct, quantitative comparison of the long-term stability of various chemical-induced dedifferentiation methods will be invaluable for advancing the field of regenerative medicine.

References

Reversine in Cellular Reprogramming: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Reversine's performance against other prominent cellular reprogramming methods. We will delve into quantitative data, detailed experimental protocols, and the underlying signaling pathways to offer a comprehensive overview for your research and development needs.

Performance Snapshot: this compound vs. The Field

Cellular reprogramming, the conversion of one somatic cell type into a pluripotent or different somatic cell type, is a cornerstone of regenerative medicine and disease modeling. While the Nobel Prize-winning Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM) delivered via viral vectors have been a mainstay, concerns over genomic integration have spurred the development of non-integrating methods, including small molecule-based approaches. This compound, a purine (B94841) derivative, has emerged as a key player in chemical reprogramming, often used in combination with other small molecules to induce pluripotency.

This guide compares the performance of this compound-containing cocktails with traditional Yamanaka factor-based methods and other small molecule cocktails.

Quantitative Comparison of Reprogramming Efficiencies

The efficiency of generating induced pluripotent stem cells (iPSCs) is a critical metric for evaluating any reprogramming method. The following table summarizes reported efficiencies for various techniques. It is important to note that these values are derived from different studies and direct head-to-head comparisons in a single study are limited. Efficiency can vary significantly based on the starting cell type, specific protocol, and the criteria used to define a fully reprogrammed cell.

Reprogramming MethodKey ComponentsReported Efficiency (%)Cell TypeNoteworthy Observations
Yamanaka Factors (Retroviral) Oct4, Sox2, Klf4, c-Myc (OSKM)0.01 - 0.02Human FibroblastsThe original method, but with risks of genomic integration.[1]
Yamanaka Factors (Sendai Virus) Oct4, Sox2, Klf4, c-Myc (OSKM)~0.1 (blood cells), ~1 (fibroblasts)Human Blood Cells & FibroblastsA non-integrating viral method.
mRNA Reprogramming mRNAs of OSKM + Lin281.4 - 4.4Human FibroblastsA non-integrating method with relatively high efficiency.
Small Molecule Cocktail (7-factor) VPA, CHIR99021, RepSox, Forskolin, Tranylcypromine, and othersup to 0.2Mouse Embryonic FibroblastsDemonstrates the potential of purely chemical reprogramming.
ONSL Cocktail (Retroviral) OCT4, NANOG, SOX2, LIN28up to 0.6Adult FibroblastsMore efficient but slower than OSKM.[2]
ONSL + OSKM Cocktail (Retroviral) ONSL and OSKM factors> 2.0Adult FibroblastsSynergistic effect observed when cocktails are combined.[2]
SNEL Cocktail Sall4, Nanog, Esrrb, Lin28Lower than OSKMMouse CellsProduces a higher percentage of high-quality iPSCs (80% vs. 20-30% for OSKM).[3]
This compound-Containing Cocktail This compound, CHIR99021, RepSox, Forskolin, etc.Data not available for direct comparisonHuman FibroblastsThis compound acts as a facilitator of dedifferentiation, often used in the initial stages.[4]

Delving into the "How": Experimental Protocols

Detailed and reproducible protocols are essential for successful cellular reprogramming. Below are representative protocols for three major methods: a this compound-containing small molecule cocktail, the classic Yamanaka factors (retroviral transduction), and a small molecule cocktail incorporating Valproic Acid (VPA).

This compound-Based Chemical Reprogramming Protocol

This protocol is a synthesized, multi-stage method for reprogramming human fibroblasts into chemically induced pluripotent stem cells (ciPSCs) using a cocktail featuring this compound.[4]

Phase 1: Initiation (Days 1-8)

  • Cell Seeding: Plate human fibroblasts at an optimal density in fibroblast medium.

  • Initiation Medium: The day after seeding, replace the medium with Stage 1 Medium containing:

    • Reprogramming Base Medium

    • This compound (0.5 - 5 µM)

    • CHIR99021 (1 - 3 µM)

    • RepSox (1 - 2 µM)

    • Forskolin (10 µM)

    • Other small molecules as required by the specific cocktail.

  • Medium Change: Change the medium every other day.

Phase 2: Intermediate Maturation (Days 9-20)

  • Maturation Medium: On day 9, switch to Stage 2 Medium containing:

    • Reprogramming Base Medium

    • CHIR99021 (3 µM)

    • RepSox (2 µM)

    • Forskolin (10 µM)

  • Medium Change: Change the medium every other day. Observe for the expansion of epithelial-like colonies.

Phase 3: Stabilization and Colony Formation (Day 21 onwards)

  • Maintenance Medium: On day 21, switch to a ciPSC maintenance medium (e.g., mTeSR™ Plus).

  • Medium Change: Change the medium daily.

  • Colony Picking and Expansion: Once colonies are large enough, they can be manually picked and expanded.

Yamanaka Factor (OSKM) Retroviral Reprogramming Protocol

This protocol outlines the generation of iPSCs from human fibroblasts using retroviral vectors expressing the four Yamanaka factors.[5]

  • Virus Production: Produce high-titer retroviruses for Oct4, Sox2, Klf4, and c-Myc in a suitable packaging cell line.

  • Transduction:

    • Seed human fibroblasts at an appropriate density.

    • The following day, infect the fibroblasts with the four retroviral supernatants in the presence of a transduction-enhancing agent like Polybrene.

  • Culture on Feeder Cells:

    • A few days post-transduction, replate the cells onto a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

    • Culture the cells in human embryonic stem cell (hESC) medium.

  • Colony Emergence and Selection:

    • Continue to culture for 3-4 weeks, changing the medium regularly.

    • iPSC colonies with characteristic hESC-like morphology will begin to appear.

  • Colony Isolation and Expansion: Manually pick the iPSC colonies and expand them on fresh feeder layers or in feeder-free conditions.

Valproic Acid (VPA)-Containing Small Molecule Cocktail Protocol

VPA, a histone deacetylase (HDAC) inhibitor, is a common component of small molecule cocktails for reprogramming.

  • Cell Seeding: Plate target cells (e.g., fibroblasts) in their standard growth medium.

  • Reprogramming Medium with VPA:

    • The following day, switch to a reprogramming medium supplemented with VPA. The final concentration of VPA is typically 0.5 to 1 mM for human cells.[6]

    • This medium will also contain other small molecules targeting various signaling pathways.

  • Medium Changes and Observation:

    • Change the medium every 1-2 days.

    • Monitor the cells for morphological changes indicative of reprogramming.

  • Colony Isolation: Once iPSC-like colonies form, they can be isolated and expanded.

Unveiling the Mechanisms: Signaling Pathways

The efficiency and success of cellular reprogramming are dictated by the complex interplay of various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways modulated by this compound, Yamanaka factors, and Valproic Acid.

This compound's Dual Inhibition Pathway

This compound is known to promote dedifferentiation by inhibiting Aurora Kinases and the MEK/ERK pathway. This dual action disrupts the cell cycle and signaling pathways that maintain a differentiated state.

Reversine_Pathway This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases MEK1 MEK1 This compound->MEK1 Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinases->Cell_Cycle_Progression Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis ERK ERK MEK1->ERK Differentiation_Maintenance Maintenance of Differentiated State ERK->Differentiation_Maintenance

Caption: this compound's inhibitory action on Aurora Kinases and MEK1.

Yamanaka Factors' Pluripotency Network

The four Yamanaka factors (OSKM) orchestrate a complex network of signaling pathways to induce pluripotency. They activate key developmental pathways while suppressing differentiation-promoting signals.

Yamanaka_Factors_Pathway OSKM Yamanaka Factors (OSKM) JAK_STAT3 JAK/STAT3 Pathway OSKM->JAK_STAT3 PI3K_AKT PI3K/AKT Pathway OSKM->PI3K_AKT Wnt_Pathway Wnt Pathway OSKM->Wnt_Pathway TGF_beta_Pathway TGF-β Pathway OSKM->TGF_beta_Pathway Pluripotency_Genes Pluripotency Gene Expression JAK_STAT3->Pluripotency_Genes PI3K_AKT->Pluripotency_Genes Wnt_Pathway->Pluripotency_Genes Somatic_Genes Somatic Gene Expression TGF_beta_Pathway->Somatic_Genes

Caption: Key signaling pathways activated by Yamanaka factors to induce pluripotency.

Valproic Acid's Epigenetic Reprogramming

Valproic Acid (VPA) is a histone deacetylase (HDAC) inhibitor that facilitates reprogramming by creating a more open chromatin state, making pluripotency-related genes more accessible.

VPA_Pathway VPA Valproic Acid HDACs Histone Deacetylases (HDACs) VPA->HDACs Histone_Acetylation Histone Acetylation HDACs->Histone_Acetylation deacetylation Chromatin_Remodeling Chromatin Remodeling (Open State) Histone_Acetylation->Chromatin_Remodeling Pluripotency_Gene_Expression Pluripotency Gene Expression Chromatin_Remodeling->Pluripotency_Gene_Expression

Caption: Valproic Acid promotes an open chromatin state by inhibiting HDACs.

Conclusion

This compound stands as a valuable tool in the chemical reprogramming toolbox, primarily by facilitating the initial dedifferentiation step. While direct, comprehensive quantitative comparisons with other methods are still emerging, its role in multi-step chemical reprogramming protocols is well-established. The choice of reprogramming method ultimately depends on the specific research goals, including the desired efficiency, the importance of avoiding genetic modifications, and the quality of the resulting pluripotent cells. This guide provides a foundational understanding to aid in the selection and implementation of the most suitable reprogramming strategy for your laboratory's needs.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Reversine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of Reversine, a 2,6-disubstituted purine (B94841) derivative used in stem cell research and cancer studies. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.

This compound Hazard Profile

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring its safe handling and disposal.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]
alt text
P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1][2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] P330: Rinse mouth.[1][2]
Aquatic Toxicity Category 1 (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[1]
alt text
P273: Avoid release to the environment.[1] P391: Collect spillage.[1]

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (double chemotherapy gloves are recommended for handling antineoplastic agents).[3]

  • Designated, labeled, and sealed hazardous waste container.

  • Chemical fume hood.

  • Spill kit for hazardous materials.

Procedure:

  • Risk Assessment: Before handling this compound, review the Safety Data Sheet (SDS) and be aware of the associated hazards.[3]

  • Segregation of Waste:

    • Separate all this compound-contaminated waste from other laboratory waste streams.[3] This includes:

      • Unused or expired this compound solid compound or solutions.

      • Contaminated consumables such as pipette tips, tubes, flasks, and gloves.

      • Contaminated solutions (e.g., cell culture media containing this compound).

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other chemical wastes unless specifically permitted by your institution's environmental health and safety (EHS) office.[3]

    • Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. If the syringe contains any residual volume of the drug, it should be disposed of as bulk hazardous chemical waste, not in a standard sharps container.[3]

  • Handling and Storage:

    • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

    • Store the sealed hazardous waste container in a designated, secure secondary containment area away from incompatible materials.

  • Spill Management:

    • In case of a spill, avoid raising dust.[2]

    • Evacuate the area if necessary and ensure adequate ventilation.

    • Wear appropriate PPE, including a respirator if warranted.[2]

    • Contain the spill and collect the material using an appropriate absorbent from a chemical spill kit.

    • Transfer the collected waste into a sealed hazardous waste container for disposal.[2]

    • Prevent the chemical from entering drains or waterways.[2]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

    • Disposal must be in accordance with all local, state, and federal regulations.[2] Do not dispose of this compound waste down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

ReversineDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Storage & Spill Management cluster_disposal Final Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS) WearPPE 2. Wear Appropriate PPE RiskAssessment->WearPPE WorkInHood 3. Handle in Fume Hood WearPPE->WorkInHood SegregateWaste 4. Segregate this compound Waste WorkInHood->SegregateWaste SpillManagement Spill Response Protocol WorkInHood->SpillManagement CollectSolid 5a. Collect Solid Waste SegregateWaste->CollectSolid CollectLiquid 5b. Collect Liquid Waste SegregateWaste->CollectLiquid CollectSharps 5c. Collect Contaminated Sharps SegregateWaste->CollectSharps LabelContainer 6. Label Waste Container CollectSolid->LabelContainer CollectLiquid->LabelContainer CollectSharps->LabelContainer StoreSecurely 7. Store in Secondary Containment LabelContainer->StoreSecurely ContactEHS 8. Contact EHS for Pickup StoreSecurely->ContactEHS SpillManagement->SegregateWaste DisposeApproved 9. Dispose via Approved Facility ContactEHS->DisposeApproved

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Reversine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Reversine, a potent small molecule inhibitor of Aurora kinases. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in either solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side shields.Protects against splashes of this compound solutions and airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator.Required when handling the powdered form of this compound or when there is a risk of aerosol generation, especially outside of a certified fume hood.

Operational Plan: From Receipt to Use

A structured and meticulous approach to handling this compound is paramount. The following step-by-step operational plan outlines the procedures for safe preparation, use, and storage.

Engineering Controls: Containing the Hazard

All work involving the handling of solid this compound or the preparation of stock solutions must be conducted in a certified chemical fume hood. This engineering control is the primary method for minimizing inhalation exposure. For cell culture applications, subsequent handling of diluted this compound solutions should be performed within a Class II biological safety cabinet to maintain sterility and operator safety.

Preparation of this compound Stock Solution

This compound is typically supplied as a crystalline solid and is soluble in dimethyl sulfoxide (B87167) (DMSO).

Protocol for Preparing a 10 mM Stock Solution:

  • Pre-handling Check: Ensure all required PPE is correctly worn and that the chemical fume hood is functioning properly.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: In the fume hood, add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.

  • Solubilization: If necessary, gently warm the solution in a 37°C water bath for approximately 5 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in clearly labeled, light-protected aliquots at -20°C for short-term storage or -80°C for long-term storage. Stock solutions are generally stable for up to 2 years at -20°C.

Use in Cell Culture

This compound is widely used in cell culture to induce dedifferentiation or to study cell cycle inhibition.

General Protocol for Cell Treatment:

  • Working Solution Preparation: Within a biological safety cabinet, dilute the this compound stock solution to the desired final concentration in the appropriate cell culture medium. A common starting concentration for inducing dedifferentiation is 5 µM.

  • Cell Treatment: Replace the existing medium in the cell culture plates with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period. For dedifferentiation studies, this can range from 4 to 14 days, with the medium being replaced every 24-48 hours.

  • Post-Treatment: After the treatment period, thoroughly wash the cells with fresh medium to remove any residual this compound before proceeding with downstream analyses.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure to this compound, immediate and appropriate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For any significant exposure, it is imperative to seek professional medical evaluation. Inform medical personnel that the exposure was to a purine (B94841) analog and an Aurora kinase inhibitor.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All disposal must be carried out in accordance with local, state, and federal regulations.

Waste Segregation
  • Solid Waste: Unused this compound powder, contaminated gloves, lab coats, and plasticware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound stock solutions and cell culture medium containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

Deactivation (where feasible)

While specific chemical deactivation protocols for this compound in a laboratory setting are not widely established, purine analogs can be susceptible to degradation under certain conditions. However, without validated protocols, direct chemical treatment of the waste is not recommended. The primary method of disposal should be through a licensed hazardous waste disposal company.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

Caption: Workflow for the safe handling of this compound from preparation to disposal.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.